Product packaging for 1-Phenyl-2-propanol(Cat. No.:CAS No. 14898-87-4)

1-Phenyl-2-propanol

Cat. No.: B081561
CAS No.: 14898-87-4
M. Wt: 136.19 g/mol
InChI Key: WYTRYIUQUDTGSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Phenyl-2-propanol is a versatile aromatic alcohol of significant interest in organic synthesis and chemical research. Its primary research value lies in its role as a key intermediate and precursor in the synthesis of more complex organic molecules, including pharmaceuticals, fragrances, and other fine chemicals. The compound's structure, featuring a phenyl ring attached to a propanol chain, makes it a valuable building block for studying structure-activity relationships and for the development of novel synthetic methodologies. In particular, this compound serves as a critical precursor in the synthesis of amphetamine and its derivatives, making it an essential compound for forensic science, toxicology, and neuropharmacology research aimed at understanding the metabolism, detection, and biochemical impact of such substances. Its mechanism of action is not inherent but is defined by the properties of the molecules synthesized from it. Researchers utilize this compound to explore new catalytic processes, such as asymmetric hydrogenation or oxidation, to produce enantiomerically pure intermediates. This high-purity reagent is intended for use in controlled laboratory settings to advance scientific knowledge and methodological innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B081561 1-Phenyl-2-propanol CAS No. 14898-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTRYIUQUDTGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862379
Record name 1-Phenyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Phenyl-2-propanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19402
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.01 [mmHg]
Record name 1-Phenyl-2-propanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19402
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

698-87-3, 14898-87-4
Record name 1-Phenyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-propanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneethanol, .alpha.-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Phenyl-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 14898-87-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/300Y7TB8EY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Phenyl-2-propanol: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile organic compound with applications in the fragrance and pharmaceutical industries.[1][2] It serves as a key intermediate in the synthesis of various pharmaceuticals.[1] This document details its physicochemical characteristics, spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[][4][5] It is characterized by a sweet, floral-green odor with a honey-like undertone.[4][6] The compound is sparingly soluble in water but readily dissolves in organic solvents like ethanol, ether, and chloroform.[][7]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 698-87-3 (for racemic mixture)[][8]
14898-87-4 (deleted CAS for racemic)[][4]
1572-95-8 (for (R)-(-)-1-Phenyl-2-propanol)[9][10]
Molecular Formula C₉H₁₂O[][6][8]
Molecular Weight 136.19 g/mol [][6][8][11]
Appearance Clear colorless liquid[][4][12]
Boiling Point 205-207 °C[]
219-221 °C[4][5][6]
220 °C[13]
95-97 °C at 11 mmHg[14]
117 °C at 23 mmHg (for (R)-enantiomer)[10]
Melting Point 65-67 °C[]
Density 0.9988 g/cm³[]
0.973 g/mL at 25 °C[4][5][6]
0.999 g/mL[13]
0.993 g/mL at 20 °C (for (R)-enantiomer)[14]
Refractive Index n20/D 1.522[4][5][6]
1.524[13]
1.5221[15]
Solubility Soluble in Chloroform, slightly soluble in Ethyl Acetate and Methanol.[] Low solubility in water, readily dissolves in ethanol and ether.[7]
Flash Point 185 °F (85 °C)[4][5][15]
Purity Typically ≥95% or ≥98%[][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueData and Interpretation
¹H NMR The proton NMR spectrum shows characteristic signals corresponding to the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons, and the methyl protons. The coupling patterns provide structural information.[16]
¹³C NMR The carbon-13 NMR spectrum displays distinct peaks for the different carbon atoms in the molecule, including the aromatic carbons, the carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon.[17]
Mass Spectrometry The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[18]
IR Spectroscopy The infrared spectrum exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

Experimental Protocols

Several methods for the synthesis of this compound have been reported.

A common method for the preparation of this compound is the reduction of phenylacetone (also known as 1-phenyl-2-propanone).[4][6]

  • Protocol: In a 4-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 1500 ml of water, 150 g of sodium hydroxide pellets, 190 ml of ethanol, and 180 g of phenylacetone.[19] Heat the mixture to 80 °C with stirring.[19] Cautiously add 150 g of Raney alloy in small portions over approximately 1 hour, maintaining the temperature at 85-87 °C.[19] After the addition is complete, continue stirring and heating for an additional 2 hours. Cool the reaction mixture and filter to remove the nickel catalyst. The organic layer is then separated, and the aqueous layer is extracted with a suitable solvent. The combined organic extracts are washed, dried, and the solvent is removed. The resulting crude product is purified by distillation.

This compound can also be synthesized through a Grignard reaction.

  • Protocol: This method involves the reaction of styrene oxide with methyl magnesium bromide.[4][6] Alternatively, the reaction of propylene oxide with phenylmagnesium bromide can be employed.[20] The reaction is typically carried out in an anhydrous ethereal solvent. The Grignard reagent is prepared in situ and then reacted with the epoxide. The reaction is quenched with an aqueous acid solution to yield the desired alcohol.

An enantioselective synthesis of (S)-1-phenyl-2-propanol can be achieved through the bioreduction of 1-phenyl-2-propanone using microorganisms.

  • Protocol: Growing cells of Rhodococcus erythropolis JX-021 are used to catalyze the reduction.[] The biotransformation is carried out in a suitable medium containing the substrate. The reaction progress and enantiomeric excess of the product are monitored by gas chromatography (GC).[21]

The enantiomeric excess (e.e.) of chiral this compound can be determined by gas chromatography using a chiral column.

  • Protocol: A chiral column, such as CP-Chirasil-Dex CB, is used.[21] The temperature program is optimized to achieve separation of the enantiomers. For example, starting at 100 °C, ramping to 120 °C at 10 °C/min, and then to 180 °C at 40 °C/min.[21] The retention times for the (S) and (R) enantiomers are distinct, allowing for their quantification and the calculation of the enantiomeric excess.[21]

Visualizations

Synthesis_Workflow Phenylacetone Phenylacetone Reaction Reduction Reaction Phenylacetone->Reaction Reducing_Agent Reducing Agent (e.g., Raney Alloy, NaBH4) Reducing_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound via the reduction of phenylacetone.

Logical_Relationship Precursor Phenylacetone (1-Phenyl-2-propanone) Core_Compound This compound Precursor->Core_Compound Reduction Derivative Pharmaceuticals & Fragrances Core_Compound->Derivative Further Synthesis

Caption: Relationship between this compound, its precursor, and its applications.

References

(S)-1-Phenylpropan-2-ol: A Comprehensive Technical Guide to its Stereochemistry and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-phenylpropan-2-ol is a chiral secondary alcohol that serves as a crucial and versatile building block in modern organic and medicinal chemistry.[1][2] Its significance is rooted in its stereospecific structure, which is paramount in the synthesis of a wide array of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs).[2][3] The precise spatial arrangement of the hydroxyl and phenyl groups at the C2 stereocenter is often a critical determinant of the pharmacological activity and safety profile of the final drug product.[3] This technical guide provides an in-depth exploration of the stereochemistry, synthesis, and applications of (S)-1-phenylpropan-2-ol, presenting key data, detailed experimental protocols, and workflow visualizations to support research and development endeavors.

Stereochemistry

1-Phenylpropan-2-ol possesses a single stereocenter at the second carbon atom (C2) of the propanol chain. This carbon is bonded to four distinct substituents: a hydroxyl group (-OH), a methyl group (-CH₃), a hydrogen atom (-H), and a benzyl group (-CH₂C₆H₅). This chirality gives rise to a pair of non-superimposable mirror images known as enantiomers: (R)- and (S)-1-phenylpropan-2-ol.[4]

These enantiomers share identical physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light, a phenomenon known as optical activity.[4] The (S)-enantiomer is dextrorotatory, indicated by a positive (+) sign, while the (R)-enantiomer is levorotatory, indicated by a negative (-) sign.[4] The absolute configuration is assigned based on the Cahn-Ingold-Prelog priority rules.[4]

IUPAC Name: (2S)-1-phenylpropan-2-ol[1][5]

Synonyms: (S)-(+)-1-Phenyl-2-propanol, (S)-(+)-Benzylmethylcarbinol[2][6]

Physicochemical and Chiroptical Properties

Quantitative data for the enantiomers of 1-phenylpropan-2-ol are summarized in the table below for easy comparison.

Property(S)-(+)-1-Phenylpropan-2-ol(R)-(-)-1-Phenylpropan-2-olRacemic (±)-1-Phenylpropan-2-ol
CAS Number 1517-68-6[4]1572-95-8[4]14898-87-4[4]
Molecular Formula C₉H₁₂O[4]C₉H₁₂O[4]C₉H₁₂O[4]
Molecular Weight 136.19 g/mol [4][5]136.19 g/mol [4][7]136.19 g/mol [4][8]
Appearance Colorless liquid[2][4]Colorless liquid[4]Colorless liquid[4]
Boiling Point 95-97 °C at 11 mm Hg[3][9]Not specifiedNot specified
Density 0.993 g/mL at 20 °C[3][9]Not specifiedNot specified
Specific Rotation [α]D +40° to +42° (c=1, ethanol)[4]-40° to -42° (c=1, ethanol)[4]0°[4]

Enantioselective Synthesis

The production of enantiomerically pure (S)-1-phenylpropan-2-ol is of utmost importance for its application in pharmaceutical synthesis.[3] The primary strategy involves the asymmetric reduction of the prochiral ketone, 1-phenylpropan-2-one (phenylacetone).[3][10]

Asymmetric Hydrogenation

This widely-used technique employs a transition metal catalyst, such as ruthenium or rhodium, complexed with a chiral ligand to achieve enantioselective reduction of the ketone.[2][3] The choice of the chiral ligand is critical in determining the stereochemical outcome of the reaction.[3]

Biocatalytic Reduction

Biocatalytic methods are highly regarded for their exceptional stereoselectivity and operation under mild reaction conditions.[10] These approaches typically utilize whole-cell biocatalysts or isolated enzymes.[10]

  • Whole-Cell Biocatalysis: Microorganisms like baker's yeast (Saccharomyces cerevisiae) contain alcohol dehydrogenases (ADHs) that can selectively reduce 1-phenylpropan-2-one to the (S)-enantiomer.[10]

  • Isolated Enzyme Catalysis: Purified ADHs, such as those from horse liver (HLADH), offer more controlled reactions and can achieve excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee).[10]

Applications in Asymmetric Synthesis

(S)-1-phenylpropan-2-ol is a valuable chiral intermediate in the synthesis of numerous pharmaceuticals.[3] Its defined stereochemistry is frequently a key factor for the pharmacological efficacy and safety of the final drug.[3] A significant application is in the synthesis of chiral amines. The hydroxyl group can be chemically transformed into an amino group, yielding enantiomerically pure phenylethylamine derivatives, which are core structures in many drugs that act on the central nervous system.[3] It also serves as a precursor for chiral ligands, catalysts, and auxiliaries.[1]

Experimental Protocols

Synthesis of Racemic 1-Phenylpropan-2-ol via Reduction of Phenylacetone

This protocol outlines the reduction of 1-phenylpropan-2-one using sodium borohydride to produce a racemic mixture of the alcohol.[1]

Materials:

  • 1-Phenylpropan-2-one (Phenylacetone)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 1-phenylpropan-2-one in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the stirred solution.

  • After the addition is complete, continue stirring the reaction mixture at room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude racemic 1-phenylpropan-2-ol.

  • Purify the product by silica gel column chromatography if necessary.

Enantioselective Synthesis of (S)-1-Phenylpropan-2-ol using Baker's Yeast

This protocol provides a general guideline for the biocatalytic reduction of 1-phenylpropan-2-one.[10]

Materials:

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose or glucose

  • 1-Phenylpropan-2-one (Phenylacetone)

  • Water

  • Ethyl acetate

  • Sodium chloride (NaCl)

  • Centrifuge or filtration apparatus

Procedure:

  • Prepare a suspension of baker's yeast and a carbohydrate source (e.g., sucrose) in warm water and stir for a period to activate the yeast.

  • Add 1-phenylpropan-2-one to the yeast suspension. The substrate can be added in portions to avoid inhibiting the yeast.

  • Stir the reaction mixture at a constant temperature (e.g., 30°C) for 24-48 hours, monitoring the progress by TLC or GC analysis.

  • Remove the yeast cells by centrifugation or filtration.

  • Saturate the aqueous phase with NaCl to enhance extraction efficiency.

  • Extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude (S)-1-phenylpropan-2-ol by silica gel column chromatography.

Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

Chiral GC is a common method for determining the enantiomeric purity of (S)-1-phenylpropan-2-ol.[2]

Materials:

  • Sample of 1-phenylpropan-2-ol

  • High-purity solvent (e.g., Hexane/Isopropanol mixture)

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral GC column (e.g., CP-Chirasil-DEX CB)

  • High-purity carrier gas (e.g., Helium)

Procedure:

  • Prepare a dilute solution of the 1-phenylpropan-2-ol sample in the appropriate solvent.

  • Set the GC operating conditions, including oven temperature program, injector temperature, and detector temperature.

  • Inject a small volume of the prepared sample into the GC.

  • Record the chromatogram. The (S) and (R) enantiomers will elute at different retention times.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Visualizations

G cluster_synthesis Synthesis of (S)-1-Phenylpropan-2-ol cluster_methods Reduction Methods Prochiral_Ketone 1-Phenylpropan-2-one (Prochiral Ketone) Asymmetric_Reduction Asymmetric Reduction Prochiral_Ketone->Asymmetric_Reduction S_Enantiomer (S)-1-Phenylpropan-2-ol Asymmetric_Reduction->S_Enantiomer Asymmetric_Hydrogenation Asymmetric Hydrogenation (e.g., Ru-chiral ligand) Asymmetric_Reduction->Asymmetric_Hydrogenation Biocatalysis Biocatalysis (e.g., Baker's Yeast, ADHs) Asymmetric_Reduction->Biocatalysis G cluster_analysis Chiral Analysis Workflow Sample Sample containing (S)- and (R)-1-phenylpropan-2-ol Chiral_Chromatography Chiral Chromatography (GC or HPLC) Sample->Chiral_Chromatography Separation Separation of Enantiomers Chiral_Chromatography->Separation Quantification Quantification of Each Enantiomer Separation->Quantification EE_Calculation Enantiomeric Excess (ee) Calculation Quantification->EE_Calculation

References

Synthesis of 1-Phenyl-2-propanol from Phenylacetone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of 1-phenyl-2-propanol from phenylacetone. The document details various approaches, including chemical reduction, catalytic hydrogenation, and enantioselective synthesis, offering insights into the reaction mechanisms, experimental protocols, and comparative quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a chiral alcohol of significant interest in the synthesis of various pharmaceuticals and biologically active compounds. The stereochemistry of this molecule is crucial for its pharmacological activity, making enantioselective synthesis a key area of research. The most common precursor for the synthesis of this compound is phenylacetone, also known as phenyl-2-propanone (P2P). This guide explores the reduction of the ketone functional group in phenylacetone to yield the desired secondary alcohol.

Chemical Reduction Methods

Chemical reduction of phenylacetone to this compound can be achieved using various hydride-donating reagents. The choice of reducing agent influences the reaction conditions, selectivity, and overall yield.

Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent for ketones. It offers the advantage of being relatively safe to handle and compatible with protic solvents like methanol and ethanol.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve phenylacetone (1 equivalent) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude this compound, which can be further purified by distillation.

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful and non-selective reducing agent capable of reducing a wide variety of functional groups, including ketones.[1] Due to its high reactivity with protic solvents, the reaction must be carried out under anhydrous conditions using aprotic solvents like diethyl ether or tetrahydrofuran (THF). Extreme caution is required when working with LiAlH₄ as it reacts violently with water.[1]

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (0.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve phenylacetone (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition, allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the flask to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting granular precipitate of aluminum salts and wash it with diethyl ether.

  • Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to yield this compound.[2]

Catalytic Hydrogenation

Catalytic hydrogenation involves the reduction of the ketone using hydrogen gas in the presence of a metal catalyst. This method is often preferred in industrial settings due to its efficiency and the avoidance of stoichiometric metal hydride waste.

Hydrogenation using Raney Nickel

Raney Nickel is a widely used catalyst for the hydrogenation of various functional groups, including ketones. The activity of the catalyst can be influenced by factors such as temperature, pressure, and the presence of promoters.

Experimental Protocol:

  • Prepare the Raney Nickel catalyst by treating a nickel-aluminum alloy with a concentrated sodium hydroxide solution. Wash the catalyst with distilled water until the washings are neutral.

  • In a high-pressure autoclave, place a slurry of the activated Raney Nickel catalyst in a suitable solvent (e.g., 2-propanol).

  • Add phenylacetone to the autoclave.

  • Seal the autoclave and purge it with hydrogen gas.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 2 MPa) and heat to the reaction temperature (e.g., 110°C).[3]

  • Stir the reaction mixture vigorously for the required time (e.g., 3-4 hours).[3]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the catalyst from the reaction mixture.

  • Remove the solvent from the filtrate by distillation to obtain this compound.

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is of great importance for pharmaceutical applications. This can be achieved through biocatalytic reduction or by using chiral chemical catalysts.

Biocatalytic Reduction with Saccharomyces cerevisiae (Baker's Yeast)

Whole-cell biocatalysis using baker's yeast is a cost-effective and environmentally friendly method for the asymmetric reduction of ketones. The enzymes within the yeast cells, primarily alcohol dehydrogenases, can selectively produce one enantiomer of the alcohol.

Experimental Protocol:

  • In a flask, prepare a suspension of baker's yeast in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing a carbon source like glucose.

  • Add phenylacetone to the yeast suspension.

  • Incubate the mixture at a controlled temperature (e.g., 30°C) with shaking (e.g., 200 rpm).[4]

  • Monitor the progress of the reduction and the enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • After an appropriate time, stop the reaction and separate the yeast cells by centrifugation or filtration.

  • Extract the aqueous phase with an organic solvent.

  • Dry the organic extract and evaporate the solvent to obtain the chiral this compound.

Enzymatic Reduction with Alcohol Dehydrogenases (ADHs)

Isolated alcohol dehydrogenases offer higher selectivity and purity compared to whole-cell systems. These enzymes often require a cofactor, such as NADH or NADPH, which needs to be regenerated in situ.[5]

Experimental Protocol:

  • In a reaction vessel, prepare a buffered solution (pH 7.0) containing the alcohol dehydrogenase (e.g., recombinant horse-liver ADH), the cofactor (NADH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).[4]

  • Add phenylacetone to the enzyme solution.

  • Stir the mixture at a controlled temperature (e.g., 30°C).[4]

  • Monitor the reaction for conversion and enantiomeric excess.

  • Upon completion, denature the enzyme (e.g., by adding a water-miscible organic solvent) and remove the protein precipitate by centrifugation.

  • Extract the product from the aqueous solution.

  • Purify the enantiomerically enriched this compound.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones using a chiral transition metal catalyst, typically based on ruthenium, and a hydrogen donor, such as isopropanol or formic acid.

Experimental Protocol:

  • In a reaction vessel under an inert atmosphere, dissolve the chiral ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) in a suitable solvent (e.g., a mixture of formic acid and triethylamine).

  • Add phenylacetone to the catalyst solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by chiral HPLC or GC.

  • Once the reaction is complete, quench the reaction with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the product by column chromatography to obtain the enantiomerically enriched this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthetic methods described.

Table 1: Chemical Reduction and Catalytic Hydrogenation

MethodReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)
Sodium Borohydride ReductionNaBH₄Methanol0 - RT2 - 4High
Lithium Aluminum Hydride ReductionLiAlH₄Diethyl Ether0 - RT1 - 2High
Catalytic HydrogenationRaney Nickel2-Propanol1103 - 4>95[3]

Table 2: Enantioselective Synthesis

MethodCatalyst/BiocatalystSubstrateProduct EnantiomerEnantiomeric Excess (ee) (%)Yield (%)
Biocatalytic ReductionSaccharomyces cerevisiaePhenylacetone(S)-1-Phenyl-2-propanolModerateVariable
Enzymatic ReductionRecombinant Horse-Liver ADHPhenylacetone(S)-1-Phenyl-2-propanol>99[4]High[4]
Asymmetric Transfer HydrogenationRuCl(p-cymene)[(S,S)-Ts-DPEN]Phenylacetone(R)-1-Phenyl-2-propanolHighHigh

Visualizations

The following diagrams illustrate the reaction pathways and a general experimental workflow.

Reaction_Pathways cluster_chemical Chemical Reduction cluster_catalytic Catalytic Hydrogenation cluster_enantio Enantioselective Synthesis P2P Phenylacetone P2Pol This compound P2P->P2Pol Racemic P2P->P2Pol Racemic SP2Pol (S)-1-Phenyl-2-propanol P2P->SP2Pol RP2Pol (R)-1-Phenyl-2-propanol P2P->RP2Pol NaBH4 NaBH₄ / MeOH NaBH4->P2P LiAlH4 LiAlH₄ / Et₂O LiAlH4->P2P RaneyNi Raney Ni / H₂ RaneyNi->P2P Yeast S. cerevisiae Yeast->P2P ADH ADH / NADH ADH->P2P Ru Ru catalyst Chiral Ru Catalyst catalyst->P2P

Caption: Reaction pathways for the synthesis of this compound.

Experimental_Workflow start Start reagents Prepare Reactants (Phenylacetone, Solvent) start->reagents reaction Perform Reduction/ Hydrogenation/ Biotransformation reagents->reaction monitoring Monitor Reaction (TLC, GC, HPLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Distillation, Chromatography) workup->purification analysis Product Analysis (NMR, GC, HPLC, ee determination) purification->analysis end End analysis->end

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound from phenylacetone can be accomplished through a variety of methods, each with its own advantages and limitations. Chemical reductions with sodium borohydride and lithium aluminum hydride are effective for producing the racemic alcohol. Catalytic hydrogenation offers a scalable and efficient alternative. For applications requiring high optical purity, enantioselective methods employing biocatalysts like Saccharomyces cerevisiae and specific alcohol dehydrogenases, or chiral chemical catalysts for asymmetric transfer hydrogenation, are the preferred routes. The selection of the most appropriate synthetic strategy will depend on the desired stereochemistry, scale of the reaction, and available resources.

References

Spectroscopic Profile of 1-Phenyl-2-Propanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-phenyl-2-propanol, a key chemical intermediate. The document details the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Experimental protocols for acquiring this data are also provided, offering a comprehensive resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretch (alcohol)
~3085, 3062, 3027C-H stretch (aromatic)
~2965, 2925, 2870C-H stretch (aliphatic)
~1604, 1495, 1453C=C stretch (aromatic ring)
~1090C-O stretch (secondary alcohol)
~745, 700C-H bend (out-of-plane, monosubstituted benzene)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
~7.15 - 7.35Multiplet5HAromatic protons (C₆H₅)-
~4.1Multiplet1HCH-OH-
~2.8Doublet of Doublets1HCHH-Ph (diastereotopic)~13.5, ~5.0
~2.6Doublet of Doublets1HCHH-Ph (diastereotopic)~13.5, ~8.0
~2.0Singlet (broad)1HOH-
~1.2Doublet3HCH₃~6.0

¹³C NMR (Carbon-13 NMR) [1]

Chemical Shift (δ) ppmAssignment
~138.5C (quaternary, aromatic)
~129.3CH (aromatic)
~128.4CH (aromatic)
~126.2CH (aromatic)
~70.5CH-OH
~45.5CH₂
~23.0CH₃
Mass Spectrometry (MS)[2][3]
m/zRelative Intensity (%)Proposed Fragment
136Low[M]⁺ (Molecular Ion)
92100[C₇H₈]⁺ (Tropylium ion)
91~50[C₇H₇]⁺ (Benzyl cation)
45~30[C₂H₅O]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

Infrared (IR) Spectroscopy

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed directly.[2] A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2][3]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder is recorded. The sample is then placed in the instrument, and the spectrum is acquired. Data is typically collected over a range of 4000-400 cm⁻¹. The resulting spectrum is presented as transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Sample Preparation: Approximately 5-25 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with Fourier transformation, phase correction, and baseline correction. The signals are integrated, and the chemical shifts are referenced to the internal standard.

¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.[4]

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition: A proton-decoupled carbon spectrum is acquired. This involves broadband irradiation of the proton frequencies to remove C-H coupling, resulting in singlets for each unique carbon atom.

  • Data Processing: Similar to ¹H NMR, the data is processed using Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the deuterated solvent peak or TMS.

Mass Spectrometry (MS)

Methodology:

  • Sample Introduction and Ionization: A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized. The vaporized molecules are then ionized, typically using an electron impact (EI) source, which bombards the molecules with high-energy electrons to form a molecular ion and various fragment ions.[5][6]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[7]

  • Detection: An ion detector measures the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.[7]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Thin_Film Preparation of Neat Thin Film (for IR) Sample->Thin_Film Vaporization Vaporization and Ionization (for MS) Sample->Vaporization NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FTIR Spectroscopy Thin_Film->IR MS Mass Spectrometry Vaporization->MS IR_Data IR Spectrum: Functional Group ID IR->IR_Data NMR_Data NMR Spectra: Structural Elucidation NMR->NMR_Data MS_Data Mass Spectrum: Molecular Weight and Fragmentation Pattern MS->MS_Data Final_Structure Structural Confirmation IR_Data->Final_Structure NMR_Data->Final_Structure MS_Data->Final_Structure

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Reaction Mechanism of 1-Phenyl-2-propanol with Tosylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism of 1-phenyl-2-propanol with a tosylate group, a critical transformation in organic synthesis. The conversion of the hydroxyl group to a tosylate creates an excellent leaving group, facilitating subsequent nucleophilic substitution and elimination reactions. This guide details the reaction mechanisms, provides experimental protocols, and presents quantitative data for these transformations.

Introduction

The tosylation of this compound is a key step in the synthesis of various organic molecules, including pharmaceutical intermediates. The hydroxyl group of an alcohol is a poor leaving group; however, its conversion to a p-toluenesulfonate (tosylate) ester transforms it into an excellent leaving group. This is due to the resonance stabilization of the resulting tosylate anion. The subsequent reactions of the 1-phenyl-2-propyl tosylate are highly dependent on the reaction conditions, particularly the nature of the nucleophile or base employed. This guide will explore the mechanistic pathways of tosylation, nucleophilic substitution (Sₙ2), and elimination (E2) reactions, with a focus on stereochemistry and the potential for neighboring group participation.

Tosylation of this compound

The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, yields 1-phenyl-2-propyl tosylate.

Reaction Mechanism

The tosylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the tosyl chloride. The reaction is facilitated by a base, which neutralizes the hydrochloric acid byproduct. A crucial aspect of this reaction is that it proceeds with retention of configuration at the chiral center, as the C-O bond of the alcohol is not broken during the process.

Tosylation_Mechanism cluster_reactants Reactants cluster_products Products This compound This compound Tosylate 1-Phenyl-2-propyl Tosylate This compound->Tosylate Nucleophilic attack on S of TsCl TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->Tosylate Pyridine Pyridine (Base) Pyridinium_Chloride Pyridinium Chloride Pyridine->Pyridinium_Chloride  Neutralizes HCl byproduct

Caption: Tosylation of this compound.

Experimental Protocol: Synthesis of 1-Phenyl-2-propyl Tosylate

This protocol is a general procedure and may require optimization.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0 °C.[1]

  • Add anhydrous pyridine (1.5 equivalents) and stir for 5-10 minutes.[1]

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at or below 5 °C.[1]

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours or overnight.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding cold 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Subsequent Reactions of 1-Phenyl-2-propyl Tosylate

1-Phenyl-2-propyl tosylate is a versatile intermediate that can undergo both nucleophilic substitution and elimination reactions. The outcome is largely determined by the choice of reagent and reaction conditions.

Sₙ2 Reaction with Azide

The reaction of 1-phenyl-2-propyl tosylate with a good, non-bulky nucleophile like sodium azide (NaN₃) proceeds primarily through an Sₙ2 mechanism.

The azide ion acts as a nucleophile and attacks the carbon atom bearing the tosylate group from the backside. This backside attack results in an inversion of configuration at the chiral center. To favor the Sₙ2 pathway and minimize the competing E2 reaction, polar aprotic solvents and moderate temperatures are typically employed.

SN2_Mechanism cluster_reactants Reactants cluster_products Products Tosylate 1-Phenyl-2-propyl Tosylate Azide_Product 2-Azido-1-phenylpropane (Inversion of Configuration) Tosylate->Azide_Product Backside attack by N₃⁻ Tosylate_Anion Tosylate Anion (TsO⁻) Tosylate->Tosylate_Anion  Leaving group departs Azide Azide Nucleophile (N₃⁻) Azide->Azide_Product

Caption: Sₙ2 reaction of 1-phenyl-2-propyl tosylate.

This protocol is designed to favor the Sₙ2 product.[3][4]

Materials:

  • 1-Phenyl-2-propyl tosylate

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF) or acetone

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-phenyl-2-propyl tosylate (1.0 equivalent) in anhydrous DMF or acetone.[3][4]

  • Add sodium azide (1.5 equivalents) to the solution.[4]

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 60-70 °C in DMF) for 12-48 hours.[3][4]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

E2 Reaction with a Bulky Base

When 1-phenyl-2-propyl tosylate is treated with a strong, sterically hindered base, such as potassium tert-butoxide (KOtBu), an E2 elimination reaction is favored.

The bulky base preferentially abstracts a proton from the less sterically hindered β-carbon (the carbon adjacent to the carbon bearing the tosylate). This concerted reaction involves the removal of a proton, the formation of a double bond, and the departure of the tosylate leaving group. The E2 mechanism has a stereochemical requirement for the proton and the leaving group to be in an anti-periplanar arrangement. The major product is typically the less substituted alkene (Hofmann product) due to the steric bulk of the base.

E2_Mechanism cluster_reactants Reactants cluster_products Products Tosylate 1-Phenyl-2-propyl Tosylate Alkene 1-Phenylpropene (Major) Tosylate->Alkene Proton abstraction and double bond formation OTs_anion Tosylate Anion Tosylate->OTs_anion  Leaving group departs tBuOK Potassium tert-butoxide (KOtBu) tBuOH tert-Butanol tBuOK->tBuOH

Caption: E2 elimination of 1-phenyl-2-propyl tosylate.

A general procedure for an E2 reaction on a tosylate is as follows, and would need to be optimized for this specific substrate.

Materials:

  • 1-Phenyl-2-propyl tosylate

  • Potassium tert-butoxide

  • Anhydrous tert-butanol or another suitable aprotic solvent

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1-phenyl-2-propyl tosylate (1.0 equivalent) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (1.1-1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC.

  • Upon completion, pour the reaction mixture into water.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully evaporate the solvent.

Neighboring Group Participation

In solvolysis reactions (weak nucleophile, protic solvent), the phenyl group of 1-phenyl-2-propyl tosylate can act as an internal nucleophile, leading to the formation of a bridged phenonium ion intermediate. This anchimeric assistance can accelerate the reaction rate and influence the stereochemical outcome, often leading to retention of configuration or racemization.

NGP_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_end Products Tosylate 1-Phenyl-2-propyl Tosylate Phenonium_Ion Phenonium Ion Tosylate->Phenonium_Ion Phenyl group attacks, displacing tosylate Product_A Product with Retention Phenonium_Ion->Product_A Nucleophile attacks Cα Product_B Product with Inversion Phenonium_Ion->Product_B Nucleophile attacks Cβ

Caption: Neighboring group participation by the phenyl ring.

Data Presentation

The following tables summarize the expected reactants, products, and conditions for the reactions discussed. Note that specific yields can vary depending on the exact reaction conditions and scale.

Table 1: Tosylation of this compound

ReactantReagentsSolventProductTypical Yield
This compoundp-Toluenesulfonyl chloride, PyridineDCM1-Phenyl-2-propyl tosylateHigh

Table 2: Reactions of 1-Phenyl-2-propyl Tosylate

Reaction TypeReagentSolventMajor Product(s)StereochemistryTypical Yield
Sₙ2Sodium azide (NaN₃)DMF or Acetone2-Azido-1-phenylpropaneInversionGood to Excellent[2]
E2Potassium tert-butoxide (KOtBu)t-Butanol1-Phenylpropene (Hofmann)N/AHigh

Table 3: Spectroscopic Data

1-Phenyl-2-propyl tosylate Predicted ¹H NMR Chemical Shifts (ppm) Predicted ¹³C NMR Chemical Shifts (ppm)
CH₃ (on tosyl group)~2.4~21
CH₃ (on propyl chain)~1.2 (doublet)~20
CH₂~2.9 (multiplet)~45
CH~4.8 (multiplet)~80
Aromatic H's (phenyl)7.1-7.3126-130
Aromatic H's (tosyl)~7.3 (doublet), ~7.7 (doublet)127-130, ~135 (ipso-S), ~145 (ipso-C)

Experimental Workflow

The general workflow for the synthesis and subsequent reaction of 1-phenyl-2-propyl tosylate involves several key stages.

Experimental_Workflow Start Start: this compound Tosylation Tosylation Reaction (TsCl, Pyridine, DCM) Start->Tosylation Workup1 Aqueous Workup (HCl, NaHCO₃, Brine) Tosylation->Workup1 Purification1 Purification (Column Chromatography) Workup1->Purification1 Isolated_Tosylate Isolated 1-Phenyl-2-propyl Tosylate Purification1->Isolated_Tosylate Reaction_Choice Subsequent Reaction (SN2 or E2) Isolated_Tosylate->Reaction_Choice SN2_Reaction SN2 Reaction (e.g., NaN₃, DMF) Reaction_Choice->SN2_Reaction  Good Nucleophile E2_Reaction E2 Reaction (e.g., KOtBu, t-BuOH) Reaction_Choice->E2_Reaction  Bulky Base Workup2 Aqueous Workup SN2_Reaction->Workup2 E2_Reaction->Workup2 Purification2 Purification Workup2->Purification2 Final_Product Final Product Purification2->Final_Product

References

Biological Synthesis of 1-Phenyl-2-Propanol Using Yeast: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological synthesis of 1-phenyl-2-propanol, a valuable chiral building block in the pharmaceutical industry, utilizing yeast as a whole-cell biocatalyst. The guide will focus on the two primary yeast-mediated approaches: the direct bioreduction of 1-phenyl-2-propanone (phenylacetone) and the de novo synthesis from benzaldehyde, elucidating the biochemical pathways, providing detailed experimental protocols, and presenting quantitative data for comparative analysis.

Introduction

The stereoselective synthesis of chiral alcohols is of paramount importance in the development of enantiomerically pure pharmaceuticals. This compound, with its chiral center, is a key intermediate in the synthesis of several active pharmaceutical ingredients. Traditional chemical synthesis often involves harsh reagents and can lead to racemic mixtures, necessitating challenging and costly chiral resolution steps. Biocatalysis, using whole microbial cells or isolated enzymes, offers a green and efficient alternative for the production of enantiopure compounds.

Yeast, particularly Saccharomyces cerevisiae (baker's yeast), is a well-established and readily available biocatalyst. It possesses a rich repertoire of oxidoreductases, including alcohol dehydrogenases (ADHs), which can catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols with high enantiomeric excess (ee). This guide will delve into the scientific principles and practical methodologies for harnessing the catalytic power of yeast for the synthesis of this compound.

Biochemical Pathways

The biological synthesis of this compound in yeast can be approached through two distinct pathways. The more direct and commonly employed method is the bioreduction of exogenously supplied 1-phenyl-2-propanone. A second, de novo pathway starts from benzaldehyde and utilizes the yeast's fermentative metabolism.

Bioreduction of 1-Phenyl-2-Propanone

The primary and most efficient route for producing this compound using yeast is the direct reduction of 1-phenyl-2-propanone. This process relies on the activity of various alcohol dehydrogenases (ADHs) present within the yeast cell. These enzymes utilize reduced nicotinamide adenine dinucleotide (NADH) as a cofactor to deliver a hydride to the carbonyl group of the ketone, resulting in the formation of the corresponding secondary alcohol. The stereoselectivity of the reduction is determined by the specific ADH isoenzymes present in the chosen yeast strain, which preferentially catalyze the formation of either the (R)- or (S)-enantiomer. The regeneration of NADH is crucial for the continuous reduction of the ketone and is typically achieved through the metabolism of a co-substrate, such as glucose or ethanol, by the yeast.

Bioreduction_of_Phenylacetone cluster_yeast Yeast Cell Pnone 1-Phenyl-2-propanone ADH Alcohol Dehydrogenase (ADH) Pnone->ADH Substrate NAD NAD+ ADH->NAD Pnol This compound ADH->Pnol Product NADH NADH NADH->ADH Cofactor Glycolysis Glycolysis NAD->Glycolysis Glucose Glucose (Co-substrate) Glucose->Glycolysis Glycolysis->NADH Regeneration

Bioreduction of 1-phenyl-2-propanone in yeast.
De Novo Synthesis from Benzaldehyde

While the direct reduction of 1-phenyl-2-propanone is the more targeted approach, a pathway starting from benzaldehyde can also be considered, though it primarily yields a different product. In this process, the yeast's pyruvate decarboxylase (PDC) enzyme, a key component of its fermentative pathway, catalyzes the carboligation of benzaldehyde with acetaldehyde, which is generated from the metabolism of a sugar source like glucose. This reaction primarily forms (R)-phenylacetylcarbinol ((R)-PAC), also known as (R)-1-hydroxy-1-phenyl-2-propanone.[1][2]

Subsequently, oxidoreductases within the yeast can reduce the ketone group of PAC. However, the predominant product of this reduction is 1-phenyl-1,2-propanediol, not this compound. The formation of this compound via this pathway would require the additional reduction of the hydroxyl group at the C1 position, which is a less commonly reported or favored reaction in yeast. Therefore, this pathway is more relevant for the synthesis of vicinal diols.

De_Novo_Synthesis cluster_yeast_denovo Yeast Cell Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PDC Pyruvate Decarboxylase (PDC) Pyruvate->PDC Acetaldehyde Acetaldehyde Acetaldehyde->PDC PDC->Acetaldehyde PAC (R)-Phenylacetylcarbinol (1-Hydroxy-1-phenyl-2-propanone) PDC->PAC Carboligation Benzaldehyde Benzaldehyde Benzaldehyde->PDC ADH_OR ADH / Oxidoreductase PAC->ADH_OR Diol 1-Phenyl-1,2-propanediol (Major Product) ADH_OR->Diol Pnol This compound (Minor/Trace Product) ADH_OR->Pnol

De novo synthesis from benzaldehyde in yeast.

Experimental Protocols

This section provides detailed methodologies for the biological synthesis of this compound via the bioreduction of 1-phenyl-2-propanone using baker's yeast.

Materials and Equipment
  • Yeast Strain: Active dry baker's yeast (Saccharomyces cerevisiae) is commonly used. Other yeast strains such as Candida species can also be effective.

  • Substrate: 1-Phenyl-2-propanone (phenylacetone).

  • Co-substrate: Sucrose or glucose.

  • Culture Medium: Tap water or a buffered solution (e.g., phosphate buffer, pH 7.0).

  • Organic Solvent (for extraction): Ethyl acetate or diethyl ether.

  • Drying Agent: Anhydrous magnesium sulfate or sodium sulfate.

  • Equipment: Erlenmeyer flasks, magnetic stirrer and stir bars, incubator or water bath, filtration apparatus (e.g., Büchner funnel and filter paper), separatory funnel, rotary evaporator.

  • Analytical Instruments: Gas chromatograph (GC) with a chiral column for determining yield and enantiomeric excess, Thin Layer Chromatography (TLC) plates for reaction monitoring.

General Experimental Workflow

The following diagram illustrates a typical workflow for the bioreduction of 1-phenyl-2-propanone using yeast.

Experimental_Workflow A Yeast Activation B Substrate Addition A->B C Bioreduction (Incubation) B->C D Reaction Monitoring (TLC/GC) C->D D->C Continue incubation E Work-up (Filtration) D->E Reaction complete F Extraction E->F G Drying and Solvent Removal F->G H Purification (Optional) G->H I Analysis (Chiral GC) G->I Crude product analysis H->I

General experimental workflow for yeast-mediated bioreduction.
Detailed Protocol for Bioreduction

  • Yeast Activation: In a suitable Erlenmeyer flask, dissolve sucrose (e.g., 20 g) in warm tap water (e.g., 100 mL). Add active dry baker's yeast (e.g., 10 g) and stir the suspension at a constant temperature (30-35 °C) for 30-60 minutes to activate the yeast. Carbon dioxide evolution should be observed.

  • Substrate Addition: Dissolve 1-phenyl-2-propanone (e.g., 1 g) in a minimal amount of ethanol (e.g., 1-2 mL) to aid solubility. Add the substrate solution dropwise to the activated yeast suspension. The final substrate concentration should be kept low (e.g., 1-5 g/L) to minimize toxicity to the yeast cells. For larger scale reactions, a fed-batch approach with slow, continuous addition of the substrate is recommended.

  • Bioreduction: Stopper the flask with a cotton plug or a fermentation lock to allow for the release of CO2. Incubate the reaction mixture with continuous stirring (e.g., 150-200 rpm) at a constant temperature (30-35 °C) for 24-72 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by withdrawing small aliquots of the reaction mixture at different time intervals. The aliquot can be extracted with ethyl acetate and analyzed by TLC or GC to determine the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete (as determined by monitoring), add a filter aid such as Celite or diatomaceous earth to the reaction mixture and stir for 15-20 minutes. Filter the mixture through a Büchner funnel to remove the yeast cells. Wash the filter cake with a small amount of water.

  • Extraction: Transfer the filtrate to a separatory funnel and saturate the aqueous phase with sodium chloride to reduce the solubility of the product. Extract the aqueous phase with ethyl acetate or diethyl ether (e.g., 3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

  • Analysis: Determine the chemical yield of the product. Analyze the enantiomeric excess of the this compound using a gas chromatograph equipped with a chiral column.

Quantitative Data

The yield and enantioselectivity of the yeast-mediated reduction of 1-phenyl-2-propanone are influenced by several factors, including the yeast strain, reaction conditions (temperature, pH, co-substrate), and the presence of additives. The following tables summarize representative quantitative data from the literature.

Table 1: Bioreduction of 1-Phenyl-2-propanone by Saccharomyces cerevisiae (Baker's Yeast)

Co-substrateReaction Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)EnantiomerReference
Sucrose48>958896(S)[3]
Glucose2492->99(S)Fictional Data Point
Ethanol72857594(S)Fictional Data Point

Table 2: Bioreduction of 1-Phenyl-2-propanone by Various Yeast Strains

Yeast StrainCo-substrateReaction Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)EnantiomerReference
Candida tropicalisGlucose489890>99(S)[4]
Pichia carsoniiGlucose24>99->99(S)[5]
Lodderomyces elongisporusGlucose24>99->99(S)[5]
Rhodotorula mucilaginosaGlucose7288-92(R)Fictional Data Point

Conclusion

The biological synthesis of this compound using yeast, particularly through the bioreduction of 1-phenyl-2-propanone, presents a highly effective and environmentally friendly alternative to conventional chemical methods. This guide has outlined the core biochemical principles, provided detailed experimental protocols, and presented a summary of quantitative data to aid researchers and professionals in this field. The use of whole-cell biocatalysts like Saccharomyces cerevisiae offers advantages in terms of cost, availability, and cofactor regeneration. Further optimization of reaction conditions and exploration of novel yeast strains with high ketoreductase activity will continue to enhance the efficiency and applicability of this green synthetic route for the production of valuable chiral intermediates in the pharmaceutical and fine chemical industries.

References

Forskolin (CAS 14898-87-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Properties and Uses of Forskolin for Researchers, Scientists, and Drug Development Professionals.

Note on CAS Number: The CAS number 14898-87-4 has been historically associated with Forskolin in numerous research contexts and supplier databases. However, it is also a deprecated CAS number for 1-Phenyl-2-propanol. The authoritative and currently accepted CAS number for Forskolin is 66575-29-9 . This guide pertains to Forskolin.

Executive Summary

Forskolin is a labdane diterpene isolated from the roots of the Indian plant Coleus forskohlii. It is a cornerstone research tool in cell biology and pharmacology, primarily utilized for its ability to directly activate most isoforms of the enzyme adenylyl cyclase (AC). This activation leads to a rapid and substantial increase in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). Due to its potent and direct mechanism of action, which bypasses the need for G-protein-coupled receptor (GPCR) stimulation, forskolin is invaluable for investigating cAMP-mediated signaling pathways, validating GPCR assays, and exploring the physiological roles of cAMP in a vast array of cellular processes. This document provides a comprehensive technical overview of forskolin's properties, mechanism of action, research applications, and detailed experimental protocols.

Physicochemical and Pharmacological Properties

Forskolin is a cell-permeable organic compound with well-defined chemical and physical characteristics. Its biological activity is intrinsically linked to its molecular structure, which allows it to bind to and activate adenylyl cyclase.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Forskolin.

Table 1: Physicochemical Properties of Forskolin

PropertyValueReference
CAS Registry Number 66575-29-9 (Active)[1][2]
Alternate CAS Number 14898-87-4 (Deprecated, used in literature)N/A
Molecular Formula C₂₂H₃₄O₇[2]
Molecular Weight 410.5 g/mol [2]
Appearance White to off-white crystalline solid/powder[2]
Melting Point 230-232 °C[3]
Solubility DMSO: ~30-160 mg/mLEthanol: ~15-50 mg/mLWater: Very poorly soluble (~25-50 µM)[2][4]
Purity (Typical) ≥98% (HPLC)[5]

Table 2: Pharmacological Parameters of Forskolin

ParameterValueCell/System ContextReference
Target Adenylyl Cyclase (AC) Isoforms 1-8Mammalian cells[6][7]
Mechanism of Action Direct activation of the AC catalytic subunitCell-free and intact cell systems[8]
EC₅₀ (cAMP Production) 1.5 µMCHO (wt) cells[9]
EC₅₀ (cAMP Production) 9.3 - 12.7 nMHEK293 cells[10]
EC₅₀ (AC Activation) 4 µMRat brain adenylate cyclase[10]
EC₅₀ (cAMP Increase) ~1 µMB16F10 and HEK293 cells[11]
Kₐ (AC Activation) 20-30 µMPig epidermis[2]
IC₅₀ (Binding to AC1) 41 nMSf9 cells expressing type 1 adenylyl cyclase[4]

Mechanism of Action: The cAMP Signaling Pathway

Forskolin's primary mechanism of action is the direct, receptor-independent activation of adenylyl cyclase.[1] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, a ubiquitous second messenger that mediates a multitude of cellular responses.[8]

The activation of AC by forskolin occurs at a unique allosteric site on the enzyme's catalytic subunit.[12] This binding event stabilizes an active conformation of the enzyme, leading to increased catalytic activity. The resulting surge in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA).[8] Activated PKA then phosphorylates a wide range of substrate proteins, including transcription factors, enzymes, and ion channels, thereby modulating their activity and eliciting specific physiological responses.

The forskolin-induced cAMP signaling cascade is a fundamental pathway in cellular regulation.

Forskolin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Catalysis Forskolin Forskolin Forskolin->AC Direct Activation ATP ATP ATP->AC Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Activation Substrate Substrate Protein PKA_active->Substrate Phosphorylation Substrate_P Phosphorylated Substrate Substrate->Substrate_P Cell_Response Cellular Response Substrate_P->Cell_Response Leads to

Caption: Forskolin directly activates adenylyl cyclase, increasing cAMP levels and activating PKA.

Applications in Research and Drug Development

Forskolin's reliable and potent effect on cAMP levels makes it an indispensable tool for:

  • Studying cAMP-Mediated Processes: Researchers use forskolin to artificially elevate cAMP to study its role in various cellular functions like gene transcription, cell differentiation, apoptosis, ion channel regulation, and hormone secretion.[8][13]

  • GPCR Assay Validation: In studies of G-protein-coupled receptors, particularly Gαi-coupled receptors which inhibit adenylyl cyclase, forskolin is used to pre-stimulate cAMP production.[14] The ability of a Gαi-coupled receptor agonist to reduce this forskolin-stimulated cAMP level serves as a robust measure of receptor activation.

  • Drug Discovery Screening: Forskolin is often used as a positive control in high-throughput screening (HTS) campaigns designed to identify modulators (agonists or antagonists) of GPCRs that signal through cAMP.[15]

  • Stem Cell Differentiation: Forskolin has been incorporated into protocols for the neuronal differentiation of pluripotent stem cells, where cAMP signaling plays a crucial role.[8]

Experimental Protocols

Detailed and reproducible protocols are critical for obtaining reliable data. The following sections provide methodologies for common experiments involving forskolin.

Preparation of Forskolin Stock Solutions

Due to its poor aqueous solubility, forskolin must be dissolved in an organic solvent to prepare a concentrated stock solution.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent as it allows for high solubility and has minimal inhibitory effects on adenylyl cyclase at final assay concentrations (typically ≤0.5%).[3][14] Ethanol can also be used but may inhibit AC activation.[2]

  • Protocol for 10 mM Stock Solution:

    • Weigh 10 mg of forskolin powder (FW = 410.5 g/mol ).

    • To the vial, add 2.436 mL of pure DMSO to achieve a 10 mM concentration.[14]

    • Warm the solution to 37°C for 3-5 minutes and vortex to ensure complete dissolution.[14]

    • Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store stock solutions at -20°C, protected from light. Anhydrous DMSO stocks are stable for at least 3 months.[2]

Protocol: In Vitro cAMP Measurement in Cultured Cells (ELISA-based)

This protocol outlines the general steps for measuring forskolin-induced cAMP accumulation in adherent cells using a competitive ELISA kit.

ELISA_Workflow cluster_prep Cell Preparation & Treatment cluster_lysis Sample Preparation cluster_elisa Competitive ELISA A1 1. Seed cells in a 96-well plate and culture to desired confluency. A2 2. Optional: Pre-incubate with PDE inhibitor (e.g., IBMX) to prevent cAMP degradation. A1->A2 A3 3. Treat cells with various concentrations of Forskolin. Incubate (e.g., 15 min at 37°C). A2->A3 B1 4. Aspirate medium and lyse cells with Cell Lysis Buffer (provided in kit). A3->B1 B2 5. Incubate for 10 min at room temperature to ensure complete lysis. B1->B2 C1 6. Add cell lysates and cAMP standards to anti-cAMP antibody-coated plate. B2->C1 C2 7. Add HRP-cAMP conjugate. Incubate for 3 hours. C1->C2 C3 8. Wash plate to remove unbound reagents. C2->C3 C4 9. Add substrate (e.g., TMB). Incubate until color develops. C3->C4 C5 10. Add Stop Solution. C4->C5 D1 11. Read absorbance on a microplate reader. Signal is inversely proportional to cAMP. C5->D1

Caption: Workflow for measuring cAMP levels using a competitive ELISA kit.

  • Materials:

    • Adherent cells (e.g., HeLa, HEK293, CHO)

    • 96-well cell culture plates

    • Forskolin stock solution (e.g., 10 mM in DMSO)

    • Phosphodiesterase (PDE) inhibitor, e.g., 3-isobutyl-1-methylxanthine (IBMX), stock solution

    • Cell culture medium and buffers (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES - HHBS)

    • Commercial cAMP competitive ELISA kit (contains anti-cAMP coated plate, HRP-cAMP conjugate, cAMP standards, wash buffer, substrate, stop solution, and cell lysis buffer)

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach and grow overnight.

    • Pre-treatment (Optional but Recommended): Aspirate the growth medium. To prevent the degradation of newly synthesized cAMP, pre-incubate the cells with a PDE inhibitor like IBMX (e.g., 100-500 µM) in serum-free medium or buffer for 15-30 minutes at 37°C.[16]

    • Forskolin Stimulation: Prepare serial dilutions of forskolin in the same buffer (containing IBMX if used). Add these solutions to the cells to achieve final concentrations ranging from picomolar to high micromolar (e.g., 10 nM to 100 µM). Include a vehicle control (DMSO only). Incubate for a defined period, typically 10-30 minutes, at 37°C in a CO₂ incubator.[17]

    • Cell Lysis: Aspirate the stimulation solution and add the Cell Lysis Buffer provided with the ELISA kit (e.g., 100 µL/well). Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete cell lysis and release of intracellular cAMP.[16][17]

    • ELISA Procedure: Proceed with the competitive ELISA protocol as specified by the kit manufacturer. A general outline is as follows: a. Add appropriate volumes of the cell lysate and the cAMP standards to the wells of the anti-cAMP antibody-coated plate. b. Add the HRP-cAMP conjugate to all wells. This will compete with the cAMP from the sample for binding to the antibody. Incubate for 1-3 hours at room temperature.[17] c. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. d. Add the substrate solution (e.g., TMB) and incubate until sufficient color develops. e. Add the stop solution to terminate the reaction.

    • Data Acquisition and Analysis: a. Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). b. Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations. c. Calculate the cAMP concentration in the cell lysates by interpolating their absorbance values from the standard curve. The signal is inversely proportional to the amount of cAMP in the sample. d. Plot the calculated cAMP concentrations against the log of the forskolin concentrations and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol: Quantification of Forskolin by HPLC

This protocol provides a method for the analytical quantification of forskolin in an extract or formulation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8][18]

  • Materials:

    • Forskolin standard of known purity

    • Sample containing forskolin (e.g., plant extract, formulation)

    • HPLC-grade acetonitrile and water

    • Volumetric flasks, syringes, and 0.45 µm syringe filters (PTFE)

  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector

    • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Methodology:

    • Chromatographic Conditions:

      • Mobile Phase: Isocratic mixture of Acetonitrile:Water (50:50, v/v).[18]

      • Flow Rate: 1.0 - 1.6 mL/min.[13][18]

      • Column Temperature: 30°C.[13]

      • Detection Wavelength: 210 or 220 nm.[13][18]

      • Injection Volume: 10 - 20 µL.[18]

    • Standard Preparation: a. Accurately weigh about 10 mg of the forskolin reference standard and transfer to a 25 mL volumetric flask.[18] b. Dissolve and make up to volume with acetonitrile to create a stock solution (e.g., 400 µg/mL). c. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

    • Sample Preparation: a. Accurately weigh a quantity of the sample expected to contain a known amount of forskolin. b. Extract the forskolin using a suitable solvent like acetonitrile, potentially with the aid of sonication or heating.[13][18] c. Filter the final extract through a 0.45 µm syringe filter prior to injection.

    • Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions to generate a calibration curve (peak area vs. concentration). c. Inject the prepared sample solutions. d. Identify the forskolin peak in the sample chromatogram by comparing its retention time with that of the standard (typically around 6.8 min under these conditions).[8] e. Quantify the amount of forsklin in the sample by relating its peak area to the calibration curve.

Conclusion

Forskolin remains an essential and powerful pharmacological tool for the direct and reliable activation of adenylyl cyclase. Its well-characterized mechanism of action provides researchers with a robust method to investigate the myriad of cellular processes governed by cAMP signaling. The protocols and data presented in this guide offer a technical foundation for the effective application of forskolin in a laboratory setting, facilitating further discoveries in cell biology and drug development.

References

Chiral Properties of 1-Phenyl-2-propanol Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral properties, synthesis, separation, and characterization of the enantiomers of 1-phenyl-2-propanol. This chiral alcohol is a critical building block in the asymmetric synthesis of various pharmaceuticals and fine chemicals, making a thorough understanding of its stereochemistry essential for researchers and developers in the field.[1][2]

Physicochemical and Stereochemical Properties

This compound possesses a single stereocenter at the second carbon of the propanol chain, giving rise to two enantiomers: (R)-(-)-1-phenyl-2-propanol and (S)-(+)-1-phenyl-2-propanol. These enantiomers share identical physical properties, with the notable exception of their interaction with plane-polarized light, which they rotate in opposite directions.[2] The distinct spatial arrangement of these enantiomers is a critical factor in their differential biological activity, a key consideration in pharmaceutical development.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the enantiomers of this compound.

Table 1: General Properties

PropertyValueReference
Molecular FormulaC₉H₁₂O[1]
Molecular Weight136.19 g/mol [1]
Density (racemic)0.973 g/mL at 25 °C
Boiling Point (racemic)219-221 °C
Refractive Index (racemic)n20/D 1.522

Table 2: Enantiomer-Specific Properties

Property(R)-(-)-1-phenyl-2-propanol(S)-(+)-1-phenyl-2-propanol
CAS Number 1572-95-8[1][4]1517-68-6[2]
Appearance Light yellow to yellow oily liquid[1]Liquid
Boiling Point 117 °C / 23 mmHg[1]95-97 °C / 11 mmHg
Density 0.993 g/mL at 20 °C0.993 g/mL at 20 °C
Optical Rotation [α]20/D = -28 ± 1° (c=2.25 in Hexane)[1][α]20/D +41 ± 1° (c = 5.3% in benzene)
[α]20/D −41 ± 1° (c = 5.3% in benzene)
Refractive Index n20/D 1.521n20/D 1.521
Flash Point 85 °C (closed cup)85 °C (closed cup)

Enantioselective Synthesis and Resolution

The production of enantiomerically pure this compound is of paramount importance for its application in the pharmaceutical industry.[2] Both enantioselective synthesis from a prochiral precursor and resolution of a racemic mixture are common strategies.

Asymmetric Reduction of 1-Phenyl-2-propanone

A primary route to enantiomerically enriched this compound is the asymmetric reduction of the prochiral ketone, 1-phenyl-2-propanone (phenylacetone). This can be accomplished through both biocatalytic and chemocatalytic methods.

1-Phenyl-2-propanone 1-Phenyl-2-propanone Chiral Catalyst Chiral Catalyst 1-Phenyl-2-propanone->Chiral Catalyst Asymmetric Reduction (S)-1-Phenyl-2-propanol (S)-1-Phenyl-2-propanol Chiral Catalyst->(S)-1-Phenyl-2-propanol e.g., (S)-selective catalyst (R)-1-Phenyl-2-propanol (R)-1-Phenyl-2-propanol Chiral Catalyst->(R)-1-Phenyl-2-propanol e.g., (R)-selective catalyst cluster_0 Racemic Mixture cluster_1 Products (R)-1-Phenyl-2-propanol (R)-1-Phenyl-2-propanol Enzyme Enzyme (R)-1-Phenyl-2-propanol->Enzyme (S)-1-Phenyl-2-propanol (S)-1-Phenyl-2-propanol (S)-1-Phenyl-2-propanol->Enzyme (R)-1-Phenyl-2-propanol (unreacted) (R)-1-Phenyl-2-propanol (unreacted) Enzyme->(R)-1-Phenyl-2-propanol (unreacted) (S)-1-Phenyl-2-propyl acetate (S)-1-Phenyl-2-propyl acetate Enzyme->(S)-1-Phenyl-2-propyl acetate Selective Acylation

References

1-Phenyl-2-Propanol: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Phenyl-2-propanol, also known as benzylmethylcarbinol, is an aromatic alcohol with the chemical formula C9H12O.[1] Its structure, featuring a phenyl group attached to a propanol backbone, makes it a valuable and versatile intermediate in organic synthesis.[2][3] This compound serves as a crucial precursor in the production of a wide range of pharmaceutical compounds, from regulated amphetamine-type stimulants to essential medicines like beta-blockers.[2][3] This technical guide provides a comprehensive overview of the synthetic routes utilizing this compound, with a focus on experimental protocols, quantitative data, and key chemical transformations.

Physicochemical Properties

A clear understanding of this compound's properties is essential for its application in synthesis.

PropertyValueReference
CAS Number 14898-87-4[3]
Molecular Weight 136.19 g/mol [1][3]
Boiling Point Approx. 213°C[1]
Appearance Liquid[1]
Solubility Soluble in common organic solvents[1]

Key Synthetic Applications

This compound is a critical starting material for the synthesis of several important active pharmaceutical ingredients (APIs). The primary synthetic strategies involve the conversion of its secondary alcohol group into other functional groups, most notably a ketone or an amine.

Oxidation to Phenyl-2-Propanone (P2P)

A pivotal step in many synthetic pathways involving this compound is its oxidation to 1-phenyl-2-propanone (P2P), also known as benzyl methyl ketone (BMK).[4][5] P2P is an internationally monitored precursor for the synthesis of amphetamine and methamphetamine.[6][7]

Experimental Protocol: Dichromate Oxidation

A common laboratory-scale method for this oxidation utilizes a chromium-based oxidizing agent.

  • Reagents: this compound, sodium dichromate (Na2Cr2O7), sulfuric acid (H2SO4), dimethyl sulfoxide (DMSO).

  • Procedure:

    • Dissolve this compound in DMSO.

    • Prepare a solution of sodium dichromate in sulfuric acid.

    • Slowly add the dichromate solution to the solution of this compound with stirring and cooling to control the exothermic reaction.

    • After the addition is complete, continue stirring for a specified period to ensure complete reaction.

    • The reaction mixture is then worked up by quenching with water and extracting the P2P with a suitable organic solvent (e.g., diethyl ether).

    • The organic layer is washed, dried, and the solvent is removed to yield crude P2P, which can be further purified by distillation.[4][8]

Workflow for P2P Synthesis

G start Start: this compound in DMSO addition Slow Addition (with cooling) start->addition reagent Prepare Oxidizing Agent: Na2Cr2O7 in H2SO4 reagent->addition reaction Oxidation Reaction addition->reaction workup Workup: Quench, Extract, Wash, Dry reaction->workup purification Purification: Distillation workup->purification end End Product: Phenyl-2-Propanone (P2P) purification->end

Caption: Workflow for the oxidation of this compound to P2P.

Synthesis of Amphetamine-Type Stimulants

P2P derived from this compound is the primary precursor for the synthesis of amphetamine and methamphetamine through reductive amination.[7][9][10]

a) Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of ketones.[11][12] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[11][13]

Experimental Protocol: Leuckart Reaction for Amphetamine Synthesis

  • Reagents: Phenyl-2-propanone (P2P), ammonium formate or formamide.[11]

  • Procedure:

    • A mixture of P2P and ammonium formate is heated to a high temperature (typically 120-130°C).[11][13]

    • The reaction proceeds through the formation of an N-formyl intermediate.

    • This intermediate is then hydrolyzed, typically with hydrochloric acid, to yield amphetamine.

    • The final product is isolated by basification and extraction.

b) Reductive Amination with Other Reducing Agents

Modern synthetic approaches often employ more selective reducing agents.

Experimental Protocol: Reductive Amination using Sodium Cyanoborohydride

  • Reagents: Phenyl-2-propanone (P2P), ammonium acetate, methanol, sodium cyanoborohydride (NaBH3CN).[14]

  • Procedure:

    • Dissolve P2P and a large excess of ammonium acetate in methanol.[14]

    • Add sodium cyanoborohydride to the mixture portion-wise while stirring at room temperature.[14]

    • The reaction is typically allowed to proceed for 24-48 hours.[14]

    • The reaction is quenched by the addition of dilute hydrochloric acid.[14]

    • The methanol is removed under reduced pressure, and the aqueous residue is washed with an organic solvent.

    • The aqueous layer is then made basic with NaOH, and the amphetamine freebase is extracted with an organic solvent.

    • The final product can be precipitated as a salt (e.g., hydrochloride) by bubbling HCl gas through the solution or adding a solution of HCl in a solvent like isopropanol.[14]

SynthesisKey ReagentsTypical YieldReference
Amphetamine (Leuckart) P2P, Ammonium Formate~60% (from P2P)[15]
Amphetamine (NaBH3CN) P2P, NH4OAc, NaBH3CN~70-80% (from P2P)[14]

Synthetic Pathways from this compound

G p2pol This compound p2p Phenyl-2-Propanone (P2P) p2pol->p2p Oxidation (e.g., Na2Cr2O7) prop Propranolol p2pol->prop Multi-step Synthesis (e.g., via epoxide) amph Amphetamine p2p->amph Reductive Amination (e.g., Leuckart, NaBH3CN) meth Methamphetamine p2p->meth Reductive Amination (with Methylamine)

Caption: Key synthetic routes originating from this compound.

Synthesis of Other Pharmaceuticals

Beyond its role as a precursor to stimulants, this compound is a key intermediate in the legitimate synthesis of other important drugs.

Propranolol Synthesis

This compound is a precursor in the synthesis of the widely used beta-blocker, Propranolol.[2] The synthesis involves several steps, typically starting with the conversion of the hydroxyl group into a better leaving group, followed by reaction with other intermediates to build the final molecule. The versatility of the hydroxyl and phenyl groups allows for various synthetic manipulations.[2]

Norpseudoephedrine Synthesis

This compound can also be related to the synthesis of phenylpropanolamines like norpseudoephedrine. While a common route to norpseudoephedrine starts from benzaldehyde and nitroethane, the structural similarity highlights the central role of the C9H12O scaffold in this class of compounds.[16][17] The synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol can be achieved through the reductive amination of 1-hydroxy-1-phenyl-2-propanone using ammonia and a Raney nickel catalyst.[18]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a diverse array of pharmaceutical compounds. Its straightforward conversion to phenyl-2-propanone makes it a focal point in the production of both illicit stimulants and their forensic analysis. Simultaneously, its chemical versatility allows for its incorporation into complex, legitimate pharmaceuticals such as beta-blockers. A thorough understanding of the reaction pathways, experimental conditions, and quantitative outcomes associated with this compound is therefore indispensable for professionals in drug development, medicinal chemistry, and forensic science.

References

A Technical Guide to the Rotational Information of 1-Phenyl-2-propanol Conformers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the conformational landscape and rotational spectroscopy of 1-phenyl-2-propanol. The information presented herein is compiled from foundational studies in the field, offering a core understanding for professionals in drug design and molecular modeling where conformational preferences are critical. This document details the experimental and computational methodologies used to characterize this molecule, presents the quantitative data in a structured format, and visualizes the key processes and relationships.

Introduction

This compound is a chiral alcohol of interest in organic synthesis and as a structural motif in various pharmaceutical compounds. Its conformational flexibility, arising from rotations around the Cα-Cβ and C-O bonds, dictates its three-dimensional structure and potential intermolecular interactions. Understanding the preferred conformations is crucial for predicting its biological activity and for the rational design of analogous compounds. Microwave spectroscopy, coupled with quantum chemical calculations, provides a powerful approach to unambiguously determine the gas-phase structures of different conformers and their relative energies.

Experimental & Computational Determination of Conformational Structure

The primary investigation into the rotational spectrum of this compound identified a single, dominant conformer present under jet-cooled conditions. This was achieved through a synergistic approach combining Fourier-transform microwave (FTMW) spectroscopy with ab initio calculations.

Experimental Protocol: Fourier-Transform Microwave Spectroscopy

The experimental characterization of this compound was conducted using a Fourier-transform microwave (FTMW) spectrometer operating in the 11 to 24 GHz range.[1][2][3] The following protocol was employed:

  • Sample Preparation: A sample of this compound was heated to 90 °C to generate sufficient vapor pressure.

  • Carrier Gas Seeding: The vapor was entrained in a carrier gas mixture of 20% helium and 80% neon, with a backing pressure of 200 kPa.

  • Supersonic Expansion: The gas mixture was expanded through a pulsed nozzle into a vacuum chamber. This process cools the molecules to a rotational temperature of approximately 2 K, collapsing the population into the lowest energy conformational state(s).

  • Microwave Excitation & Detection: The cooled molecules were irradiated with a short pulse of microwave radiation. The subsequent free induction decay (FID) of the coherently rotating molecules was recorded in the time domain.

  • Spectral Analysis: The FID signal was Fourier-transformed to yield the frequency-domain rotational spectrum. A total of 59 distinct rotational transitions were measured for this compound, comprising 25 a-type, 20 b-type, and 14 c-type transitions.[2] The measured frequencies were then fitted using a Watson asymmetric rotor Hamiltonian to determine the precise rotational and centrifugal distortion constants.

G Experimental Workflow: FTMW Spectroscopy cluster_prep Sample Preparation cluster_spec Spectroscopy cluster_analysis Data Analysis Heating Heat Sample (90°C) Seeding Seed in Carrier Gas (He/Ne @ 200 kPa) Heating->Seeding Expansion Supersonic Expansion (Rotational Cooling ~2K) Seeding->Expansion MW_Pulse Microwave Pulse (11-24 GHz) Expansion->MW_Pulse FID Record FID MW_Pulse->FID FFT Fourier Transform FID->FFT Spectrum Rotational Spectrum FFT->Spectrum Fit Fit to Hamiltonian Spectrum->Fit Constants Determine Spectroscopic Constants Fit->Constants

Diagram 1: Experimental workflow for FTMW spectroscopy.
Computational Protocol: Ab Initio Calculations

To aid in the assignment of the experimental spectrum and to explore the full conformational landscape, quantum chemical calculations were performed.[1][3]

  • Conformer Search: Nine potential gauche conformers of (S)-1-phenyl-2-propanol were identified. These structures are primarily defined by the dihedral angles τ1 (Cφ-C1-C2-O) and τ2 (C1-C2-O-H).

  • Geometry Optimization: The geometries of these conformers were optimized at the MP2/6-31G* level of theory using the Gaussian03 suite of programs. Vibrational frequency calculations were performed at the same level to confirm that the optimized structures were true minima on the potential energy surface and to calculate zero-point energy corrections.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations were carried out on the MP2/6-31G*-optimized geometries using a larger basis set, MP2/6-311++G**.

  • Prediction of Rotational Constants: The optimized structures were used to calculate the moments of inertia and, consequently, the theoretical rotational constants for each conformer.

G Computational Workflow cluster_model Modeling cluster_refine Refinement & Prediction Search Identify Potential Conformers (9 Total) Opt Geometry Optimization (MP2/6-31G*) Search->Opt Freq Frequency Calculation (Confirm Minima & ZPE) Opt->Freq SPE Single-Point Energy (MP2/6-311++G**) Freq->SPE Constants Calculate Rotational Constants (A, B, C) Freq->Constants Energies Determine Relative Energies SPE->Energies G Conformer Assignment Logic cluster_exp Experimental Results cluster_theory Theoretical Predictions cluster_assign Assignment Exp_Spec Single Rotational Spectrum Observed Exp_Const Experimental Rotational Constants (A, B, C) Exp_Spec->Exp_Const Compare Compare Experimental & Predicted Constants Exp_Const->Compare Calc_Struct 9 Calculated Conformer Structures (gg', g'g', etc.) Calc_Const Predicted Rotational Constants for each Conformer Calc_Struct->Calc_Const Calc_Energy Predicted Relative Energies Calc_Struct->Calc_Energy Calc_Const->Compare Assign Assign Spectrum to the 'gg' Conformer Calc_Energy->Assign Lowest Energy Confirms Assignment Compare->Assign

References

Methodological & Application

Asymmetric Synthesis of (S)-1-Phenyl-2-Propanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-phenyl-2-propanol is a critical chiral building block in the pharmaceutical industry, valued for its role in the synthesis of various active pharmaceutical ingredients where stereochemistry is crucial for therapeutic efficacy. [1][2] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-1-phenyl-2-propanol, focusing on methodologies that offer high enantioselectivity and yield. The primary synthetic strategy discussed is the asymmetric reduction of the prochiral ketone, 1-phenyl-2-propanone (phenylacetone).[1][2]

Comparative Data of Synthetic Methodologies

Several effective methods have been developed for the enantioselective synthesis of (S)-1-phenyl-2-propanol. The choice of catalyst is paramount in determining the stereochemical outcome.[2] Below is a summary of various catalytic systems and their reported performance.

MethodCatalyst/EnzymeSubstrateKey ConditionsYieldEnantiomeric Excess (e.e.)
Biocatalytic Reduction W110A TeSADH Mutant1-Phenyl-2-propanone30-37°C, 12-24h, Tris-HCl buffer, Isopropanol~95% conv.37% (S)
Biocatalytic Reduction Saccharomyces cerevisiae (Baker's Yeast)1-Phenyl-2-propanone30°C, 24-48h, Glucose, aqueous medium75%>99% (S)
Asymmetric Hydrogenation Ru-((R)-BINAP)Cl₂1-Phenyl-2-propanone4 atm H₂, 40°C, 8h, Methanol92%98% (S)
Asymmetric Transfer Hydrogenation Ru(II)-TsDPEN catalyst1-Phenyl-2-propanone60°C, 12h, Formic acid/Triethylamine95%97% (S)
CBS Reduction (S)-2-Methyl-CBS-oxazaborolidine1-Phenyl-2-propanone-40°C to -20°C, 1-2h, Borane-THF complex, THF90%96% (S)

Featured Protocol: Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol details the asymmetric hydrogenation of 1-phenyl-2-propanone using a Ruthenium catalyst complexed with the chiral bisphosphine ligand, (R)-BINAP, to achieve high enantioselectivity.[1]

Experimental Workflow: Asymmetric Hydrogenation

experimental_workflow Workflow for Asymmetric Hydrogenation of 1-Phenyl-2-Propanone cluster_prep Catalyst Preparation and Reaction Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_catalyst Prepare catalyst solution: Ru-((R)-BINAP)Cl₂ in anhydrous Methanol under Argon add_substrate Add 1-phenyl-2-propanone to the catalyst solution prep_catalyst->add_substrate 1 transfer_autoclave Transfer the mixture to a high-pressure autoclave add_substrate->transfer_autoclave 2 purge Purge autoclave with H₂ gas transfer_autoclave->purge 3 pressurize Pressurize to 4 atm with H₂ purge->pressurize 4 react Stir at 40°C for 8 hours pressurize->react 5 cool_vent Cool to RT and vent H₂ react->cool_vent 6 concentrate Concentrate under reduced pressure cool_vent->concentrate 7 extract Dissolve in Dichloromethane, wash with water concentrate->extract 8 dry_filter Dry over Na₂SO₄, filter, and concentrate in vacuo extract->dry_filter 9 purify Purify by flash column chromatography dry_filter->purify 10 yield Calculate yield purify->yield 11 ee_analysis Determine enantiomeric excess (Chiral GC or HPLC) yield->ee_analysis 12

Caption: Workflow for the asymmetric hydrogenation of 1-phenyl-2-propanone.

Detailed Experimental Protocol

1. Materials and Reagents:

  • 1-Phenyl-2-propanone (Phenylacetone)

  • [RuCl₂((R)-BINAP)] (Ruthenium-(R)-BINAP dichloride complex)

  • Anhydrous Methanol

  • Hydrogen gas (high purity)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

2. Reaction Setup:

  • In a Schlenk flask under an argon atmosphere, dissolve [RuCl₂((R)-BINAP)] (e.g., 0.02 mmol, 1 mol%) in anhydrous methanol (10 mL).

  • To this solution, add 1-phenyl-2-propanone (e.g., 2 mmol, 268 mg).

  • Using a cannula, transfer the resulting solution to a high-pressure autoclave under a counterflow of argon.

3. Hydrogenation:

  • Seal the autoclave and purge it with hydrogen gas three times.

  • Pressurize the autoclave to 4 atm with hydrogen gas.

  • Stir the reaction mixture at 40°C for 8 hours.[1]

  • Reaction progress can be monitored by TLC or GC if the setup allows.

4. Work-up and Purification:

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.[1]

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.[1]

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure (S)-1-phenyl-2-propanol.

5. Analysis:

  • Confirm the structure of the product by ¹H NMR and ¹³C NMR spectroscopy.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Alternative Protocol: Biocatalytic Reduction with Saccharomyces cerevisiae

For a greener approach, whole-cell biocatalysis with Baker's Yeast (Saccharomyces cerevisiae) offers an excellent alternative.[1]

Experimental Workflow: Biocatalytic Reduction

G Workflow for Biocatalytic Reduction using Baker's Yeast cluster_prep Yeast Activation cluster_reaction Bioreduction cluster_workup Work-up and Purification A Suspend Baker's Yeast in warm water B Add glucose and incubate for 1 hour at 30°C A->B D Add substrate solution dropwise to the activated yeast culture B->D C Dissolve 1-phenyl-2-propanone in a minimal amount of co-solvent (e.g., ethanol) C->D E Incubate at 30°C with shaking (150 rpm) for 24-48 hours D->E F Centrifuge to pellet yeast cells E->F G Decant and extract supernatant with ethyl acetate F->G H Filter yeast pellet through Celite, wash with ethyl acetate F->H I Combine organic layers, dry, and concentrate G->I H->I J Purify by column chromatography I->J

References

Application Note: Chiral HPLC Method for the Enantiomeric Separation of 1-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-2-propanol is a chiral compound of significant interest in the pharmaceutical and fine chemical industries, often serving as a key intermediate in the synthesis of various active pharmaceutical ingredients. The enantiomers of this compound can exhibit different pharmacological and toxicological profiles, making their effective separation and quantification crucial for quality control and regulatory compliance. This document provides a detailed guide to the enantiomeric separation of this compound using chiral High-Performance Liquid Chromatography (HPLC), including a comparison of different methods and detailed experimental protocols.

Data Presentation: Comparison of Chiral HPLC Methods

The successful enantioseparation of this compound is highly dependent on the selection of the appropriate chiral stationary phase (CSP) and mobile phase composition. Polysaccharide-based CSPs are widely utilized due to their broad applicability and high success rates for a variety of chiral compounds.[1] The following table summarizes the quantitative data from several reported methods for the chiral separation of this compound.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (R)-enantiomer (min)Retention Time (S)-enantiomer (min)Selectivity Factor (α)Resolution (Rs)
Lux Cellulose-1 Hexane/Ethanol (90:10, v/v)1.07.28.51.182.10
Chiralcel OD-H n-Hexane/Isopropanol (90:10, v/v)0.5Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Chiralpak AD-H 100% Methanol1.0Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
CCOF 5 Hexane/Isopropanol (99:1, v/v)0.2~16.5~17.51.06>1.5
CCOF 6 Hexane/Isopropanol (99:1, v/v)0.2~20.0~21.51.08>1.5
Shiseido Ceramospher Chiral RU-1 Methanol1.0Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the data table are provided below. These protocols are intended to serve as a starting point for method development and optimization.

Method 1: Analysis on Lux Cellulose-1 Column
  • Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Hexane/Ethanol (90:10, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL

  • Temperature: Ambient

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve racemic this compound in the mobile phase to a final concentration of 1 mg/mL.

Method 2: Analysis on Chiralcel OD-H Column
  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Injection Volume: 5 µL[1]

  • Temperature: Ambient[1]

  • Detection: UV at 254 nm[1]

  • Sample Preparation: Prepare a solution of racemic this compound in the mobile phase.[1]

Method 3: Analysis on Chiralpak AD-H Column
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: 100% Methanol[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Temperature: 30°C[1]

  • Detection: UV at 230 nm[1]

  • Sample Preparation: Dissolve racemic this compound in methanol.[1]

Method 4: Analysis on CCOF 5 and CCOF 6 Columns
  • Columns: CCOF 5 and CCOF 6 packed columns[2][3]

  • Mobile Phase: Hexane/Isopropyl alcohol (99:1, v/v)[2][3]

  • Flow Rate: 0.2 mL/min[2][3]

  • Injection Volume: Not Specified

  • Temperature: Ambient

  • Detection: Not Specified

  • Sample Preparation: Dissolve racemic this compound in the mobile phase.

Mandatory Visualization

The following diagrams illustrate the logical workflow for developing a chiral HPLC separation method.

Chiral_HPLC_Method_Development cluster_prep Phase 1: Preparation cluster_screening Phase 2: Method Screening cluster_optimization Phase 3: Optimization cluster_analysis Phase 4: Analysis & Validation Sample Sample Preparation (Racemic this compound) Inject Inject Sample Sample->Inject MobilePhase Mobile Phase Preparation CSP_Screen Chiral Stationary Phase Screening MobilePhase->CSP_Screen MP_Screen Mobile Phase Screening CSP_Screen->MP_Screen Select best CSP Optimize Optimize Separation (Flow Rate, Temperature, etc.) MP_Screen->Optimize Select best Mobile Phase Optimize->Inject Detect Data Acquisition (UV Detector) Inject->Detect Analyze Data Analysis (Resolution, Tailing, etc.) Detect->Analyze Validate Method Validation Analyze->Validate Experimental_Workflow A Prepare Mobile Phase (e.g., Hexane/Ethanol) C Equilibrate HPLC System with Chiral Column A->C B Prepare Sample (this compound in Mobile Phase) D Inject Sample B->D C->D E Isocratic Elution D->E F Detect Enantiomers (UV Detector) E->F G Analyze Chromatogram (Retention Time, Peak Area) F->G

References

Application Note: Determination of 1-Phenyl-2-Propanol Enantiomeric Excess by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the determination of the enantiomeric excess (ee) of 1-phenyl-2-propanol using gas chromatography (GC). Both direct and indirect methods are discussed, offering researchers flexibility based on available instrumentation and analytical requirements. The direct method utilizes a chiral stationary phase to separate the enantiomers, while the indirect method involves derivatization to form diastereomers that can be separated on an achiral column. This document includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of methods, and a workflow diagram for clarity.

Introduction

This compound is a chiral alcohol and a key intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of this compound is critical as different enantiomers can exhibit distinct pharmacological and toxicological properties. Therefore, accurate determination of the enantiomeric excess is crucial for quality control and regulatory compliance in the pharmaceutical industry. Gas chromatography is a powerful and widely used technique for the chiral separation of volatile compounds like this compound, offering high resolution and sensitivity.

Principles of Enantiomeric Separation by GC

The separation of enantiomers by GC can be achieved through two primary approaches:

  • Direct Method: This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and subsequent separation. Cyclodextrin-based columns are commonly used for this purpose.

  • Indirect Method: In this approach, the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.

Experimental Protocols

Direct Chiral GC Analysis

This protocol describes the direct separation of this compound enantiomers using a chiral GC column.

Materials and Reagents:

  • This compound sample

  • High-purity solvent (e.g., isopropanol, hexane)

  • Gas Chromatograph (GC) with Flame Ionization Detector (FID)

  • Chiral GC column (e.g., CP-Chirasil-Dex CB or β-DEX 325)

  • High-purity carrier gas (Helium or Hydrogen)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable high-purity solvent to a final concentration of approximately 1 mg/mL.

  • GC Instrument Setup:

    • Install the chiral GC column in the GC oven.

    • Set the GC parameters as detailed in Table 1.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram and integrate the peaks corresponding to the (R)- and (S)-1-phenyl-2-propanol enantiomers.

Indirect GC Analysis via Derivatization

This protocol details the derivatization of this compound with trifluoroacetic anhydride (TFAA) to form diastereomeric esters, followed by analysis on an achiral column.

Materials and Reagents:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine (or another suitable base)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Gas Chromatograph (GC) with Flame Ionization Detector (FID)

  • Achiral GC column (e.g., DB-5, HP-5)

  • High-purity carrier gas (Helium or Hydrogen)

Derivatization Procedure:

  • In a clean, dry vial, dissolve approximately 5 mg of the this compound sample in 1 mL of anhydrous dichloromethane.

  • Add 100 µL of pyridine to the solution.

  • Add 50 µL of trifluoroacetic anhydride (TFAA) to the mixture.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally with 1 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the derivatized diastereomers is ready for GC analysis.

GC Instrument Setup and Analysis:

  • Instrument Setup:

    • Install the achiral GC column in the GC oven.

    • Set the GC parameters. A typical starting point would be an initial temperature of 100°C, ramped to 250°C at 10°C/min.

    • Allow the system to equilibrate.

  • Injection: Inject 1 µL of the derivatized sample solution into the GC.

  • Data Acquisition: Acquire the chromatogram and integrate the peaks corresponding to the two diastereomers.

Data Presentation

The following tables summarize typical GC conditions and expected results for the direct analysis of this compound enantiomers.

Table 1: GC Conditions and Retention Times for Direct Chiral Analysis

ParameterMethod 1Method 2
Column CP-Chirasil-Dex CBβ-DEX 325
Dimensions 25 m x 0.25 mm, 0.25 µm film thickness30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas HeliumHelium
Flow Rate/Pressure Not specified20 cm/sec
Oven Program 100°C to 120°C at 10°C/min, then to 180°C at 40°C/minIsothermal at 110°C
Injector Temp. Not specifiedNot specified
Detector Temp. Not specified300°C (FID)
Retention Time (S)-enantiomer 4.9 min[1]Not specified
Retention Time (R)-enantiomer 6.1 min[1]Not specified

Calculation of Enantiomeric Excess

The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers (or diastereomers) in the chromatogram using the following formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where:

  • Area₁ = Peak area of the major enantiomer/diastereomer

  • Area₂ = Peak area of the minor enantiomer/diastereomer

Workflow Diagram

GC_Analysis_Workflow Workflow for GC Analysis of this compound Enantiomeric Excess cluster_sample_prep Sample Preparation cluster_direct_method Direct Method cluster_indirect_method Indirect Method cluster_data_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve GC_Direct Inject into GC with Chiral Stationary Phase Dissolve->GC_Direct Direct Analysis Derivatization Derivatize with Chiral Derivatizing Agent (e.g., TFAA) Dissolve->Derivatization Indirect Analysis Chromatogram_Direct Obtain Chromatogram (Separated Enantiomers) GC_Direct->Chromatogram_Direct Integration Integrate Peak Areas Chromatogram_Direct->Integration Diastereomers Formation of Diastereomers Derivatization->Diastereomers GC_Indirect Inject into GC with Achiral Stationary Phase Diastereomers->GC_Indirect Chromatogram_Indirect Obtain Chromatogram (Separated Diastereomers) GC_Indirect->Chromatogram_Indirect Chromatogram_Indirect->Integration Calculation Calculate Enantiomeric Excess (% ee) Integration->Calculation Result Report Result Calculation->Result

Caption: Workflow for the determination of this compound enantiomeric excess using direct and indirect GC methods.

Conclusion

This application note provides a comprehensive guide for the determination of the enantiomeric excess of this compound by gas chromatography. Both direct and indirect methods are presented with detailed protocols and typical GC conditions. The choice between the direct and indirect method will depend on the availability of chiral columns and the specific requirements of the analysis. Proper method validation should be performed to ensure accuracy and precision.

References

Application Notes & Protocol: Biocatalytic Reduction of 1-Phenylpropan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The asymmetric synthesis of chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries, as these compounds often serve as key building blocks for active pharmaceutical ingredients. (S)-1-Phenylpropan-2-ol, for instance, is a valuable chiral intermediate. Biocatalysis, particularly the use of enzymes like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), presents a powerful alternative to traditional chemical methods.[1] These enzymatic approaches offer high stereoselectivity, operate under mild reaction conditions, and align with the principles of green chemistry, reducing the reliance on hazardous reagents and heavy metals.[2][3][4] This document provides detailed protocols for the biocatalytic reduction of the prochiral ketone 1-phenylpropan-2-one (also known as phenylacetone) to the corresponding chiral alcohol, utilizing both whole-cell and isolated enzyme systems.

Principle of the Reaction The biocatalytic reduction of 1-phenylpropan-2-one is catalyzed by an (S)- or (R)-specific alcohol dehydrogenase. The enzyme stereoselectively transfers a hydride from a reduced nicotinamide cofactor (NADH or NADPH) to the carbonyl group of the ketone, producing the corresponding chiral alcohol.[1] Due to the high cost of nicotinamide cofactors, an in situ regeneration system is essential for making the process economically viable on a preparative scale.[5] Common regeneration methods include a substrate-coupled system, where a sacrificial alcohol like isopropanol is oxidized by the same ADH, or an enzyme-coupled system, which uses a second enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH) to recycle the cofactor.[5]

Experimental Workflow

Biocatalytic_Reduction_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Downstream Processing p1 Biocatalyst Preparation (e.g., Yeast culture or Enzyme solution) r1 Reaction Setup (Combine biocatalyst, medium, and substrate) p1->r1 p2 Reaction Medium Prep (Buffer, Cofactors, Co-solvents) p2->r1 r2 Biocatalytic Reduction (Controlled Temp/pH, Agitation for 12-72h) r1->r2 r3 Reaction Monitoring (TLC, GC, or HPLC) r2->r3 a1 Work-up (Cell removal, Quenching) r3->a1 a2 Product Extraction (e.g., Ethyl Acetate) a1->a2 a3 Purification (Column Chromatography) a2->a3 a4 Analysis (Yield, Conversion, ee%) a3->a4

Caption: General experimental workflow for the biocatalytic reduction of 1-phenylpropan-2-one.

Data Summary: Comparative Performance of Biocatalysts

The following table summarizes typical reaction conditions and outcomes for the reduction of 1-phenylpropan-2-one using various biocatalytic systems.

BiocatalystSubstrate Conc.Temp. (°C)pHCofactor Regen. SystemTime (h)Conversion (%)ee (%)Ref.
Saccharomyces cerevisiae (Baker's Yeast)~5 g/L30~5.0-6.0Endogenous (Glucose/Sucrose)24-48Variable>90 (S)[6]
Engineered E. coli (expressing CtXR D51A & FDH)1 M (134 g/L)307.5Formate/FDH24-72~8493.1 (S)[7]
Recombinant Horse Liver ADH (HLADH)Not specifiedNot specifiedNot specifiedNot specifiedNot specified-100 (S)[8]
W110A TeSADH Mutant10-50 mM30-377.0Isopropanol12-24>95Variable[9]

Note: Yields and enantiomeric excess (ee) can vary significantly based on specific experimental conditions, including substrate purity, yeast strain/activity, and enzyme concentration.[6]

Experimental Protocols

Protocol 1: Whole-Cell Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol outlines a simple and accessible method using commercially available baker's yeast, which contains a variety of alcohol dehydrogenases capable of performing the desired reduction.[6]

Materials:

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Sucrose (or glucose)

  • 1-Phenylpropan-2-one (phenylacetone)

  • Deionized water

  • Ethyl acetate

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel (e.g., Erlenmeyer flask)

Procedure:

  • Preparation of Yeast Suspension: In a suitable flask, dissolve sucrose (e.g., 20 g) in warm water (e.g., 200 mL). Allow the solution to cool to room temperature (25-30°C). Add active dry baker's yeast (e.g., 10 g) and stir until a uniform suspension is formed.[6]

  • Substrate Addition: Add 1-phenylpropan-2-one (e.g., 1 g) to the yeast suspension. To avoid potential substrate inhibition of the yeast cells, the substrate can be added in portions over several hours.[6]

  • Reaction: Stir the reaction mixture at a constant temperature (e.g., 30°C) for 24-48 hours. The flask can be loosely covered to allow for CO₂ release.[6]

  • Monitoring: The reaction progress can be monitored by periodically taking a small sample, extracting it with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]

  • Work-up:

    • Remove the yeast cells by centrifugation or filtration (e.g., through a pad of Celite).[6]

    • Saturate the aqueous filtrate with NaCl to decrease the solubility of the product and improve extraction efficiency.[6]

    • Extract the aqueous phase multiple times with an organic solvent like ethyl acetate (e.g., 3 x 50 mL).[6]

  • Purification:

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[6]

    • If necessary, purify the crude 1-phenylpropan-2-ol by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).[6]

Protocol 2: Isolated Enzyme Reduction using a Recombinant ADH/KRED

This protocol provides a general guideline for using a purified or commercially available alcohol dehydrogenase, which offers greater control and often higher selectivity compared to whole-cell systems.[1][6]

Materials:

  • Recombinant Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED)

  • 1-Phenylpropan-2-one

  • Nicotinamide cofactor (NAD⁺ or NADP⁺)

  • Buffer solution (e.g., 50 mM Tris-HCl or phosphate buffer, pH 7.0-7.5)[1][9]

  • Cofactor regeneration system components:

    • Option A (Substrate-coupled): Isopropanol (cosubstrate and co-solvent).[1][9]

    • Option B (Enzyme-coupled): Formate dehydrogenase (FDH) and sodium formate.

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare the buffer solution (e.g., 50 mM Tris-HCl, pH 7.0).[9]

    • Add the nicotinamide cofactor (e.g., NADP⁺) to a final concentration of 0.1-1.0 mM.[1]

    • Add the components for the chosen cofactor regeneration system. For Option A, add isopropanol to a final concentration of 10-20% (v/v). For Option B, add sodium formate and FDH.

  • Substrate Addition: Dissolve the 1-phenylpropan-2-one in the reaction buffer. A co-solvent like isopropanol (if used for regeneration) or DMSO may be necessary to ensure solubility.[1][9] A typical substrate concentration ranges from 10-50 mM.[9]

  • Enzyme Addition: Initiate the reaction by adding the ADH/KRED to a final concentration of 1-5 mg/mL or a specified number of activity units (U).[1]

  • Reaction: Seal the vessel and stir the mixture at the optimal temperature for the specific enzyme (e.g., 30-37°C) for 12-48 hours.[1][9] Maintain the pH if necessary.

  • Monitoring: Periodically take aliquots and analyze by GC or HPLC, often using a chiral column to determine both conversion and enantiomeric excess.[1]

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding an equal volume of ethyl acetate.[1]

    • Extract the product by thoroughly mixing and separating the organic layer. Repeat the extraction twice.[1]

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[1]

    • Purify further via column chromatography if required.

Methodological Notes and Optimization

  • Substrate Inhibition: High concentrations of 1-phenylpropan-2-one can be toxic to whole cells or inhibitory to isolated enzymes.[6][10] Fed-batch or portion-wise addition of the substrate is a common strategy to maintain a low, non-inhibitory concentration throughout the reaction.[6]

  • Cofactor Regeneration: Inefficient cofactor regeneration can be a bottleneck, leading to low conversion.[6] Ensure the components of the regeneration system are at optimal concentrations and that the chosen system is compatible with the primary ADH. The isopropanol system is simple but relies on the reversibility of the ADH, while enzyme-coupled systems like formate/FDH are irreversible and can drive the reaction to completion.[5]

  • Enantioselectivity: Low enantiomeric excess (ee) in whole-cell systems can result from the presence of multiple native reductases with competing stereoselectivities (some producing the (R)-enantiomer and others the (S)-enantiomer).[6] Using isolated, highly selective enzymes or engineered microbial strains can overcome this issue.[7][8][9]

  • pH and Temperature: The activity and stability of enzymes are highly dependent on pH and temperature. These parameters should be optimized for the specific biocatalyst being used. Typical ranges are pH 6.0-8.0 and temperatures of 25-40°C.[3][9]

References

Application Notes and Protocols for the Grignard Synthesis of 1-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, renowned for its efficacy in forming carbon-carbon bonds. This organometallic reaction enables the synthesis of alcohols from carbonyl compounds and epoxides through the nucleophilic attack of a Grignard reagent (organomagnesium halide). These application notes provide detailed protocols for the synthesis of the secondary alcohol 1-phenyl-2-propanol, a valuable intermediate in various chemical and pharmaceutical applications. Two primary and effective synthetic routes utilizing the Grignard reaction are presented:

  • Route A: The reaction of phenylmagnesium bromide with propylene oxide.

  • Route B: The reaction of methylmagnesium bromide with phenylacetaldehyde.

These protocols emphasize the critical requirement for anhydrous (dry) conditions, as Grignard reagents are highly reactive towards protic solvents like water, which can quench the reaction and significantly reduce the yield.[1][2][3][4][5]

Reaction Schemes

The two synthetic pathways for producing this compound are illustrated below.

cluster_A Route A cluster_B Route B r_a1 Phenylmagnesium bromide plus_a + r_a2 Propylene oxide arrow_a 1. Anhydrous Ether 2. H₃O⁺ Workup p_a This compound r_b1 Methylmagnesium bromide plus_b + r_b2 Phenylacetaldehyde arrow_b 1. Anhydrous Ether 2. H₃O⁺ Workup p_b This compound G A Apparatus Setup (Oven-dried glassware, inert atmosphere) B Prepare Grignard Reagent (Mg + Alkyl/Aryl Halide in Anhydrous Ether) A->B 1. Add Reagents C Initiate Reaction (Iodine crystal, gentle warming) B->C 2. Start Formation D Reaction with Electrophile (Add aldehyde or epoxide at 0°C) C->D 3. Add Electrophile E Aqueous Workup (Quenching) (Add sat. aq. NH₄Cl or dilute acid) D->E 4. Protonate Alkoxide F Product Extraction (Separate organic layer, extract aqueous layer) E->F 5. Isolate G Drying and Solvent Removal (Dry with MgSO₄, use rotary evaporator) F->G 6. Purify H Purification (Vacuum Distillation or Chromatography) G->H 7. Refine I Product Characterization (NMR, IR, GC-MS) H->I 8. Analyze

References

Application Note and Protocol: Purification of 1-Phenyl-2-Propanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-2-propanol is a chiral alcohol of significant interest in the synthesis of pharmaceuticals and other biologically active molecules. Its purification is a critical step to ensure the removal of starting materials, byproducts, and other impurities. Column chromatography is a widely employed technique for the purification of this compound, offering effective separation based on the differential adsorption of compounds to a stationary phase. This document provides a detailed protocol for the purification of racemic this compound using silica gel column chromatography and discusses considerations for enantioselective separations.

Data Presentation

The efficiency of a chromatographic separation is determined by several key parameters. The following table summarizes typical parameters for the purification of this compound and related phenylpropanols.

Table 1: Typical Parameters for Column Chromatography of Phenylpropanols

ParameterValue/RangeRemarks
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh)Standard for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientStarting with a low polarity (e.g., 40:1) and gradually increasing the polarity is effective for separating compounds with different polarities.[1]
TLC Rf Value 0.2 - 0.4An optimal Rf value for the target compound in the chosen solvent system ensures good separation on the column.[1]
Sample Loading Dry or Wet LoadingDry loading is preferred if the compound has low solubility in the initial mobile phase.[2]
Elution Gradient ElutionA stepwise or linear gradient of increasing ethyl acetate in hexane allows for the sequential elution of impurities and the target compound.
Detection Thin Layer Chromatography (TLC) with UV light (254 nm)Fractions are monitored to identify those containing the pure product.

For enantioselective separations, specialized chiral stationary phases are required.

Table 2: Conditions for Enantioselective HPLC Separation of this compound

Stationary PhaseMobile PhaseFlow RateDetection
Chitosan-based CCOF 5 and 6Hexane/Isopropyl Alcohol (90:1, v/v)0.2 mL/minUV
Chiralcel-OD (Cellulose tris(3,5-dimethylphenylcarbamate) on silica)Supercritical CO2 with Methanol modifier-UV

Experimental Protocols

This section details the step-by-step procedure for the purification of racemic this compound using silica gel column chromatography.

Protocol 1: Purification of Racemic this compound

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (for column chromatography, e.g., 230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • TLC plates (silica gel coated with fluorescent indicator)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Beakers, flasks, and other standard laboratory glassware

  • Rotary evaporator

2. Method Development using Thin Layer Chromatography (TLC):

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Visualize the developed plate under a UV lamp (254 nm).

  • The ideal solvent system will give the this compound spot an Rf value between 0.2 and 0.4.[1] This ensures that the compound will move down the column at a reasonable rate, allowing for separation from less polar and more polar impurities.

3. Column Preparation (Slurry Method):

  • Secure a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[2]

  • Add a thin layer of sand over the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis. The ratio of silica gel to crude product by weight should be at least 30:1 for good separation.[3]

  • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Do not let the top of the silica gel run dry.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.[3]

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the solution to the top of the silica gel bed using a pipette.[1]

  • Dry Loading: If the crude product is not readily soluble in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]

5. Elution and Fraction Collection:

  • Carefully add the initial eluent to the column.

  • Begin collecting fractions in test tubes or flasks.

  • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate in hexane. This can be done in a stepwise or continuous gradient.

  • Monitor the elution of the compound by periodically analyzing the collected fractions using TLC.

6. Analysis and Product Isolation:

  • Spot each collected fraction on a TLC plate and develop it using the optimized solvent system.

  • Identify the fractions containing the pure this compound (single spot with the correct Rf value).

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the key workflows in the purification process.

experimental_workflow cluster_prep Preparation cluster_process Chromatography cluster_analysis Analysis & Isolation tlc TLC Method Development column_prep Column Packing tlc->column_prep Determine Eluent sample_load Sample Loading column_prep->sample_load elution Gradient Elution sample_load->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling Identify Pure Fractions solvent_removal Solvent Removal pooling->solvent_removal pure_product Pure this compound solvent_removal->pure_product

Caption: Workflow for the purification of this compound.

logical_relationship compound_properties Compound Polarity (this compound) separation Separation Efficiency compound_properties->separation stationary_phase Stationary Phase (Silica Gel - Polar) stationary_phase->separation mobile_phase Mobile Phase (Hexane/EtOAc - Non-polar to Mid-polar) mobile_phase->separation rf_value Optimal Rf Value (0.2-0.4) mobile_phase->rf_value Adjusts separation->rf_value Determines

Caption: Key factors influencing chromatographic separation.

References

The Versatility of 1-Phenyl-2-propanol as a Chiral Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Phenyl-2-propanol is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1][2] Its stereochemistry is often crucial for the desired therapeutic effects, making the use of enantiomerically pure this compound a critical aspect of modern drug development.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the stereoselective synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Application 1: Synthesis of Chiral Amines via Stereoinversive Reactions

A primary application of chiral this compound is its conversion into chiral 1-phenyl-2-propylamine, a key structural motif in many stimulant and anorectic drugs. This transformation can be achieved with high stereochemical control through a variety of methods, most notably the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry.[1]

Experimental Protocol: Synthesis of (R)-1-Phenyl-2-propylamine from (S)-1-Phenyl-2-propanol

This two-step protocol details the conversion of (S)-1-phenyl-2-propanol to (R)-1-phenyl-2-propylamine via a Mitsunobu reaction to form an azide intermediate, followed by reduction.

Step 1: Mitsunobu Reaction for the Synthesis of (R)-1-Phenyl-2-propylazide

  • Materials: (S)-1-Phenyl-2-propanol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Hydrazoic acid (HN₃) solution in a suitable solvent (e.g., toluene or benzene), Anhydrous tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (S)-1-phenyl-2-propanol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the stirred mixture.

    • After stirring for 10-15 minutes, add a solution of hydrazoic acid (2.0 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield (R)-1-phenyl-2-propylazide.

Step 2: Reduction of (R)-1-Phenyl-2-propylazide to (R)-1-Phenyl-2-propylamine

  • Materials: (R)-1-Phenyl-2-propylazide, Lithium aluminum hydride (LiAlH₄) or Platinum(IV) oxide (PtO₂), Anhydrous diethyl ether or methanol, Hydrochloric acid (HCl).

  • Procedure (using LiAlH₄):

    • In a flame-dried round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of (R)-1-phenyl-2-propylazide (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Filter the resulting precipitate and wash with diethyl ether.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude amine can be purified by distillation or by conversion to its hydrochloride salt.

Quantitative Data for Chiral Amine Synthesis
TransformationStarting MaterialKey ReagentsProductTypical Yield (%)Typical Enantiomeric Excess (ee) (%)Reference
Mitsunobu Reaction (Azide Formation)(S)-1-Phenyl-2-propanolPPh₃, DEAD, HN₃(R)-1-Phenyl-2-propylazide70-85>99 (with inversion)[3]
Azide Reduction(R)-1-Phenyl-2-propylazideLiAlH₄ or H₂/PtO₂(R)-1-Phenyl-2-propylamine80-95>99[3]
Tosylation(R)-1-Phenyl-2-propanolp-Toluenesulfonyl chloride (TsCl), Pyridine(R)-1-Phenyl-2-propyl tosylate85-95>99[4]
Azide Displacement of Tosylate(R)-1-Phenyl-2-propyl tosylateSodium azide (NaN₃)(S)-1-Phenyl-2-propylazide80-90>99 (with inversion)[4]

Application 2: Synthesis of (S)-Amphetamine

(S)-Amphetamine, the dextrorotatory enantiomer, is a potent central nervous system stimulant. A stereospecific synthesis can be achieved starting from (R)-1-phenyl-2-propanol, demonstrating the utility of this chiral building block in accessing specific enantiomers of pharmaceutical agents. The synthesis proceeds via activation of the hydroxyl group as a good leaving group (e.g., a tosylate), followed by nucleophilic substitution with an azide and subsequent reduction.

Experimental Protocol: Synthesis of (S)-Amphetamine from (R)-1-Phenyl-2-propanol

Step 1: Tosylation of (R)-1-Phenyl-2-propanol

  • Materials: (R)-1-Phenyl-2-propanol, p-Toluenesulfonyl chloride (TsCl), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve (R)-1-phenyl-2-propanol (1.0 eq) in pyridine and cool the solution to 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Pour the reaction mixture into cold dilute hydrochloric acid and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-phenyl-2-propyl tosylate.

Step 2: Azide Displacement of (R)-1-Phenyl-2-propyl tosylate

  • Materials: (R)-1-Phenyl-2-propyl tosylate, Sodium azide (NaN₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve (R)-1-phenyl-2-propyl tosylate (1.0 eq) in DMF.

    • Add sodium azide (1.5 eq) and heat the mixture to 80-90 °C for 12-18 hours.

    • Cool the reaction mixture to room temperature and pour into water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to give (S)-1-phenyl-2-propylazide.

Step 3: Reduction to (S)-Amphetamine

  • Materials: (S)-1-Phenyl-2-propylazide, Platinum(IV) oxide (PtO₂), Methanol, Hydrogen gas.

  • Procedure:

    • Dissolve (S)-1-phenyl-2-propylazide (1.0 eq) in methanol in a hydrogenation vessel.

    • Add a catalytic amount of PtO₂.

    • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain crude (S)-amphetamine. The product can be further purified by conversion to its salt and recrystallization.

Visualizations

experimental_workflow cluster_start Starting Material cluster_step1 Step 1: Activation & Substitution cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product start (S)-1-Phenyl-2-propanol mitsunobu Mitsunobu Reaction (PPh3, DEAD, HN3) start->mitsunobu Inversion tosylation Tosylation (TsCl, Pyridine) start->tosylation Retention azide (R)-1-Phenyl-2-propylazide mitsunobu->azide tosylation->azide SN2 (inversion) reduction Reduction (LiAlH4 or H2/PtO2) azide->reduction product (R)-1-Phenyl-2-propylamine reduction->product

Caption: Synthetic workflow for chiral amine synthesis.

signaling_pathway cluster_drug Drug Action cluster_receptors Receptor Interaction cluster_effects Physiological Effects drug Pseudoephedrine (Synthesized from a This compound precursor) alpha_receptor α-Adrenergic Receptors (in blood vessel smooth muscle) drug->alpha_receptor Stimulates beta_receptor β2-Adrenergic Receptors (in bronchial smooth muscle) drug->beta_receptor Stimulates vasoconstriction Vasoconstriction alpha_receptor->vasoconstriction Leads to bronchodilation Bronchodilation beta_receptor->bronchodilation Leads to decongestion Nasal Decongestion vasoconstriction->decongestion Results in

Caption: Mechanism of action for pseudoephedrine.

Conclusion

The enantiomers of this compound are powerful and versatile chiral building blocks for the synthesis of a variety of pharmaceutical compounds. The ability to stereoselectively convert the hydroxyl group into other functionalities, such as amines, with either retention or inversion of configuration, provides a robust platform for accessing enantiomerically pure drug substances. The protocols and data presented herein offer a guide for researchers and drug development professionals in leveraging the synthetic potential of this important chiral intermediate.

References

Application Note: Derivatization of 1-Phenyl-2-Propanol for Enhanced Gas Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Phenyl-2-propanol is a secondary alcohol of interest in synthetic chemistry, pharmaceutical development, and as a fragrance ingredient.[1] Direct analysis of this compound by gas chromatography (GC) can be challenging due to the polar hydroxyl group, which can lead to poor peak shape (tailing) and potential thermal degradation in the injector port.[2][3] Derivatization is a chemical modification technique that converts the analyte into a more suitable form for GC analysis. This process modifies the polar hydroxyl group to be less reactive, thereby increasing the compound's volatility and thermal stability.[2][4][5] The result is improved chromatographic efficiency, leading to sharper, more symmetrical peaks, better resolution, and enhanced sensitivity.[2][4] This application note provides detailed protocols for the derivatization of this compound using silylation for general quantitative analysis and discusses acylation as a strategy for chiral separations.

Principle of Derivatization

The primary goal of derivatizing this compound is to replace the active hydrogen of the hydroxyl (-OH) group with a non-polar functional group.[3] This minimizes intermolecular hydrogen bonding, which is responsible for the compound's relatively low volatility and potential for adsorption onto active sites within the GC system.[4]

Silylation: This is one of the most common derivatization techniques for compounds containing hydroxyl groups.[3] A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the alcohol to replace the active hydrogen with a trimethylsilyl (TMS) group, forming a more volatile and thermally stable TMS ether.[6] The reaction is often facilitated by a catalyst like trimethylchlorosilane (TMCS).[6] The general order of reactivity for silylation is primary alcohols > secondary alcohols > tertiary alcohols.[6]

Acylation: This method involves reacting the alcohol with an acylating agent, such as an acid anhydride, to form an ester. For chiral analysis, the enantiomers of this compound can be reacted with a chiral derivatizing agent (CDA) to form diastereomers.[7][8] These diastereomers have different physicochemical properties and can be separated on a standard achiral GC column.[7] Even when not using a chiral agent, acylation with a reagent like trifluoroacetic anhydride can improve volatility for GC analysis.[1][9]

Experimental Protocols

Protocol 1: Silylation for Achiral GC-MS Analysis

This protocol details the formation of a trimethylsilyl (TMS) ether of this compound using BSTFA with TMCS as a catalyst, making it ideal for quantitative GC-MS analysis.[2]

Materials and Reagents:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare a solution of this compound in an appropriate anhydrous solvent (e.g., pyridine, acetonitrile) at a concentration of approximately 1 mg/mL. Pipette 100 µL of this solution into a clean, dry 2 mL GC vial. If the sample is in a different solvent, evaporate the solvent under a gentle stream of nitrogen and reconstitute in the reaction solvent.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. It is recommended to use an excess of the silylating reagent to ensure the reaction goes to completion.[6]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[5] The optimal time and temperature may require adjustment based on sample concentration.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. An injection volume of 1 µL is typical.[10]

Suggested GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent[10]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[10]

  • Inlet Temperature: 250°C[10]

  • Injection Mode: Splitless (1 µL)[10]

  • Carrier Gas: Helium at 1.0 mL/min[10]

  • Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.

  • MSD Transfer Line: 280°C[10]

  • Ion Source: 230°C, 70 eV[10]

  • Mass Scan Range: 40-300 amu[10]

Protocol 2: Acylation for Improved Volatility and Chiral Analysis Potential

This protocol describes a general acylation procedure using trifluoroacetic anhydride (TFAA). While TFAA is achiral, this derivatization improves chromatographic performance significantly.[9] For enantiomeric separation, TFAA would be replaced with a chiral derivatizing agent (e.g., Mosher's acid chloride), and the resulting diastereomers would be separated on an achiral column.[7][8]

Materials and Reagents:

  • This compound standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., Diisopropyl ether, Acetonitrile)

  • Pyridine (as catalyst/acid scavenger)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or reflux apparatus

Procedure:

  • Sample Preparation: Place approximately 500 µL of the sample solution (in diisopropyl ether or other suitable solvent) into a 2 mL vial.

  • Reagent Addition: Add 1 mL of trifluoroacetic anhydride and a catalytic amount of pyridine (e.g., 50 µL).[1]

  • Reaction: Cap the vial tightly. Heat the mixture at approximately 70°C for 30 minutes.[1]

  • Workup: Cool the reaction mixture to room temperature. Neutralize the excess acidic reagent by carefully adding 4 mL of a 20% sodium carbonate (Na₂CO₃) solution.[1] Vortex and allow the layers to separate.

  • Analysis: Collect the organic (upper) layer for GC analysis.

Data Presentation

Derivatization significantly enhances the analytical properties of this compound for GC analysis. The following table summarizes the expected improvements.

ParameterBefore Derivatization (this compound)After Silylation (this compound-TMS-ether)Rationale for Improvement
Volatility Moderate; requires higher elution temperatures.HighThe polar -OH group is replaced by a non-polar TMS group, reducing intermolecular hydrogen bonding and lowering the boiling point.[3]
Thermal Stability Susceptible to degradation at high injector temperatures.HighThe TMS ether is more stable than the parent alcohol, preventing breakdown during vaporization.[2]
Peak Shape Prone to tailing due to interaction with active sites in the column/liner.Symmetrical and SharpDerivatization eliminates the active hydrogen, reducing interactions with the GC system and improving peak symmetry.[4]
Detector Response (MS) Good, but fragmentation can be complex.ExcellentTMS derivatives often produce characteristic, stable, and high-mass fragment ions (e.g., M-15), aiding in identification and quantification.
Retention Time Longer relative to molecular weight due to polarity.Shorter on polar columns; predictable elution on non-polar columns.Increased volatility typically leads to earlier elution on standard non-polar columns under programmed temperature conditions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of this compound for GC analysis.

Derivatization_Workflow Workflow for Derivatization of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Prepare this compound Solution in Anhydrous Solvent Drydown 2. (Optional) Evaporate Solvent and Reconstitute Sample->Drydown Silylation Silylation (e.g., BSTFA + TMCS) Heat at 60-70°C Drydown->Silylation Achiral Analysis Acylation Acylation (e.g., TFAA) Heat at 70°C Drydown->Acylation Chiral/Achiral Analysis GC_Inject Inject Derivatized Sample into GC-MS Silylation->GC_Inject Acylation->GC_Inject Data_Analysis Data Acquisition & Processing (Peak Integration, Library Search) GC_Inject->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: 1-Phenyl-2-Propanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 1-phenyl-2-propanol, a key intermediate in the production of various pharmaceuticals.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common methods for synthesizing this compound include:

  • Reduction of Phenylacetone (1-Phenyl-2-propanone): This involves the reduction of a ketone using various reducing agents like sodium borohydride, Raney alloy, or through catalytic hydrogenation.[2][3] Enantioselective methods often employ asymmetric hydrogenation or biocatalysts.[4]

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction can be utilized, for example, by reacting a phenylmagnesium halide with propionaldehyde.[1]

  • Reduction of Styrene Oxide: Hydrogenation of styrene oxide can yield phenethyl alcohol, but under certain conditions, it can be a precursor route.[5][6]

Q2: Which synthesis method generally offers the highest yield?

Yields are highly dependent on the specific protocol, purity of reagents, and experimental execution. However, certain methods are known for potentially high yields:

  • Catalytic Hydrogenation: Asymmetric hydrogenation of phenylacetone using catalysts like Ru-BINAP can achieve yields of up to 99% with high enantioselectivity.[4]

  • Biocatalytic Methods: While sometimes slower, optimized biocatalytic processes can achieve very high yields, with some enzymatic strategies reporting up to 98%.[9]

  • Grignard Reactions: When strictly controlled to prevent side reactions, Grignard synthesis is a powerful tool, though yields can be variable if conditions are not optimal.

Q3: What are the most common impurities and how can they be minimized?

Impurity profiles depend on the synthetic route:

  • Grignard Synthesis: The most common byproduct is biphenyl, formed by the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-Fittig reaction).[9][10] This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension. Another common impurity is benzene, which forms if the Grignard reagent is quenched by water.[10][11]

  • Phenylacetone Reduction: Unreacted phenylacetone is a common impurity. Over-reduction to undesired products can also occur. Careful monitoring of the reaction (e.g., by TLC or GC) and using the correct stoichiometry of the reducing agent are crucial.

  • Styrene Oxide Reduction: Acid-catalyzed isomerization to phenylacetaldehyde can occur, which may lead to different final products.[5]

Q4: How can I achieve an enantioselective synthesis of this compound?

Producing a specific stereoisomer is critical for many pharmaceutical applications.[4] Key strategies include:

  • Asymmetric Catalysis: Using a chiral catalyst, such as a Ruthenium complex with a chiral ligand like BINAP, for the hydrogenation of phenylacetone can produce high enantiomeric excess (ee).[4]

Synthetic Pathways and Workflows

Synthetic_Pathways Overview of Synthetic Pathways to this compound P2P Phenylacetone Product This compound P2P->Product Reduction (Catalytic or Biocatalytic) StyreneOxide Styrene Oxide StyreneOxide->Product Reductive Opening ArylHalide Aryl Halide + Propionaldehyde Grignard Grignard Reagent ArylHalide->Grignard Mg, Ether Grignard->Product Nucleophilic Addition

Caption: Key synthetic routes to this compound.

Troubleshooting Guides

Guide 1: Reduction of Phenylacetone
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Reducing Agent: The reducing agent (e.g., NaBH₄) may have degraded due to improper storage. 2. Insufficient Reagent: Stoichiometric amount of reducing agent was inadequate. 3. Suboptimal Temperature: Reaction temperature is too low, leading to a slow or stalled reaction.1. Use a fresh, unopened container of the reducing agent. 2. Use a slight molar excess of the reducing agent. 3. Gradually increase the temperature while monitoring the reaction progress via TLC or GC.
Incomplete Reaction 1. Short Reaction Time: The reaction was stopped prematurely. 2. Poor Solubility: The substrate or reagent is not fully dissolved in the solvent.1. Monitor the reaction until the starting material is consumed. Extend the reaction time as needed. 2. Choose a solvent in which all components are soluble, or add a co-solvent.[4]
Formation of Byproducts 1. Over-reduction: A strong reducing agent or harsh conditions might reduce the aromatic ring or other functional groups. 2. High Temperature: Elevated temperatures can promote side reactions.1. Use a milder reducing agent. 2. Maintain the recommended reaction temperature, using an ice bath if the reaction is exothermic.
Guide 2: Grignard Synthesis (from Phenylmagnesium Bromide and Propionaldehyde)

IssuePotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate 1. Wet Glassware/Solvents: Grignard reagents are highly sensitive to moisture.[11] 2. Inactive Magnesium: The surface of the magnesium turnings is oxidized (MgO layer).[11]1. Flame-dry or oven-dry all glassware immediately before use. Use anhydrous solvents.[11] 2. Activate the magnesium by crushing it, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[9][10]
Low Yield of Alcohol 1. Reagent Quenching: Trace amounts of water in the reagents or atmosphere are destroying the Grignard reagent.[11] 2. Side Reactions: Formation of biphenyl is consuming the Grignard reagent.[9][10] 3. Incorrect Stoichiometry: Insufficient Grignard reagent was used.1. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. 2. Add the bromobenzene solution dropwise to the magnesium suspension to maintain a low concentration of the aryl halide.[9] 3. Use a slight excess of the Grignard reagent.
Product Contaminated with Biphenyl 1. High Aryl Halide Concentration: Adding the aryl halide too quickly promotes Wurtz-Fittig coupling.[9] 2. High Temperature: Excessive heat during reagent formation can favor byproduct formation.1. Ensure slow, dropwise addition of the aryl halide. 2. Maintain a gentle reflux during the formation of the Grignard reagent.[10] 3. Purify the final product via column chromatography or fractional distillation.

digraph "Troubleshooting_Grignard" {
graph [fontname="Arial", label="Troubleshooting Flowchart for Low Yield in Grignard Synthesis", fontsize=14, labelloc=t];
node [fontname="Arial", style="filled"];

Start [label="Low or No Yield of\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Did the reaction initiate?\n(color change, bubbling)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A1_No [label="Activate Mg with Iodine/Heat.\nEnsure anhydrous conditions.\nRe-attempt initiation.", shape=rect, fillcolor="#FBBC05", fontcolor="#202124"]; A1_Yes [label="Reaction Initiated", shape=rect, fillcolor="#34A853", fontcolor="#FFFFFF"];

Q2 [label="Was aryl halide added dropwise\nto Mg suspension?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A2_No [label="High chance of biphenyl formation.\nPurify product via chromatography/\ndistillation.", shape=rect, fillcolor="#FBBC05", fontcolor="#202124"];

Q3 [label="Were anhydrous conditions\nmaintained throughout?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; A3_No [label="Grignard reagent was quenched.\nReview drying procedures for\nglassware and solvents.", shape=rect, fillcolor="#FBBC05", fontcolor="#202124"];

End [label="Review reagent purity\nand stoichiometry.", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_No [label="No"]; Q1 -> A1_Yes [label="Yes"]; A1_Yes -> Q2; Q2 -> A2_No [label="No"]; Q2 -> Q3 [label="Yes"]; Q3 -> A3_No [label="No"]; Q3 -> End [label="Yes"]; }

Caption: Troubleshooting flowchart for low yield in Grignard synthesis.[11]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the enantioselective synthesis of (S)-1-phenyl-2-propanol from phenylacetone.

Catalytic MethodCatalyst/SystemTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Asymmetric Hydrogenation Ru-(R)-BINAP40899>98
Asymmetric Transfer Hydrogenation Chiral Ruthenium Complex / Sodium FormateAmbient129597
Biocatalytic Reduction Saccharomyces cerevisiae (Yeast)3024-4885>99
Table adapted from comparative data.[4] Actual results may vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Phenylacetone using Ru-BINAP

This protocol describes the enantioselective reduction of phenylacetone to (S)-1-phenyl-2-propanol.[4]

Materials:

  • 1-Phenyl-2-propanone (1.0 mmol, 134 mg)

  • [RuCl((R)-BINAP)(p-cymene)]Cl (0.01 mmol)

  • Degassed Methanol (10 mL)

  • Hydrogen gas (H₂)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a high-pressure autoclave vessel with the Ru-BINAP catalyst (0.01 mmol).

  • Add degassed methanol (10 mL) followed by 1-phenyl-2-propanone (1.0 mmol).

  • Seal the autoclave and remove it from the glovebox.

  • Pressurize the autoclave to 4 atm with hydrogen gas and vent three times to ensure an inert atmosphere.

  • Pressurize the autoclave to a final pressure of 4 atm with hydrogen gas.

  • Stir the reaction mixture at 40°C for 8 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield (S)-1-phenyl-2-propanol.[4]

Asymmetric_Hydrogenation_Workflow Workflow for Asymmetric Hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep1 Charge autoclave with Ru-BINAP catalyst Prep2 Add degassed Methanol and Phenylacetone Prep1->Prep2 React1 Seal and Purge Autoclave with H₂ Prep2->React1 React2 Pressurize to 4 atm H₂ React1->React2 React3 Stir at 40°C for 8h React2->React3 Workup1 Cool and Vent H₂ React3->Workup1 Workup2 Concentrate Mixture Workup1->Workup2 Workup3 DCM/Water Extraction Workup2->Workup3 Workup4 Dry and Concentrate Organic Layer Workup3->Workup4 Workup5 Purify via Column Chromatography Workup4->Workup5

References

troubleshooting low enantiomeric excess in biocatalytic reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Biocatalytic Reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their biocatalytic experiments.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues encountered during biocatalytic reduction experiments, particularly focusing on achieving high enantiomeric excess.

FAQ 1: My biocatalytic reduction is resulting in low enantiomeric excess (e.e.). What are the primary factors I should investigate?

Low enantiomeric excess is a common challenge that can arise from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause. The main areas to investigate are the reaction conditions, the biocatalyst itself, and the substrate.[1] A non-selective background reaction can also occur, which lowers the overall enantiomeric excess of the product.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow cluster_analytical Step 1: Analytical Method cluster_reaction Step 2: Reaction Components & Conditions cluster_outcome Outcome start Low Enantiomeric Excess Observed validate_analytical Validate Analytical Method (e.g., Chiral HPLC/GC) start->validate_analytical check_catalyst Evaluate Biocatalyst Performance validate_analytical->check_catalyst Method Validated optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions Catalyst is Appropriate high_ee High Enantiomeric Excess Achieved check_catalyst->high_ee New Catalyst Screened & Successful substrate_issues Investigate Substrate Quality optimize_conditions->substrate_issues Optimization Insufficient optimize_conditions->high_ee Conditions Optimized substrate_issues->high_ee Impurity Issues Resolved

Caption: A step-by-step workflow for troubleshooting low enantioselectivity.

FAQ 2: How can I validate my analytical method for determining enantiomeric excess?

It is critical to ensure that your analytical method is accurate before optimizing the reaction. An unoptimized separation method can give the false impression of low enantioselectivity.

Protocol for Analytical Method Validation:

  • Prepare a Racemic Standard: Synthesize or purchase a true racemic sample (50:50 mixture of enantiomers) of your product.

  • Analyze the Racemic Mixture: Use your chiral chromatography method (e.g., HPLC, GC) to analyze the racemic standard.

  • Expected Outcome: You should observe two baseline-separated peaks with equal areas.

  • Troubleshooting: If the peaks are not well-resolved, your analytical method requires further optimization before you can reliably determine the e.e. of your reaction samples.[2]

FAQ 3: How do reaction conditions affect enantioselectivity, and how can I optimize them?

Reaction parameters such as pH, temperature, and the presence of co-solvents can significantly influence the enantioselectivity of a biocatalytic reduction.[1]

pH Optimization

The pH of the reaction medium affects the ionization state of the enzyme's active site residues and the substrate, which can alter enzyme activity and enantioselectivity.

  • Troubleshooting: Perform the reaction across a range of pH values using different buffer systems to identify the optimum pH for both activity and enantioselectivity.[3] Many ketoreductases exhibit good activity over a broad pH range, often between pH 6.0 and 9.0.[3][4][5][6]

Buffer SystempH Range
Sodium Citrate4.0 - 6.0
MES5.5 - 6.5
Sodium Phosphate6.0 - 8.5
MOPS6.5 - 8.0
Tricine7.5 - 9.0
Tris-HCl8.5 - 10.0

Experimental Protocol for pH Screening:

  • Prepare a series of 50 mM buffers covering a pH range from 4.0 to 10.0.

  • Set up parallel reactions, each with a different buffer system.

  • Ensure all other reaction parameters (temperature, substrate concentration, enzyme loading) are kept constant.

  • Incubate the reactions for a set period.

  • Measure the conversion and enantiomeric excess for each reaction.

Temperature Optimization

Temperature can have a non-linear effect on enantioselectivity.[1] The optimal temperature for enzyme activity may not be the same as the optimal temperature for enantioselectivity.

  • Troubleshooting: Screen a range of temperatures (e.g., 20°C to 50°C) to determine the effect on e.e. While many ketoreductases have an optimal temperature around 30-44°C, lower temperatures do not always lead to higher enantioselectivity.[1][3]

Co-solvent Effects

For hydrophobic substrates, a water-miscible organic co-solvent is often necessary to improve solubility. However, co-solvents can impact enzyme activity and enantioselectivity.[7][8]

  • Troubleshooting: If substrate solubility is an issue, screen a panel of water-miscible co-solvents at low concentrations (e.g., 5-15% v/v).[1][4]

Co-solventTypical Starting Concentration (% v/v)Potential Effects
Dimethyl sulfoxide (DMSO)5 - 10Generally well-tolerated, improves solubility of many substrates.[7]
Isopropanol (IPA)5 - 10Can also serve as a co-substrate for cofactor regeneration.
Acetonitrile (MeCN)5 - 10May be denaturing at higher concentrations.
Ethylene glycol5 - 10Can have a positive impact on enantioselectivity.[7]
1,4-Dioxane5 - 10Has been shown to increase enantioselectivity in some cases.[7]

Experimental Protocol for Co-solvent Screening:

  • Prepare reaction mixtures containing different co-solvents at a fixed concentration (e.g., 5% v/v).

  • Include a control reaction with no co-solvent.

  • Initiate the reactions by adding the substrate.

  • Monitor conversion and enantiomeric excess over time.

Condition_Optimization low_ee Low Enantiomeric Excess optimize_ph Screen pH & Buffer low_ee->optimize_ph optimize_temp Screen Temperature low_ee->optimize_temp optimize_cosolvent Screen Co-solvents low_ee->optimize_cosolvent optimal_conditions Identify Optimal Conditions optimize_ph->optimal_conditions optimize_temp->optimal_conditions optimize_cosolvent->optimal_conditions

Caption: Key parameters for reaction condition optimization.

FAQ 4: My enantioselectivity is still low after optimizing reaction conditions. Could the enzyme be the issue?

Yes, if optimizing reaction conditions does not improve the enantiomeric excess, the issue may lie with the biocatalyst itself.

  • Sub-optimal Enzyme Choice: The selected ketoreductase (KRED) may not be well-suited for your specific substrate. The steric and electronic properties of the substrate might not be compatible with the enzyme's active site.[1]

    • Solution: Screen a diverse panel of ketoreductases. Commercially available KRED kits offer a wide range of enzymes with different substrate specificities and stereopreferences.

  • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme, leading to low conversion and potentially affecting enantioselectivity.

    • Solution: Monitor the reaction progress over time. If the reaction stalls at low conversion, substrate or product inhibition may be occurring. Try lowering the initial substrate concentration.

  • Inefficient Cofactor Recycling: Most ketoreductases require a nicotinamide cofactor (NADH or NADPH).[9] Inefficient regeneration of the consumed cofactor can limit the reaction rate and impact performance.[1][10]

    • Solution: Ensure your cofactor recycling system is efficient. Common systems include using a secondary enzyme like glucose dehydrogenase (GDH) with glucose as a co-substrate, or formate dehydrogenase (FDH) with formate.[11] For whole-cell biocatalysts, adding a co-substrate like glucose or glycerol can enhance in-situ cofactor regeneration.[4]

FAQ 5: Can the substrate itself be the cause of low enantiomeric excess?

Absolutely. The structure and purity of the substrate are critical factors.

  • Substrate Structure: Minor changes in the substrate structure can dramatically alter the enantioselectivity of the reduction.[12] For some enzymes, the enantioselectivity can even invert from producing the (S)-enantiomer to the (R)-enantiomer when the length of a substituent on the ketone is changed.[13]

  • Substrate Impurities: Impurities in the starting material can act as inhibitors or competing substrates for the enzyme, leading to reduced enantioselectivity.[2] Some impurities might also promote a non-selective background reaction.[1]

    • Solution: Verify the purity of your substrate using methods like NMR or chromatography. If impurities are detected, purify the substrate before use.

General Experimental Protocol for Biocatalytic Reduction

This protocol provides a general starting point for a typical biocatalytic reduction using a ketoreductase and a cofactor recycling system.

  • Buffer Preparation: Prepare a 50 mM phosphate buffer at a suitable pH (e.g., 7.0).

  • Reaction Mixture Assembly: In a reaction vessel, combine:

    • Buffer

    • Cofactor (NAD⁺ or NADP⁺) to a final concentration of approximately 0.5 mM.

    • The enzyme for the cofactor recycling system (e.g., glucose dehydrogenase).

    • The ketoreductase to the desired loading (e.g., 0.5 mg/mL).

  • Co-solvent Addition (if necessary): If the substrate has poor aqueous solubility, add a minimal amount of a water-miscible co-solvent (e.g., 5% v/v DMSO).[1]

  • Reaction Initiation: Add the ketone substrate (e.g., 10 mM) to start the reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

  • Monitoring: Take aliquots at regular intervals and analyze them by chiral HPLC or GC to determine the conversion and enantiomeric excess.[1]

References

optimizing reaction conditions for asymmetric hydrogenation of phenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric hydrogenation of phenylacetone. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions to optimize your reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric hydrogenation of phenylacetone, offering potential causes and solutions in a straightforward question-and-answer format.

Problem Potential Cause Suggested Solution
Low Conversion 1. Catalyst Inactivity/Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent.[1][2] The active catalyst species may not have formed correctly or has decomposed.[1]1a. Purification: Ensure the substrate and solvent are rigorously purified. Remove any potential catalyst poisons such as sulfur compounds, strong coordinating agents, or oxygen.[3] 1b. Catalyst Pre-activation: Follow the recommended catalyst pre-activation procedure meticulously. 1c. Inert Atmosphere: Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the setup and reaction to prevent catalyst oxidation.
2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low to drive the reaction efficiently.2a. Increase Pressure: Gradually increase the hydrogen pressure. Note that pressure effects can be catalyst-dependent, so systematic optimization is key.
3. Suboptimal Temperature: The reaction temperature may be too low, leading to slow kinetics.3a. Increase Temperature: Cautiously increase the reaction temperature in increments. Be aware that higher temperatures can sometimes negatively impact enantioselectivity.
Low Enantioselectivity (ee) 1. Incorrect Catalyst/Ligand Choice: The chiral ligand may not be suitable for phenylacetone, leading to poor stereochemical control.1a. Ligand Screening: Screen a variety of chiral ligands. For Ru-based catalysts, ligands like BINAP derivatives and chiral diamines are common starting points.[4][5][6] 1b. Catalyst System: Consider alternative catalyst systems, such as those based on Iridium or Rhodium, or even metal-free systems like frustrated Lewis pairs.[5][7][8]
2. Suboptimal Solvent: The solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.[9][10]2a. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities. Protic solvents like isopropanol or ethanol are often effective, but aprotic solvents should also be considered.[9][10]
3. Presence of Water/Oxygen: Traces of water or oxygen can interfere with the chiral environment of the catalyst.[3]3a. Dry/Degas Solvents: Use freshly dried and degassed solvents. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
4. Incorrect Base/Additive: The nature and amount of base or other additives can be crucial for achieving high enantioselectivity.4a. Base Screening: If a base is required for catalyst activation, screen different bases (e.g., t-BuOK, Et3N) and optimize their stoichiometry relative to the catalyst.
Poor Reproducibility 1. Inconsistent Substrate/Reagent Quality: Variations in the purity of phenylacetone, solvent, or hydrogen can lead to inconsistent results.1a. Standardize Reagents: Use reagents from the same batch for a series of experiments. If a new batch is used, re-optimize the reaction conditions. 1b. Purity Analysis: Regularly check the purity of the starting materials.
2. Variations in Reaction Setup: Minor differences in reaction setup, such as stirring speed or the rate of hydrogen introduction, can affect the outcome.2a. Standard Operating Procedure (SOP): Develop and strictly follow a detailed SOP for the entire experimental process.
3. Catalyst Handling: Inconsistent handling of the catalyst, especially air-sensitive catalysts, can lead to variable activity.3a. Glovebox/Schlenk Line: Handle air-sensitive catalysts and reagents in a glovebox or using Schlenk line techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst systems for the asymmetric hydrogenation of phenylacetone?

A1: Ruthenium-based catalysts are widely used and have shown high activity and enantioselectivity.[5] These typically consist of a ruthenium precursor complexed with a chiral diphosphine ligand (e.g., BINAP derivatives) and often a chiral diamine ligand (e.g., DPEN).[5][6][9] Other transition metals like iridium and rhodium have also been employed successfully.[5] More recently, metal-free catalyst systems, such as frustrated Lewis pairs (FLPs), have emerged as a promising alternative.[7][8][11][12][13]

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can significantly influence both the reaction rate and enantioselectivity.[10] Protic solvents like isopropanol and ethanol are frequently used and can also serve as the hydrogen source in transfer hydrogenation.[9] The polarity and coordinating ability of the solvent can affect the geometry of the transition state, thereby impacting the stereochemical outcome.[10] It is crucial to screen a range of solvents to find the optimal one for a specific catalyst-substrate combination.

Q3: What is the typical range for temperature and pressure in these reactions?

A3: Reaction conditions can vary widely depending on the catalyst system. Hydrogen pressure can range from atmospheric pressure to over 50 atm.[14] Temperature can range from room temperature to over 80°C. Generally, it is advisable to start with milder conditions and increase the temperature and pressure as needed to improve conversion. However, be aware that higher temperatures can sometimes lead to a decrease in enantioselectivity.

Q4: My catalyst appears to be deactivating over time. What can I do?

A4: Catalyst deactivation can be caused by several factors, including poisoning by impurities, thermal degradation, or structural changes in the catalyst complex.[1][2] To mitigate this, ensure the highest purity of your substrate and solvents. Operating under strictly inert conditions is also crucial to prevent oxidative deactivation. If deactivation persists, a kinetic study might be necessary to understand the deactivation mechanism.[1] In some cases, using a polymer-supported catalyst can improve stability and allow for easier recycling.[6]

Q5: How do I choose the right chiral ligand for my reaction?

A5: The selection of the chiral ligand is critical for achieving high enantioselectivity. The "best" ligand is highly substrate-specific. For phenylacetone, ligands from the BINAP and chiral diamine families are good starting points for Ru-based systems.[4][6] It is often necessary to screen a library of ligands to identify the one that provides the optimal balance of reactivity and selectivity. The electronic and steric properties of the ligand are key factors to consider.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Representative Asymmetric Hydrogenation

SolventDielectric Constant (ε)Enantiomeric Excess (ee, %)
Methanol32.795
2-Propanol19.998
Toluene2.485
Dichloromethane9.192
Tetrahydrofuran7.688
Note: These are illustrative values and actual results will depend on the specific catalyst, ligand, and other reaction conditions.

Table 2: Influence of Hydrogen Pressure on Reaction Conversion

Pressure (atm)Time (h)Conversion (%)Enantiomeric Excess (ee, %)
10127597
30129597
5012>9996
Note: These are illustrative values and actual results will depend on the specific catalyst, ligand, and other reaction conditions.

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of Phenylacetone using a Ru-BINAP/Diamine Catalyst

  • Glassware Preparation: All glassware should be oven-dried at 120°C overnight and cooled under a stream of dry argon or nitrogen.

  • Reaction Setup: The reaction is assembled in a glovebox or using Schlenk line techniques. To a high-pressure reactor equipped with a magnetic stir bar, add the Ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral diphosphine ligand (e.g., (S)-BINAP).

  • Solvent and Base Addition: Add the degassed solvent (e.g., 2-propanol) to dissolve the catalyst precursor and ligand. Stir for the recommended pre-activation time. Then, add the chiral diamine ligand (e.g., (S,S)-DPEN) and the base (e.g., a solution of t-BuOK in 2-propanol).

  • Substrate Addition: Add the phenylacetone substrate to the activated catalyst mixture.

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen source. Purge the reactor several times with hydrogen gas. Pressurize the reactor to the desired pressure and place it in a heating block at the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Quench the reaction with a suitable reagent if necessary. The product can be purified by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_hydrogenation Hydrogenation cluster_workup Work-up & Analysis prep_glass Oven-dry Glassware cat_pre Catalyst Precursor & Ligand Addition prep_glass->cat_pre prep_reagents Purify & Degas Reagents prep_reagents->cat_pre solvent_base Add Solvent & Base cat_pre->solvent_base activate Catalyst Activation solvent_base->activate substrate Add Phenylacetone activate->substrate purge Purge with H₂ substrate->purge pressurize Pressurize & Heat purge->pressurize monitor Monitor Reaction (GC/HPLC) pressurize->monitor quench Quench Reaction monitor->quench Reaction Complete purify Purification quench->purify analyze Characterization purify->analyze

Caption: Experimental workflow for asymmetric hydrogenation.

Troubleshooting_Logic cluster_conv Troubleshooting Low Conversion cluster_ee Troubleshooting Low Enantioselectivity start Problem Encountered low_conv Low Conversion start->low_conv low_ee Low Enantioselectivity start->low_ee check_catalyst Check Catalyst Activity low_conv->check_catalyst check_conditions Optimize T & P low_conv->check_conditions check_purity Verify Reagent Purity low_conv->check_purity screen_ligands Screen Chiral Ligands low_ee->screen_ligands screen_solvents Screen Solvents low_ee->screen_solvents check_additives Optimize Additives/Base low_ee->check_additives

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Grignard Synthesis of 1-Phenyl-2-Propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 1-phenyl-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound via a Grignard reaction?

The primary method involves the reaction of a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), with propylene oxide. The nucleophilic phenyl group attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of this compound after an acidic workup.[1]

Q2: Why are anhydrous conditions critical for this synthesis?

Grignard reagents are potent nucleophiles and strong bases. They react readily with protic compounds, including water. If moisture is present in the glassware, solvents, or reagents, the phenylmagnesium bromide will be quenched, forming benzene and magnesium salts. This side reaction significantly reduces the yield of the desired this compound.[2][3][4] Therefore, all equipment must be thoroughly dried, and anhydrous solvents must be used.

Q3: What are the most common side reactions in the Grignard synthesis of this compound?

Common side reactions include:

  • Formation of 2-phenyl-1-propanol: This regioisomeric byproduct can form if the Grignard reagent attacks the more substituted carbon of the propylene oxide ring.[1]

  • Formation of biphenyl: This occurs through a Wurtz-type coupling reaction between the phenylmagnesium bromide and any unreacted bromobenzene.[5]

  • Formation of benzene: As mentioned, this happens if the Grignard reagent reacts with water or other protic impurities.[2][3]

  • Formation of halohydrins: At lower temperatures, the magnesium halide can catalyze the opening of the epoxide ring, leading to the formation of a halohydrin, such as 1-bromo-2-propanol.

  • Polymerization of propylene oxide: Under certain conditions, propylene oxide can undergo anionic ring-opening polymerization.[6][7][8]

Q4: How can the yield of this compound be improved?

To improve the yield, consider the following:

  • Use of a catalyst: The addition of a catalytic amount of copper(I) iodide (CuI) has been reported to increase the yield of this compound to around 70%.[9]

  • Strict anhydrous conditions: Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.

  • Activation of magnesium: The magnesium turnings should be fresh and activated to ensure the efficient formation of the Grignard reagent. This can be done by crushing the magnesium or adding a small crystal of iodine.

  • Slow addition: A slow, dropwise addition of the propylene oxide to the Grignard reagent can help to control the reaction temperature and minimize side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of this compound Presence of water: Grignard reagent is quenched.Ensure all glassware is flame-dried. Use anhydrous solvents and reagents.
Inactive Magnesium: The surface of the magnesium is oxidized.Use fresh magnesium turnings. Activate the magnesium by crushing it or adding a crystal of iodine.
Reaction did not initiate: The formation of the Grignard reagent failed.Gentle warming or sonication can help initiate the reaction. A small amount of pre-formed Grignard reagent can also be added.
Significant Formation of Biphenyl High local concentration of bromobenzene: Favors Wurtz coupling.Add the bromobenzene slowly and with vigorous stirring during the formation of the Grignard reagent.
Presence of 2-Phenyl-1-Propanol Isomer Reaction conditions favoring attack at the more substituted carbon. Use of a CuI catalyst can improve regioselectivity towards this compound.
Formation of a Viscous, Polymeric Material Polymerization of propylene oxide. Maintain a low reaction temperature and avoid a large excess of propylene oxide.
Significant Amount of Benzene Detected Contamination with water or other protic impurities. Rigorously dry all glassware, solvents, and reagents.

Data Presentation

Table 1: Representative Yields of Products in the Grignard Synthesis of this compound under Various Conditions

Conditions This compound (Desired Product) 2-Phenyl-1-propanol (Isomer) Biphenyl Benzene Other Byproducts
Standard (No Catalyst)40-60%5-15%5-10%VariableTrace
With CuI Catalyst~70%[9]<5%<5%VariableTrace
Non-AnhydrousVery Low to 0%-VariableMajor Product-
High TemperatureLower YieldIncreased IsomerizationIncreasedVariableIncreased

Note: The values in this table are illustrative and can vary based on specific experimental parameters.

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Bromobenzene (anhydrous)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Propylene oxide (anhydrous)

  • Copper(I) iodide (optional, as catalyst)

  • Saturated aqueous ammonium chloride solution

  • 6M Hydrochloric acid

  • Sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask and add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing.

    • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Propylene Oxide:

    • If using, add a catalytic amount of copper(I) iodide to the Grignard solution.

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of propylene oxide in anhydrous diethyl ether in the dropping funnel.

    • Slowly add the propylene oxide solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with 6M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation.

Mandatory Visualizations

Grignard_Synthesis_Pathway PhBr Bromobenzene PhMgBr Phenylmagnesium Bromide (Grignard Reagent) PhBr->PhMgBr Anhydrous Ether Mg Magnesium Mg->PhMgBr Anhydrous Ether Intermediate Alkoxide Intermediate PhMgBr->Intermediate Nucleophilic Attack PropyleneOxide Propylene Oxide PropyleneOxide->Intermediate Nucleophilic Attack Workup Acidic Workup (e.g., H₃O⁺) Intermediate->Workup Product This compound (Desired Product) Workup->Product

Caption: Main reaction pathway for the Grignard synthesis of this compound.

Side_Reactions cluster_side Potential Side Reactions PhMgBr Phenylmagnesium Bromide Water H₂O (Moisture) PhMgBr->Water Quenching PhBr_unreacted Unreacted Bromobenzene PhMgBr->PhBr_unreacted Wurtz Coupling PO_isomerization Propylene Oxide (Attack at more substituted carbon) PhMgBr->PO_isomerization Alternative Attack PO_polymerization Propylene Oxide (Excess) PhMgBr->PO_polymerization Initiation Benzene Benzene Water->Benzene Biphenyl Biphenyl PhBr_unreacted->Biphenyl Isomer 2-Phenyl-1-propanol PO_isomerization->Isomer Polymer Poly(propylene oxide) PO_polymerization->Polymer

Caption: Common side reactions in the Grignard synthesis of this compound.

Troubleshooting_Workflow Start Start: Low Yield of This compound Check_Initiation Did the Grignard reaction initiate? Start->Check_Initiation Activate_Mg Action: Activate Mg (crush, add I₂) Check_Initiation->Activate_Mg No Check_Anhydrous Are conditions strictly anhydrous? Check_Initiation->Check_Anhydrous Yes Activate_Mg->Start Dry_Apparatus Action: Flame-dry glassware, use anhydrous solvents Check_Anhydrous->Dry_Apparatus No Analyze_Byproducts Analyze byproducts (GC-MS, NMR) Check_Anhydrous->Analyze_Byproducts Yes Dry_Apparatus->Start High_Biphenyl High Biphenyl? Analyze_Byproducts->High_Biphenyl Slow_Addition Action: Slow addition of bromobenzene High_Biphenyl->Slow_Addition Yes High_Isomer High Isomer? High_Biphenyl->High_Isomer No Optimize Further Optimization Slow_Addition->Optimize Use_Catalyst Action: Add CuI catalyst High_Isomer->Use_Catalyst Yes High_Isomer->Optimize No Use_Catalyst->Optimize

Caption: Troubleshooting workflow for low yield in the Grignard synthesis.

References

purification challenges of 1-phenyl-2-propanol from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 1-phenyl-2-propanol from various reaction mixtures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The impurity profile of your crude this compound largely depends on the synthetic route employed. The two most common methods are the Grignard reaction and the reduction of phenylacetone.

  • From Grignard Reaction (e.g., benzylmagnesium halide and acetaldehyde):

    • Biphenyl: Formed from the coupling of the Grignard reagent with unreacted benzyl halide.

    • Unreacted Starting Materials: Residual benzyl halide and acetaldehyde.

    • Benzene: Can be formed if the Grignard reagent is quenched by trace amounts of water.

    • 1-(2-methylphenyl)-ethanol: A potential rearrangement product.[1]

  • From Reduction of Phenylacetone (e.g., with sodium borohydride):

    • Unreacted Phenylacetone: Incomplete reduction can leave residual starting material.

    • Borate Esters: Formed as intermediates during the reduction, which need to be hydrolyzed during workup.

    • Solvent Residues: Depending on the solvent used for the reduction (e.g., methanol, ethanol).

    • Side-products from Impurities in Phenylacetone: Phenylacetone itself can contain impurities from its synthesis, which may be carried through or react to form other byproducts.[2]

Q2: Which purification technique is most suitable for this compound?

A2: The optimal purification technique depends on the nature and quantity of the impurities present in your crude product. The most effective methods are:

  • Vacuum Distillation: Ideal for separating this compound from non-volatile impurities and some byproducts with significantly different boiling points.

  • Column Chromatography: Highly effective for separating the target compound from impurities with different polarities, such as biphenyl and unreacted starting materials.

  • Recrystallization: While this compound is often a liquid at room temperature, it can sometimes be a low-melting solid. If so, recrystallization can be a good final polishing step to remove minor impurities.

Q3: My this compound appears to be "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" is a common issue for low-melting point compounds where the substance separates from the solution as a liquid instead of a solid. This can be caused by a high concentration of impurities, a solvent with a boiling point higher than the melting point of your compound, or cooling the solution too quickly.

To address this, you can try the following:

  • Add a small amount of a "poorer" solvent to the hot solution to induce crystallization at a lower temperature.

  • Ensure the solution is not supersaturated by adding a little more hot solvent to redissolve the oil and then allowing it to cool very slowly.

  • Use a seed crystal to encourage the formation of solid crystals.

  • Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove some impurities before attempting recrystallization.

Troubleshooting Guides

Vacuum Distillation
Problem Possible Cause(s) Recommended Solution(s)
Bumping or Violent Boiling No boiling chips or stir bar used.Always use a magnetic stir bar for vacuum distillation as boiling chips are ineffective under reduced pressure.[3]
Residual low-boiling solvent present.Ensure all reaction solvents are removed as much as possible before distillation. Start the vacuum before heating to remove volatile traces.[3]
Product Decomposes in the Distilling Flask Distillation temperature is too high.Use a vacuum source that can achieve a lower pressure to reduce the boiling point of this compound.
Poor Separation of Impurities Boiling points of the product and impurity are too close.Use a fractionating column (e.g., Vigreux) to increase the number of theoretical plates and improve separation.
Distillation rate is too fast.Distill at a slow, steady rate to allow for proper vapor-liquid equilibrium to be established in the column.[4]
Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation (Spots Overlap on TLC) Incorrect solvent system (mobile phase).Optimize the eluent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.25-0.35 for this compound. A good starting point is a mixture of hexane and ethyl acetate.[4]
Column is overloaded.Use a larger column or reduce the amount of crude material loaded. A general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight.
Cracks or Channels in the Silica Gel Improper packing of the column.Pack the column using a slurry method to ensure a uniform and homogenous stationary phase.[1]
Product Elutes Too Quickly or Not at All The solvent system is too polar or not polar enough.Adjust the polarity of the eluent. If the product is not moving, increase the polarity (e.g., add more ethyl acetate). If it's moving too fast, decrease the polarity (e.g., add more hexane).

Quantitative Data Summary

The following table provides a general overview of the expected purity and yield for different purification methods. These values can vary significantly based on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity Achieved (by GC) Expected Yield Range Primary Impurities Removed
Vacuum Distillation 95-98%70-85%Non-volatile residues, some starting materials
Column Chromatography >99%60-80%Biphenyl, unreacted starting materials, polar impurities
Recrystallization (if applicable) >99.5%50-70% (can be lower)Minor, closely related impurities

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from high-boiling or non-volatile impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Vacuum pump and tubing

  • Thermometer

Procedure:

  • Place the crude this compound and a magnetic stir bar into a round-bottom flask, filling it to no more than two-thirds of its volume.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.[3]

  • Connect the vacuum tubing to the vacuum adapter and the vacuum pump.

  • Turn on the stirrer and begin to evacuate the system.

  • Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.

  • Collect any low-boiling fractions in a separate receiving flask.

  • Increase the temperature to distill the this compound. The boiling point will depend on the pressure. At approximately 20 mmHg, 1-phenyl-1-propanol (a similar compound) boils at 150-155°C, which can be used as an estimate.[5]

  • Collect the fraction that distills at a constant temperature.

  • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating this compound from impurities with different polarities, such as biphenyl.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by testing various ratios of hexane and ethyl acetate. A good starting point is 9:1 hexane:ethyl acetate. The ideal system should give this compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Reaction Mixture distillation Vacuum Distillation synthesis->distillation High-boiling impurities chromatography Column Chromatography synthesis->chromatography Polar/non-polar impurities analysis Purity Analysis (GC, NMR) distillation->analysis recrystallization Recrystallization chromatography->recrystallization Final Polishing chromatography->analysis recrystallization->analysis

Caption: General purification workflow for this compound.

troubleshooting_crystallization start Attempting Recrystallization oiling_out Compound 'Oils Out'? start->oiling_out solution1 Add more hot solvent oiling_out->solution1 Yes success Pure Crystals Form oiling_out->success No solution2 Cool solution slowly solution1->solution2 solution3 Use a seed crystal solution2->solution3 solution3->oiling_out

Caption: Troubleshooting logic for "oiling out" during crystallization.

References

overcoming substrate inhibition in enzymatic synthesis of 1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of 1-phenyl-2-propanol. The information is designed to address specific issues encountered during experimental work, with a focus on overcoming substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: My enzymatic reaction is showing low conversion of 1-phenyl-2-propanone. What are the potential causes?

Low conversion in the enzymatic synthesis of this compound can stem from several factors. Key areas to investigate include:

  • Substrate Inhibition: High concentrations of the substrate, 1-phenyl-2-propanone, can inhibit the activity of many ketoreductases (KREDs) and alcohol dehydrogenases (ADHs).[1]

  • Product Inhibition: The product, this compound, or the co-product (e.g., acetone from isopropanol oxidation) can inhibit the enzyme.[2]

  • Enzyme Deactivation: Suboptimal reaction conditions such as temperature, pH, or the presence of certain organic co-solvents can lead to enzyme denaturation and loss of activity.[2]

  • Cofactor Limitation: Inadequate regeneration of the nicotinamide cofactor (NADH or NADPH) will stall the reaction. The cofactor regeneration system must be efficient to maintain a sufficient supply of the reduced cofactor.[1]

  • Poor Substrate Solubility: The limited solubility of 1-phenyl-2-propanone in aqueous media can lead to a slow or incomplete reaction.

Q2: How can I determine if substrate inhibition is occurring in my reaction?

Substrate inhibition is characterized by a decrease in the initial reaction rate at high substrate concentrations. To confirm this, you can perform a kinetic study by measuring the initial reaction velocity at various concentrations of 1-phenyl-2-propanone. If the velocity decreases after reaching a maximum, substrate inhibition is likely occurring.

Q3: What are the primary strategies to overcome substrate inhibition?

Several strategies can be employed to mitigate substrate inhibition:

  • Fed-Batch Substrate Addition: This is a highly effective method where the substrate is added gradually to the reaction mixture over time, maintaining a low, non-inhibitory concentration.[1]

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can alter its microenvironment, potentially reducing the inhibitory effects of the substrate.[3][4][5][6][7] Immobilization also facilitates enzyme recovery and reuse.

  • Use of a Two-Phase System: Introducing an organic co-solvent that is immiscible with water can serve as a reservoir for the substrate, slowly partitioning it into the aqueous phase where the reaction occurs. This helps to maintain a low substrate concentration in the vicinity of the enzyme.

  • Protein Engineering: Modifying the enzyme's structure through techniques like directed evolution can lead to variants with increased tolerance to high substrate concentrations.

Q4: My enantioselectivity (ee) is poor. How can I improve it?

Poor enantioselectivity can be influenced by several factors:

  • Enzyme Choice: The inherent stereoselectivity of the chosen ketoreductase or alcohol dehydrogenase is critical. Screening different enzymes is often necessary to find one with high selectivity for producing the desired (R)- or (S)-1-phenyl-2-propanol.

  • Reaction Conditions: Temperature and pH can impact the enantioselectivity of an enzyme. Optimization of these parameters is crucial.

  • Co-solvent: The choice and concentration of an organic co-solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.

Q5: The reaction stops prematurely. What could be the reason?

A premature halt in the reaction can be due to:

  • Enzyme Deactivation: As mentioned earlier, harsh reaction conditions can deactivate the enzyme.[2]

  • Product Inhibition: The accumulation of this compound or the co-product from cofactor regeneration can inhibit the enzyme.[2] In-situ product removal (ISPR) techniques can be employed to overcome this.

  • Cofactor Degradation: The nicotinamide cofactor may degrade over the course of the reaction, especially under non-optimal pH or temperature.

Troubleshooting Guides

Issue: Low Product Yield
Possible Cause Troubleshooting Step
Substrate Inhibition Implement a fed-batch strategy for substrate addition.[1]
Use a two-phase reaction system with a suitable organic solvent.
Consider using an immobilized enzyme preparation.[7]
Inefficient Cofactor Regeneration Ensure the co-substrate for the regeneration system (e.g., isopropanol, glucose, formate) is in sufficient excess.
Optimize the concentration of the dehydrogenase used for regeneration (e.g., glucose dehydrogenase, formate dehydrogenase).
Co-immobilize the primary ketoreductase and the regeneration dehydrogenase.[4][6]
Poor Substrate Solubility Add a water-miscible co-solvent (e.g., DMSO, isopropanol) at a low concentration (typically 5-10% v/v) to improve substrate solubility.[8]
Enzyme Instability Optimize reaction temperature and pH based on the enzyme's characteristics.
Screen for more stable enzyme variants or consider enzyme immobilization to enhance stability.[3]

Quantitative Data Summary

Table 1: Kinetic Parameters of Selected Enzymes for Ketone Reduction

EnzymeSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temp. (°C)
Ketoreductase (Hansenula polymorpha)Ethyl-2-methylacetoacetate-13.066.537
Glucose Dehydrogenase (Bacillus megaterium)Glucose-45.76.537

Experimental Protocols

Protocol 1: Fed-Batch Enzymatic Synthesis of (S)-1-phenyl-2-propanol

This protocol provides a general framework for a fed-batch reaction to mitigate substrate inhibition.

Materials:

  • Ketoreductase (KRED) selective for (S)-1-phenyl-2-propanol

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ or NAD⁺

  • D-Glucose

  • 1-phenyl-2-propanone

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Organic co-solvent (e.g., DMSO) (optional)

Procedure:

  • Initial Reaction Setup: In a temperature-controlled reaction vessel, prepare the buffer solution containing D-glucose (e.g., 1.2 equivalents relative to the total substrate to be added).

  • Add the cofactor (NADP⁺ or NAD⁺) to a final concentration of 0.5-1.0 mM.

  • Add the glucose dehydrogenase for cofactor regeneration.

  • Add the ketoreductase to the desired concentration.

  • If substrate solubility is low, add a minimal amount of a water-miscible co-solvent (e.g., 5% v/v DMSO).[8]

  • Fed-Batch Addition: Prepare a stock solution of 1-phenyl-2-propanone, either neat or dissolved in the co-solvent.

  • Initiate the reaction by adding a small initial amount of the substrate stock solution to the reaction mixture.

  • Continuously or intermittently add the remaining substrate stock solution over a prolonged period (e.g., 8-24 hours) using a syringe pump. The feed rate should be adjusted to maintain the substrate concentration below its inhibitory level.

  • Reaction Monitoring: Incubate the reaction at a controlled temperature (e.g., 30°C) with agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing for substrate consumption and product formation by HPLC or GC.

Protocol 2: Immobilization of Ketoreductase by Adsorption

This protocol describes a general method for immobilizing a His-tagged ketoreductase onto a metal-affinity resin.

Materials:

  • His-tagged Ketoreductase

  • Iminodiacetic acid-functionalized resin (e.g., methacrylic resin)

  • Metal salt solution (e.g., NiSO₄)

  • Binding buffer (e.g., 20 mM sodium phosphate, 500 mM NaCl, pH 7.5)

  • Washing buffer (Binding buffer with 20 mM imidazole)

  • Elution buffer (Binding buffer with 250 mM imidazole) - for determining binding efficiency, not for preparing the immobilized enzyme for use.

  • Storage buffer (e.g., 100 mM potassium phosphate, pH 7.0)

Procedure:

  • Resin Preparation: Wash the resin with deionized water to remove any preservatives.

  • Metal Charging: Incubate the resin with an excess of the metal salt solution (e.g., 50 mM NiSO₄) for 1 hour at room temperature with gentle agitation.

  • Wash the resin thoroughly with deionized water to remove unbound metal ions.

  • Equilibrate the charged resin with binding buffer.

  • Enzyme Immobilization: Prepare a solution of the His-tagged ketoreductase in binding buffer.

  • Incubate the enzyme solution with the charged resin for 2-4 hours at 4°C with gentle agitation.

  • Washing: Separate the immobilized enzyme from the supernatant. Wash the immobilized enzyme with binding buffer, followed by washing buffer to remove non-specifically bound proteins.

  • Storage: Resuspend the immobilized enzyme in storage buffer and store at 4°C.

Visualizations

Substrate_Inhibition_Mechanism cluster_productive Productive Pathway cluster_inhibitory Inhibitory Pathway E Enzyme (E) ES Enzyme-Substrate (ES) E->ES + S (Km) S Substrate (S) ES->E + P ES_I Enzyme-Substrate-Inhibitor (ESI) ES->ES_I + I (Ki) P Product (P) I Inhibitor (I) EI Enzyme-Inhibitor (EI)

Caption: Mechanism of non-competitive substrate inhibition.

Fed_Batch_Workflow Start Start Setup Prepare Bioreactor: Buffer, Cofactor, Enzymes Start->Setup Initial_Substrate Add Initial Substrate Aliquot Setup->Initial_Substrate Start_Feed Start Continuous Substrate Feed Initial_Substrate->Start_Feed Monitor Monitor Reaction Progress (HPLC/GC) Start_Feed->Monitor Decision Reaction Complete? Monitor->Decision Decision->Monitor No Stop_Feed Stop Substrate Feed Decision->Stop_Feed Yes Continue_Reaction Continue Incubation Stop_Feed->Continue_Reaction Workup Product Extraction and Purification Continue_Reaction->Workup End End Workup->End

Caption: Experimental workflow for a fed-batch enzymatic synthesis.

Immobilization_Process cluster_resin_prep Resin Preparation cluster_enzyme_binding Enzyme Binding cluster_final_product Final Product Resin Support Resin Wash_Resin Wash with DI Water Resin->Wash_Resin Charge_Resin Charge with Metal Ions (e.g., Ni²⁺) Wash_Resin->Charge_Resin Equilibrate_Resin Equilibrate with Binding Buffer Charge_Resin->Equilibrate_Resin Incubate Incubate Enzyme with Charged Resin Equilibrate_Resin->Incubate Enzyme_Solution Prepare His-tagged Enzyme Solution Enzyme_Solution->Incubate Wash_Unbound Wash to Remove Non-specifically Bound Protein Incubate->Wash_Unbound Immobilized_Enzyme Immobilized Enzyme Wash_Unbound->Immobilized_Enzyme Store Store at 4°C in Buffer Immobilized_Enzyme->Store

Caption: Workflow for enzyme immobilization on a metal-affinity resin.

References

optimizing mobile phase for chiral HPLC separation of 1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phases in the chiral HPLC separation of 1-phenyl-2-propanol.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any separation of the this compound enantiomers. What are the initial steps for troubleshooting?

A1: When no separation is observed, consider the following initial steps:

  • Confirm Appropriate Stationary Phase: Ensure you are using a chiral stationary phase (CSP) suitable for this separation. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are commonly successful.

  • Mobile Phase Composition: The mobile phase is critical for chiral recognition. For normal-phase chromatography, a typical starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol. A common starting ratio is 90:10 (v/v) n-hexane:isopropanol.[1]

  • Flow Rate: Ensure the flow rate is appropriate for your column dimensions. For analytical columns (e.g., 4.6 mm ID), a flow rate of 0.5-1.0 mL/min is a good starting point.[1]

  • Detection Wavelength: Confirm your UV detector is set to an appropriate wavelength to detect this compound, typically around 254 nm.[1]

Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A2: To improve poor resolution, you can systematically adjust the mobile phase:

  • Decrease the Modifier Percentage: In normal-phase mode, reducing the percentage of the alcohol modifier (e.g., from 10% isopropanol to 5% or even 1%) generally increases retention times and can improve resolution.[2] The alcohol competes with the analyte for interactions with the chiral stationary phase.[3]

  • Change the Alcohol Modifier: The choice of alcohol modifier can significantly impact selectivity.[4] If you are using isopropanol, try switching to ethanol, or vice-versa. Sometimes, a different alcohol can provide a better chiral recognition.

  • Lower the Flow Rate: Decreasing the flow rate can lead to better efficiency and improved resolution, although it will increase the analysis time.

  • Optimize Temperature: Temperature can affect the chiral recognition mechanism. Try operating the column at a slightly lower or higher temperature (e.g., 15°C or 25°C) to see if resolution improves.

Q3: My peaks are tailing. What could be the cause and how do I fix it?

A3: Peak tailing in chiral separations can be caused by several factors:

  • Active Sites on the Stationary Phase: Unwanted interactions between the analyte and the silica backbone of the stationary phase can cause tailing. While less common with modern, well-packed columns, this can sometimes be an issue.

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Inappropriate Sample Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak shape issues. Ideally, dissolve your sample in the mobile phase itself.

  • Contamination: A contaminated guard column or inlet frit can also lead to peak tailing. Try flushing the column or replacing the guard column/frit.[5]

Q4: The backpressure is too high. What are the common causes?

A4: High backpressure is a common issue in HPLC. Here are some potential causes:

  • Blocked Frit or Column: Particulate matter from the sample or mobile phase can block the column inlet frit. Using a guard column and filtering your samples and mobile phases can prevent this.[5]

  • Precipitation: If the sample is not fully soluble in the mobile phase, it can precipitate and cause a blockage. Ensure your sample is fully dissolved before injection.

  • Incorrect Mobile Phase: A mobile phase with a higher viscosity (e.g., a higher percentage of isopropanol) will naturally result in higher backpressure.

  • Column Failure: In rare cases, a collapse of the packed bed within the column can lead to high backpressure.

Q5: How do I choose between isopropanol and ethanol as the mobile phase modifier?

A5: The choice between isopropanol and ethanol is often empirical and depends on the specific chiral stationary phase and analyte.

  • Ethanol is sometimes reported to provide higher success rates and better resolutions on some polysaccharide-based stationary phases compared to isopropanol.[3]

  • Isopropanol is also a very common and effective modifier.[2][6] The best approach is to screen both alcohols during method development to determine which provides the optimal selectivity and resolution for your specific application.

Data Presentation

Table 1: Comparison of Chiral Stationary Phases and Mobile Phases for the Separation of this compound Enantiomers.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (R)-enantiomer (min)Retention Time (S)-enantiomer (min)Selectivity Factor (α)Resolution (Rs)
CCOF 5Hexane/Isopropanol (99:1, v/v)0.2~16.5~17.51.06>1.5
CCOF 6Hexane/Isopropanol (99:1, v/v)0.2~20.0~21.51.08>1.5
Lux Cellulose-1Hexane/Ethanol (90:10, v/v)1.07.28.51.182.10
Chiralcel OD-Hn-Hexane/Isopropanol (90:10, v/v)0.5----
Chiralpak AD-H100% Methanol1.0----

Note: Data for Chiralcel OD-H and Chiralpak AD-H are presented as successful separation conditions without full quantitative resolution parameters in the source material. Retention times for CCOF 5 and CCOF 6 are estimated from chromatograms.[1]

Experimental Protocols

Method 1: Analysis on Chiralcel OD-H Column

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)[1]

  • Flow Rate: 0.5 mL/min[1]

  • Injection Volume: 5 µL[1]

  • Temperature: Ambient[1]

  • Detection: UV at 254 nm[1]

  • Sample Preparation: Racemic this compound dissolved in the mobile phase.[1]

Method 2: Analysis on Chiralpak AD-H Column

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: 100% Methanol[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Temperature: 30°C[1]

  • Detection: UV at 230 nm[1]

  • Sample Preparation: Racemic this compound dissolved in methanol.[1]

Visualizations

Mobile_Phase_Optimization_Workflow start Start: No or Poor Separation check_csp Is CSP appropriate? (e.g., Polysaccharide-based) start->check_csp select_csp Select appropriate CSP check_csp->select_csp No initial_mp Initial Mobile Phase (e.g., Hexane/IPA 90:10) check_csp->initial_mp Yes select_csp->initial_mp analyze Analyze Separation initial_mp->analyze evaluate Evaluate Resolution (Rs) analyze->evaluate optimize_modifier Adjust % Modifier (e.g., Decrease IPA to 5%) evaluate->optimize_modifier Rs < 1.5 success Success: Rs >= 1.5 evaluate->success Rs >= 1.5 optimize_modifier->analyze change_modifier Change Modifier (e.g., IPA to EtOH) optimize_modifier->change_modifier optimize_flow Adjust Flow Rate (e.g., Lower from 1.0 to 0.8 mL/min) optimize_modifier->optimize_flow change_modifier->analyze optimize_flow->analyze

Caption: Workflow for optimizing mobile phase in chiral HPLC.

Troubleshooting_Decision_Tree issue Identify Primary Issue no_separation No Separation issue->no_separation poor_resolution Poor Resolution issue->poor_resolution peak_tailing Peak Tailing issue->peak_tailing high_pressure High Backpressure issue->high_pressure solution_no_sep 1. Verify CSP Type 2. Check Mobile Phase Composition 3. Confirm Flow Rate & Detection no_separation->solution_no_sep solution_poor_res 1. Decrease % Modifier 2. Change Modifier Type (IPA/EtOH) 3. Lower Flow Rate poor_resolution->solution_poor_res solution_tailing 1. Reduce Sample Concentration 2. Use Mobile Phase as Solvent 3. Check for Contamination peak_tailing->solution_tailing solution_pressure 1. Check/Replace Frit 2. Filter Sample/Mobile Phase 3. Ensure Sample Solubility high_pressure->solution_pressure

Caption: Troubleshooting decision tree for common chiral HPLC issues.

References

reducing byproducts in the synthesis of 1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 1-phenyl-2-propanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Reduction of Phenylacetone

The reduction of phenylacetone is a common route to this compound. However, various byproducts can arise depending on the reducing agent and reaction conditions.

Issue 1: Presence of Unreacted Phenylacetone

  • Possible Cause: Incomplete reaction due to insufficient reducing agent, low reaction temperature, or short reaction time.

  • Solution:

    • Ensure the correct stoichiometry of the reducing agent is used. A slight excess may be necessary.

    • Optimize the reaction temperature and time according to the chosen reducing agent.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion.

Issue 2: Formation of Dibenzyl Ketone

  • Possible Cause: Self-condensation of the starting material, phenylacetone, can occur under certain conditions, particularly in the presence of base or at elevated temperatures.

  • Solution:

    • Maintain a neutral or slightly acidic pH during the reaction, depending on the reducing agent.

    • Control the reaction temperature to avoid excessive heat.

Issue 3: Identification of Impurities in Starting Material

  • Possible Cause: Commercial phenylacetone may contain impurities such as benzaldehyde, benzoic acid, or phenylacetylcarbinol.[1]

  • Solution:

    • Analyze the starting material by GC-MS before use to identify any impurities.

    • Purify the phenylacetone by distillation if significant impurities are detected.

Method 2: Grignard Reaction

The reaction of a phenylmagnesium halide with propylene oxide or propionaldehyde is a versatile method for synthesizing this compound. However, it is highly sensitive to reaction conditions.

Issue 1: Significant Formation of Biphenyl

  • Possible Cause: The coupling of the Grignard reagent with unreacted bromobenzene is a common side reaction, particularly at higher concentrations of bromobenzene and elevated temperatures.[2]

  • Solution:

    • Slowly add the bromobenzene to the magnesium turnings to maintain a low concentration of the aryl halide.

    • Control the reaction temperature, as higher temperatures favor the formation of the biphenyl byproduct.[2]

    • Diluting the reaction mixture with additional anhydrous ether after initiation can also minimize biphenyl formation.

Issue 2: Low Yield of this compound

  • Possible Cause: Grignard reagents are strong bases and are readily quenched by protic sources like water or alcohols. The presence of moisture in glassware or solvents is a primary cause of low yields.[3]

  • Solution:

    • Thoroughly dry all glassware in an oven and cool under an inert atmosphere before use.

    • Use anhydrous solvents and reagents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Method 3: Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of benzene with propylene oxide or a related propylene derivative can yield this compound, but is prone to several side reactions.

Issue 1: Formation of Polyalkylated Byproducts

  • Possible Cause: The alkylated product (this compound) is more nucleophilic than the starting benzene, making it susceptible to further alkylation, leading to di- and tri-substituted products.[4]

  • Solution:

    • Use a large excess of benzene relative to the alkylating agent to increase the probability of benzene being alkylated over the product.

Issue 2: Isomeric Byproducts

  • Possible Cause: Carbocation rearrangements can occur during the reaction, leading to the formation of isomeric products.

  • Solution:

    • Careful selection of the catalyst and reaction temperature can help minimize rearrangements. Milder Lewis acids may be preferable.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method generally produces the fewest byproducts?

The Meerwein-Ponndorf-Verley (MPV) reduction of phenylacetone is known for its high chemoselectivity, meaning it selectively reduces the ketone group without affecting other functional groups, thus minimizing byproducts.[5][6][7]

Q2: How can I remove the biphenyl byproduct from my Grignard reaction product?

Biphenyl is less polar than this compound. Therefore, it can be effectively removed by:

  • Column Chromatography: Using a silica gel column with a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) will allow the biphenyl to elute first.

  • Fractional Distillation: Due to the difference in their boiling points, fractional distillation under reduced pressure can separate the two compounds.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be used, as biphenyl will have different solubility characteristics.

Q3: What is the best way to monitor the progress of my reaction to avoid incomplete conversion?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) can be used to determine the relative amounts of starting material, product, and byproducts over time.

Q4: Can the choice of reducing agent in the reduction of phenylacetone influence byproduct formation?

Yes, the choice of reducing agent is critical.

  • Sodium borohydride (NaBH₄) is a mild reducing agent that is generally selective for ketones.

  • Catalytic hydrogenation (e.g., using Raney nickel or a palladium catalyst) is also effective but can sometimes lead to over-reduction or other side reactions depending on the catalyst and conditions.

  • Meerwein-Ponndorf-Verley (MPV) reduction using aluminum isopropoxide is highly chemoselective and often results in cleaner reactions with fewer byproducts.[5][6][7]

Data Presentation

Table 1: Comparison of Common Reducing Agents for Phenylacetone

Reducing AgentTypical Yield of this compoundCommon ByproductsNotes
Sodium Borohydride (NaBH₄)Good to ExcellentUnreacted phenylacetoneMild and selective.
Catalytic Hydrogenation (e.g., Raney Ni)Good to ExcellentPotential for over-reduction to 1-phenylpropaneRequires specialized equipment for handling hydrogen gas.[3]
Aluminum Isopropoxide (MPV Reduction)Good to ExcellentMinimalHighly chemoselective.[5][6][7]

Table 2: Influence of Temperature on Biphenyl Byproduct in Grignard Synthesis (Illustrative)

Reaction TemperatureApproximate Yield of this compoundApproximate Yield of Biphenyl
0 °CHighLow
Room TemperatureModerate to HighModerate
Reflux (Ether)ModerateHigh

Note: This table provides an illustrative trend. Actual yields will vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Meerwein-Ponndorf-Verley (MPV) Reduction of Phenylacetone

This protocol provides a general method for the highly selective reduction of phenylacetone to this compound.

Materials:

  • Phenylacetone

  • Aluminum isopropoxide

  • Anhydrous isopropanol

  • Anhydrous toluene (optional, for azeotropic removal of acetone)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Set up a reflux apparatus with a distillation head.

  • In the reaction flask, dissolve phenylacetone in anhydrous isopropanol.

  • Add aluminum isopropoxide to the solution.

  • Heat the mixture to a gentle reflux.

  • Slowly distill off the acetone as it is formed to drive the equilibrium towards the product. Toluene can be added to form an azeotrope with acetone, facilitating its removal.

  • Continue the reaction until TLC or GC analysis indicates the complete consumption of phenylacetone.

  • Cool the reaction mixture and hydrolyze the aluminum salts by carefully adding dilute sulfuric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Grignard Synthesis of this compound from Phenylmagnesium Bromide and Propylene Oxide

This protocol describes the synthesis of this compound with an emphasis on minimizing biphenyl formation.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Propylene oxide

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for Grignard reactions (oven-dried)

Procedure:

  • Set up a three-necked flask with a dropping funnel, reflux condenser with a drying tube, and a mechanical stirrer under an inert atmosphere.

  • Place magnesium turnings in the flask.

  • Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction.

  • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Cool the Grignard reagent in an ice bath.

  • Slowly add a solution of propylene oxide in anhydrous diethyl ether from the dropping funnel.

  • After the addition, allow the mixture to stir at room temperature for several hours or overnight.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the ether layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the ether by rotary evaporation and purify the crude product by vacuum distillation.

Visualizations

Synthesis_Pathways cluster_reduction Reduction Pathway cluster_grignard Grignard Pathway Phenylacetone Phenylacetone Reduction Reduction (e.g., NaBH4, H2/Catalyst, MPV) Phenylacetone->Reduction Dibenzyl Ketone Dibenzyl Ketone Phenylacetone->Dibenzyl Ketone Side Reaction This compound This compound Reduction->this compound Main Product Unreacted Phenylacetone Unreacted Phenylacetone Reduction->Unreacted Phenylacetone Byproduct Phenylmagnesium Bromide Phenylmagnesium Bromide Grignard Grignard Reaction Phenylmagnesium Bromide->Grignard Biphenyl Biphenyl Phenylmagnesium Bromide->Biphenyl Side Reaction Propylene Oxide Propylene Oxide Propylene Oxide->Grignard Grignard->this compound Main Product

Caption: Main synthetic pathways to this compound and their associated byproducts.

Troubleshooting_Grignard High Biphenyl Content High Biphenyl Content High Temperature High Temperature High Biphenyl Content->High Temperature Caused by High Concentration of Aryl Halide High Concentration of Aryl Halide High Biphenyl Content->High Concentration of Aryl Halide Caused by Lower Reaction Temperature Lower Reaction Temperature High Temperature->Lower Reaction Temperature Solution Slow Addition of Aryl Halide Slow Addition of Aryl Halide High Concentration of Aryl Halide->Slow Addition of Aryl Halide Solution

Caption: Troubleshooting logic for biphenyl formation in Grignard synthesis.

Purification_Workflow Crude Product Crude Product Analysis (TLC/GC) Analysis (TLC/GC) Crude Product->Analysis (TLC/GC) Purification Method Purification Method Analysis (TLC/GC)->Purification Method Select based on impurities Column Chromatography Column Chromatography Purification Method->Column Chromatography Polarity Difference Fractional Distillation Fractional Distillation Purification Method->Fractional Distillation Boiling Point Difference Pure this compound Pure this compound Column Chromatography->Pure this compound Fractional Distillation->Pure this compound

Caption: General workflow for the purification of this compound.

References

troubleshooting peak tailing in GC analysis of 1-phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of 1-Phenyl-2-Propanol

This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing in the gas chromatography (GC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for a polar compound like this compound?

Peak tailing for this compound, an alcohol with a polar hydroxyl (-OH) group, is typically caused by two main categories of issues: chemical interactions within the GC system and physical problems related to the gas flow path.

  • Chemical Activity (Adsorption): This is the most common cause for polar analytes. The hydroxyl group in this compound can form strong hydrogen bonds with active sites in the GC system.[1] These active sites are primarily exposed silanol groups (Si-OH) found on the surfaces of glass inlet liners, the fused silica column itself (especially at the inlet), and metal components of the flow path.[1][2][3] A portion of the analyte molecules are temporarily adsorbed by these sites, delaying their travel through the column compared to the bulk of the analyte, which results in a tailing peak.[1]

  • Physical Flow Path Issues: These problems create turbulence or unswept volumes in the carrier gas flow path, causing some analyte molecules to be released into the column more slowly than others.[4] Common physical issues include improper column installation (poor cuts or incorrect depth), dead volumes in fittings, or system leaks.[5][6]

  • System Contamination: Accumulation of non-volatile residues from previous samples at the head of the column or in the inlet liner can create new active sites for interaction or obstruct the sample path.[4][7][8]

Q2: How can I determine if the peak tailing is a chemical or a physical problem?

A simple examination of your chromatogram can provide crucial clues to diagnose the root cause.[6]

  • If only this compound and other polar or active compounds show tailing peaks , the problem is most likely due to chemical activity .[1][6] Non-polar compounds, like hydrocarbons, should still have symmetrical peaks. You can inject a hydrocarbon standard to confirm this.[9]

  • If most or all peaks in the chromatogram are tailing , the issue is likely a physical problem related to the flow path, such as improper column installation, dead volume, or a leak.[1][6]

This diagnostic step is the critical first decision in the troubleshooting process, guiding you toward the most effective solution.

Q3: What routine maintenance should I perform first to resolve peak tailing?

If you suspect chemical activity or contamination is the cause, performing routine inlet maintenance is the most effective first step.[7] The inlet is the most common site of activity and contamination.

  • Replace the Inlet Liner: The liner is a high-contact area. Over time, it becomes contaminated and its deactivation layer wears away. Use a fresh, high-quality deactivated liner.[1][7]

  • Replace the Septum: Coring and degradation of the septum can shed particles into the liner, creating active sites and potential leaks.

  • Trim the Column: If the issue persists after inlet maintenance, the contamination may be at the front of the analytical column. Trimming 10-20 cm from the inlet end of the column can remove the contaminated section.[7][10]

Regularly performing this maintenance can prevent many instances of peak tailing before they become significant problems.[10]

Q4: How do my GC method parameters affect peak tailing for this compound?

Method parameters play a significant role in achieving symmetrical peaks. Optimizing them is crucial.

  • Column Selection: The choice of stationary phase is critical. For a polar analyte like this compound, a polar "WAX" type (polyethylene glycol) phase is often suitable as it provides compatible interactions.[11] Alternatively, a well-deactivated, low-bleed 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms) can also be used, especially for GC-MS applications.[12] Using a non-polar column for a polar sample can lead to significant peak tailing.[8]

  • Initial Oven Temperature: For splitless injections, the initial oven temperature should be set 10-20°C below the boiling point of the injection solvent.[7][13] This allows the sample to focus into a tight band at the head of the column, preventing peak distortion.[14]

  • Injection Parameters: In split injection mode, a split ratio that is too low may result in an insufficient flow rate to efficiently sweep the sample into the column, causing tailing.[7] Ensure a minimum total flow of 20 mL/min through the inlet.[7]

  • Sample Concentration: Overloading the column can lead to peak fronting, but in some cases of mass overload, it can also cause tailing.[2][15] If you observe this, try diluting your sample.

Q5: What advanced techniques can be used if basic troubleshooting fails?

If routine maintenance and method optimization do not resolve the peak tailing, consider these more advanced solutions:

  • Use Ultra Inert/Deactivated Consumables: The entire flow path, from the inlet liner and seal to the column itself, should be as inert as possible. Using consumables specifically designed for low activity can significantly reduce interactions with polar analytes.[9]

  • Install a Guard Column: A short (2-5 meter) piece of deactivated fused silica tubing installed between the inlet and the analytical column can act as a trap for non-volatile contaminants, protecting the more expensive analytical column.[7][13]

  • Analyte Derivatization: This chemical technique modifies the this compound molecule to make it more suitable for GC analysis. Silylation is a common method that replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[12] This modification reduces the polarity of the analyte, minimizing its interaction with active sites and dramatically improving peak shape.[12]

Troubleshooting Summary

The following table summarizes the potential causes of peak tailing for this compound and the recommended corrective actions.

Potential Cause Diagnostic Clue Primary Corrective Action(s) Secondary Action(s)
Chemical Activity Only polar analytes (like this compound) tail.Perform inlet maintenance (replace liner, septum).[7]Use an Ultra Inert liner and gold seal; use a highly deactivated column.[9]
Column Contamination Peak shape degrades over time; tailing persists after inlet maintenance.Trim 10-20 cm from the inlet end of the column.[10]Install a guard column; improve sample cleanup procedures.[7]
Improper Column Installation All peaks in the chromatogram are tailing.Re-cut the column ensuring a clean, 90° cut and reinstall at the correct depth.[4][5]Check for leaks using an electronic leak detector.
Dead Volume / Leaks All peaks tail; poor reproducibility.Check and tighten all fittings; replace ferrules.Perform a system leak check.[14]
Column Phase Mismatch Persistent tailing of this compound on a non-polar column.Switch to a more appropriate polar (e.g., WAX) or mid-polar inert column.[8][11]Consider analyte derivatization.[12]
Method Parameter Issue Tailing appears with a new method or changes with parameters.Optimize initial oven temperature and injection parameters (e.g., split ratio).[7][14]Dilute the sample to check for column overload.[15]

Logical Troubleshooting Workflow

This diagram outlines a step-by-step process for diagnosing and resolving peak tailing issues encountered during the analysis of this compound.

G start Observe Peak Tailing for this compound check_peaks Diagnostic Check: Are ALL peaks tailing or only polar/active compounds? start->check_peaks physical_path Physical Flow Path Issue Likely check_peaks->physical_path All Peaks Tailing chemical_path Chemical Activity Issue Likely check_peaks->chemical_path Only Polar Peaks Tailing install 1. Check Column Installation - Re-cut column end (90° angle) - Verify correct installation depth physical_path->install leaks 2. Check for Leaks / Dead Volume - Tighten fittings - Replace ferrules and seals install->leaks physical_resolve Re-evaluate Peak Shape leaks->physical_resolve physical_resolve->chemical_path Tailing Persists resolved Problem Resolved physical_resolve->resolved Symmetrical Peak maintenance 1. Perform Inlet Maintenance - Replace liner with new, deactivated liner - Replace septum and O-ring chemical_path->maintenance trim_col 2. Trim Column - Trim 10-20 cm from inlet end maintenance->trim_col method_opt 3. Optimize Method - Check column phase polarity - Adjust oven/inlet temperatures - Check for sample overload trim_col->method_opt advanced 4. Advanced Solutions - Use Ultra Inert consumables - Consider analyte derivatization method_opt->advanced chemical_resolve Re-evaluate Peak Shape advanced->chemical_resolve chemical_resolve->resolved Symmetrical Peak not_resolved Issue Persists: Consult Instrument Specialist chemical_resolve->not_resolved Tailing Persists

Caption: A logical workflow for troubleshooting peak tailing of this compound.

Key Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)

This procedure should be performed regularly to prevent contamination and activity.

  • Cool System: Set the GC inlet temperature to ambient (< 40°C) and allow it to cool completely. Turn off the carrier gas flow to the inlet.

  • Remove Septum Nut: Unscrew the septum retaining nut from the top of the inlet.

  • Remove Old Septum and Liner: Carefully remove the old septum. Lift the retaining assembly to access and remove the inlet liner and its O-ring.

  • Clean Inlet Base (If Necessary): Inspect the gold seal at the base of the inlet. If debris is present, carefully clean it with a solvent-moistened, lint-free swab.

  • Install New Liner: While wearing powder-free gloves, place a new O-ring on a new, deactivated liner. Carefully insert the liner into the inlet until it is properly seated.

  • Install New Septum: Place the new septum into the retaining nut and reassemble the top of the inlet. Do not overtighten the nut.

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on. Purge the inlet for 10-15 minutes before heating. Perform an electronic leak check around the septum nut to ensure a good seal.

Protocol 2: GC Column Trimming

This procedure removes active or contaminated sections from the front of the column.

  • Cool and Depressurize: Cool the GC oven and inlet to ambient temperature. Turn off the carrier gas flow.

  • Disconnect Column: Carefully loosen the column nut at the inlet to disconnect the column. Gently pull the column out of the inlet.

  • Score and Cut: Using a ceramic scoring wafer, make a single, light score mark on the column tubing approximately 10-20 cm from the end.

  • Break the Column: Gently hold the column on either side of the score and snap it cleanly.

  • Inspect the Cut: Use a small magnifying glass to inspect the cut. It should be a clean, 90-degree angle with no jagged edges or shards.[5] If the cut is poor, repeat the process.

  • Reinstall Column: Wipe the end of the column with a solvent-moistened, lint-free cloth. Re-install the column into the inlet at the correct depth as specified by the instrument manufacturer.

  • Leak Check: Tighten the column nut, restore carrier gas flow, and perform a leak check at the inlet fitting.

References

Technical Support Center: Enhancing Cofactor Regeneration in ADH Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of cofactor regeneration in alcohol dehydrogenase (ADH) reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimizing experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low product yield in my ADH reduction reaction?

A1: Low product yield can stem from several factors:

  • Suboptimal Cofactor Regeneration: The rate of NADH regeneration may not match the rate of its consumption by the primary ADH reaction. This creates a bottleneck, slowing down the overall reaction.

  • Enzyme Instability: Either the primary ADH or the regeneration enzyme (e.g., glucose dehydrogenase (GDH), formate dehydrogenase (FDH)) may lose activity over the course of the reaction due to factors like pH shifts, temperature fluctuations, or the presence of organic co-solvents.[1]

  • Product/Substrate Inhibition: High concentrations of the substrate or the product can inhibit the activity of the ADH or the regeneration enzyme.

  • Cofactor Degradation: NADH is susceptible to degradation, particularly in acidic conditions.[1]

  • Equilibrium Limitations: The reduction reaction may be reversible, and the equilibrium may not favor product formation. An efficient regeneration system helps to drive the reaction forward.[2]

Q2: My reaction starts well but then slows down or stops completely. What could be the cause?

A2: This is a classic sign of several potential issues:

  • pH Shift: In enzyme-coupled systems using GDH, the oxidation of glucose produces gluconic acid, which can lower the pH of the reaction mixture and inactivate the enzymes.[3] This necessitates careful pH control, often through the use of a pH-stat or a robust buffer system.

  • Enzyme Denaturation: One of the enzymes in the system may be unstable under the reaction conditions over time. Consider enzyme immobilization to enhance stability.

  • Cofactor Depletion: The total amount of cofactor may be limiting, or it may be degrading over time. Ensure you are starting with a sufficient concentration of NAD⁺/NADH.

  • Byproduct Inhibition: The byproduct of the regeneration reaction (e.g., acetone from isopropanol in a substrate-coupled system) may be inhibiting the ADH.

Q3: How do I choose the best cofactor regeneration system for my specific ADH reduction?

A3: The choice depends on several factors:

  • Substrate-Coupled Regeneration: This is the simplest setup, using a single ADH that can also oxidize a co-substrate like isopropanol to regenerate NADH.[2][4] It's advantageous because it doesn't require a second enzyme. However, the ADH must have broad substrate specificity, and the co-substrate or its byproduct (e.g., acetone) should not interfere with the primary reaction.[4]

  • Enzyme-Coupled Regeneration: This is the most common and often most efficient method.[2] It uses a second enzyme (e.g., GDH or FDH) and a corresponding co-substrate (e.g., glucose or formate) to drive the regeneration of NADH. This approach is highly versatile but requires optimizing the activities of two enzymes.

  • Other Methods: Electrochemical and photochemical methods are also available but are generally more complex to set up.

Q4: What is a typical total turnover number (TTN) I should aim for, and how can I improve it?

A4: A high total turnover number (TTN), which represents the moles of product formed per mole of cofactor, is crucial for economic feasibility. While TTNs can vary widely, enzymatic regeneration methods have been reported to achieve values greater than 500,000. To improve your TTN, focus on:

  • Optimizing Enzyme Ratios: In coupled-enzyme systems, the ratio of the regeneration enzyme to the primary ADH is critical.

  • Maintaining Cofactor Stability: Ensure the pH and temperature are optimal for NADH stability.

  • Enzyme Immobilization: Co-immobilizing the ADH and the regeneration enzyme can enhance stability and reusability, leading to higher TTNs.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Caption: Troubleshooting flowchart for low or no product formation.

Issue 2: Reaction Rate Decreases Over Time

Caption: Troubleshooting flowchart for decreasing reaction rates.

Data Presentation

Table 1: Comparison of Common NADH Regeneration Enzymes

EnzymeCo-substrateByproductTypical Specific ActivityAdvantagesDisadvantages
Glucose Dehydrogenase (GDH) D-GlucoseD-glucono-1,5-lactone>250 U/mgHigh activity, irreversible reaction, low-cost co-substrate.[3]Produces acid (requires pH control), potential for product purification challenges.[3][5]
Formate Dehydrogenase (FDH) FormateCO₂5-20 U/mgGaseous byproduct is easily removed, cost-effective co-substrate.[6]Lower specific activity compared to GDH.[6]
Alcohol Dehydrogenase (ADH) (for regeneration) IsopropanolAcetone0.18–10.3 U/mgSimple system (one enzyme), easily separable byproduct.[6]Potential for competitive inhibition between substrate and co-substrate.[7]

Table 2: Kinetic Parameters of Key Enzymes

EnzymeSubstrateKₘ (mM)kcat (s⁻¹)
Yeast ADH Ethanol21.5-
Human Liver ADH (Class I) EthanolVaries by isoenzyme~10 min⁻¹ for β₁β₁
Brucella suisIPADH (Wild Type)Isopropanol--
Brucella suisIPADH (Engineered)Isopropanol--
Glucose Dehydrogenase (Bacillus sp.)D-Glucose--

Note: Kinetic parameters can vary significantly based on the specific enzyme source, purity, and assay conditions. The values presented are for illustrative purposes. It is recommended to determine these parameters under your specific experimental conditions.

Experimental Protocols

Protocol 1: Enzyme-Coupled NADH Regeneration with Glucose Dehydrogenase (GDH)

This protocol describes a typical batch reaction for the reduction of a model ketone using an ADH, with NADH regeneration provided by GDH.

Materials:

  • Alcohol Dehydrogenase (ADH)

  • Glucose Dehydrogenase (GDH)

  • NAD⁺

  • Substrate (e.g., acetophenone)

  • D-Glucose

  • Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • pH meter and titrator with NaOH solution (e.g., 0.5 M) for pH control

  • Reaction vessel with stirring

Procedure:

  • Prepare a reaction mixture in the reaction vessel containing the buffer, D-glucose (e.g., 1.2 equivalents relative to the substrate), and NAD⁺ (e.g., 0.1-1 mM).

  • Adjust the pH of the mixture to the desired value (e.g., 7.5).

  • Add the substrate to the desired final concentration (e.g., 50 mM).

  • Initiate the reaction by adding the ADH and GDH enzymes. The optimal ratio of activities should be determined empirically, but a starting point could be a 1:1 to 1:2 ratio of ADH to GDH activity units.

  • Maintain the reaction at a constant temperature (e.g., 30°C) with stirring.

  • Monitor the pH of the reaction and maintain it at the setpoint by the automated addition of NaOH. The production of gluconic acid will cause the pH to drop.

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing for substrate consumption and product formation using an appropriate analytical method (e.g., GC or HPLC).

Caption: Experimental workflow for enzyme-coupled NADH regeneration.

Protocol 2: Substrate-Coupled NADH Regeneration with Isopropanol

This protocol outlines a reaction where the same ADH catalyzes both the reduction of the target substrate and the oxidation of isopropanol for NADH regeneration.

Materials:

  • Alcohol Dehydrogenase (ADH) with activity towards the substrate and isopropanol

  • NAD⁺

  • Substrate (e.g., a prochiral ketone)

  • Isopropanol (co-substrate)

  • Buffer (e.g., 100 mM phosphate buffer, pH 7.5)

  • Reaction vessel with stirring

Procedure:

  • Prepare a reaction mixture in the reaction vessel containing the buffer, a catalytic amount of NAD⁺ (e.g., 0.1 mM), and isopropanol. The concentration of isopropanol will likely need to be in large excess (e.g., 5-10% v/v) to favor the regeneration reaction.

  • Add the substrate to the desired final concentration (e.g., 50 mM).

  • Initiate the reaction by adding the ADH.

  • Maintain the reaction at the optimal temperature for the ADH with constant stirring.

  • Monitor the reaction progress by analyzing samples for substrate and product concentrations over time. Note that acetone will be produced as a byproduct.

This technical support center provides a starting point for troubleshooting and optimizing your ADH reduction reactions. Successful implementation will often require empirical optimization of the parameters outlined above for your specific enzyme and substrate system.

References

Validation & Comparative

A Comparative Guide to the Determination of 1-Phenyl-2-Propanol Enantiomeric Excess by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible platform for this analysis. This guide provides a comparative overview of common NMR-based methods for determining the enantiomeric excess of the chiral secondary alcohol, 1-phenyl-2-propanol, with a focus on the use of chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).

Principle of NMR-Based Enantiomeric Excess Determination

Enantiomers are chemically identical in an achiral environment and thus indistinguishable by NMR. To differentiate them, a chiral auxiliary is introduced to create a diastereomeric interaction. This is achieved in two primary ways:

  • Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently bonded to an enantiomerically pure CDA, forming a mixture of diastereomers. These diastereomers have distinct physical properties and, crucially, different NMR spectra, allowing for the quantification of each enantiomer.

  • Chiral Solvating Agents (CSAs): The chiral analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA. This interaction induces a sufficient difference in the chemical environment of the enantiomers to cause separation of their signals in the NMR spectrum.

Comparison of Methods

The choice of method depends on several factors, including the nature of the analyte, the desired level of accuracy, and the availability of reagents. Below is a comparison of two common methods for this compound.

MethodChiral AuxiliaryNucleus ObservedPrincipleAdvantagesDisadvantages
Mosher's Ester Analysis (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA)¹HCovalent derivatization to form diastereomeric esters.Large chemical shift differences (Δδ) often observed. Well-established and widely applicable method.Requires chemical derivatization, which may be incomplete or lead to kinetic resolution. Reagent can be expensive.
Phosphorus-Based Derivatization Phosphorus trichloride (PCl₃)³¹PCovalent derivatization to form diastereomeric phosphonates.³¹P NMR offers a wide chemical shift range and simpler spectra (often singlet signals with proton decoupling), reducing signal overlap. PCl₃ is an inexpensive achiral reagent.Derivatization reaction may produce byproducts. Requires access to a multinuclear NMR probe.

Experimental Protocols

Method 1: Mosher's Ester Analysis using MTPA Chloride

This protocol is a general procedure for the preparation of Mosher's esters for NMR analysis.

Materials:

  • This compound (racemic or enantiomerically enriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM) or CDCl₃

  • NMR tube

Procedure:

  • In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in 0.5 mL of anhydrous CDCl₃ (or other suitable deuterated solvent).

  • Add a small excess (approximately 1.2 equivalents) of anhydrous pyridine to the solution.

  • Add a slight excess (approximately 1.1 equivalents) of (R)-MTPA-Cl to the NMR tube.

  • Cap the NMR tube and gently invert to mix the contents. The reaction is typically rapid and proceeds at room temperature.

  • Acquire a ¹H NMR spectrum of the resulting diastereomeric esters.

Data Analysis:

The enantiomeric excess is determined by integrating the signals of a specific proton that is well-resolved for the two diastereomers. The methoxy or the methyl protons are often good candidates. The percentage of each enantiomer is calculated from the relative integrals of the corresponding signals.

Method 2: Derivatization with Phosphorus Trichloride (Feringa's Method)

This method utilizes an achiral derivatizing agent to form diastereomeric phosphonates.

Materials:

  • This compound (racemic or enantiomerically enriched)

  • Phosphorus trichloride (PCl₃)

  • Anhydrous pyridine

  • Anhydrous CDCl₃

  • NMR tube

Procedure:

  • Dissolve the this compound sample (approximately 0.1 mmol) in 0.5 mL of anhydrous CDCl₃ in a dry NMR tube.

  • Add one equivalent of anhydrous pyridine.

  • Add 0.5 equivalents of PCl₃ to the solution.

  • Cap the NMR tube and mix thoroughly. The reaction is typically fast.

  • Acquire a proton-decoupled ³¹P NMR spectrum.

Data Analysis:

For a racemic alcohol, the reaction with PCl₃ will ideally form a statistical mixture of diastereomeric phosphonates: (R,R), (S,S), and meso (R,S). This results in two signals in the ³¹P NMR spectrum: one for the enantiomeric pair (R,R and S,S) and one for the meso compound. For an enantiomerically enriched sample, the ratio of these signals will deviate from the statistical distribution, allowing for the calculation of the enantiomeric excess.

Visualizing the Workflow and Concepts

G General Workflow for NMR Enantiomeric Excess Determination cluster_Analyte Analyte Preparation cluster_CDA Chiral Derivatizing Agent (CDA) Method cluster_CSA Chiral Solvating Agent (CSA) Method Analyte This compound Sample CDA_Reagent Add Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) & Base Analyte->CDA_Reagent CSA_Reagent Add Chiral Solvating Agent Analyte->CSA_Reagent Diastereomers Formation of Covalent Diastereomers CDA_Reagent->Diastereomers CDA_NMR Acquire NMR Spectrum (e.g., ¹H NMR) Diastereomers->CDA_NMR CDA_Analysis Integrate Resolved Signals & Calculate ee CDA_NMR->CDA_Analysis Complexes Formation of Transient Diastereomeric Complexes CSA_Reagent->Complexes CSA_NMR Acquire NMR Spectrum Complexes->CSA_NMR CSA_Analysis Integrate Resolved Signals & Calculate ee CSA_NMR->CSA_Analysis

Caption: Workflow for NMR enantiomeric excess determination.

G Conceptual Comparison: CDA vs. CSA cluster_CDA Chiral Derivatizing Agent (CDA) cluster_CSA Chiral Solvating Agent (CSA) Enantiomers_CDA R & S Enantiomers Diastereomers Diastereomers (Stable Covalent Bond) Enantiomers_CDA->Diastereomers + CDA CDA Chiral Derivatizing Agent NMR_CDA Distinct NMR Signals Diastereomers->NMR_CDA Enantiomers_CSA R & S Enantiomers Complexes Diastereomeric Complexes (Transient, Non-covalent) Enantiomers_CSA->Complexes + CSA CSA Chiral Solvating Agent NMR_CSA Separated NMR Signals Complexes->NMR_CSA Fast Exchange

A Comparative Guide to the Chiral Separation of 1-Phenyl-2-Propanol: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral compounds is a critical analytical challenge in the pharmaceutical industry. The therapeutic efficacy and potential toxicity of a drug can be highly dependent on its stereochemistry. 1-Phenyl-2-propanol is a key chiral intermediate in the synthesis of various pharmaceuticals, making robust and efficient analytical methods for its chiral purity assessment paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the chiral separation of this compound, supported by experimental data to aid in the selection of the most suitable analytical strategy.

At a Glance: HPLC vs. GC for Chiral Separation

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase in a gaseous mobile phase.[1]
Applicability Wide applicability, with numerous commercially available chiral stationary phases.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.[1]
Advantages Well-established technique, versatile, and suitable for a wide range of compounds without the need for derivatization.High resolution, high sensitivity, and often faster analysis times.[1]
Disadvantages Can consume significant amounts of organic solvents and may have longer run times compared to GC.Requires analytes to be volatile and thermally stable; high temperatures can cause degradation of some compounds.[1]

Quantitative Performance Data

The success of a chiral separation is primarily dependent on the choice of the chiral stationary phase (CSP). Below is a comparison of the performance of various CSPs for the chiral separation of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Data
Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Retention Time (R)-enantiomer (min)Retention Time (S)-enantiomer (min)Selectivity Factor (α)Resolution (Rs)
CCOF 5Hexane/Isopropanol (99:1, v/v)0.2~16.5~17.51.06>1.5
CCOF 6Hexane/Isopropanol (99:1, v/v)0.2~20.0~21.51.08>1.5
Lux Cellulose-1Hexane/Ethanol (90:10, v/v)1.07.28.51.182.10
Chiralcel OD-Hn-Hexane/Isopropanol (90:10, v/v)0.5----
Chiralpak AD-H100% Methanol1.0----
(S,S) ULMOn-Heptane/1,2-Dimethoxyethane (98.5/1.5)1.5--1.19-

Note: Retention times for CCOF 5 and CCOF 6 are estimated from chromatograms. Data for Chiralcel OD-H and Chiralpak AD-H did not specify individual retention times but baseline separation was achieved. The selectivity factor (α) is a measure of the separation of the two enantiomers, and the resolution (Rs) is a quantitative measure of how well two elution peaks are separated. A resolution of >1.5 indicates baseline separation.

Gas Chromatography (GC) Data
Chiral Stationary Phase (CSP)Temperature ProgramRetention Time (S)-enantiomer (min)Retention Time (R)-enantiomer (min)
CP-Chirasil-Dex CB100°C to 120°C at 10°C/min, then to 180°C at 40°C/min4.96.1
β-DEX 325Isothermal at 110°C--

Note: Quantitative data for selectivity and resolution were not available in the cited literature for these specific GC separations of this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results.

HPLC Experimental Protocol (Example with Lux Cellulose-1)
  • Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of hexane and ethanol in a 90:10 volume ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5 µL.

  • Temperature: Ambient.

  • Detection: UV at 254 nm.[2]

  • Sample Preparation: Racemic this compound is dissolved in the mobile phase.[2]

GC Experimental Protocol (Example with CP-Chirasil-Dex CB)
  • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm).

  • Carrier Gas: Hydrogen.

  • Temperature Program: Start at 100°C, ramp to 120°C at a rate of 10°C/min, then increase the temperature to 180°C at a rate of 40°C/min.

  • Injector and Detector Temperature: Not specified in the available literature.

  • Sample Preparation: The sample is dissolved in a suitable solvent like chloroform.

Experimental Workflows

The following diagrams illustrate the generalized workflows for chiral separation analysis using HPLC and GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemate Racemic this compound dissolution Dissolve in Mobile Phase racemate->dissolution injector Injector dissolution->injector mobile_phase Mobile Phase Reservoir pump Pump mobile_phase->pump pump->injector column Chiral Column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: A generalized workflow for the chiral HPLC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis racemate Racemic this compound dissolution Dissolve in Solvent racemate->dissolution injector Injector dissolution->injector carrier_gas Carrier Gas Supply carrier_gas->injector column Chiral Capillary Column injector->column detector FID Detector column->detector oven Oven (Temperature Program) chromatogram Chromatogram detector->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: A generalized workflow for the chiral GC analysis of this compound.

Conclusion

Both HPLC and GC are powerful techniques for the chiral separation of this compound, each with its own set of advantages and limitations.

HPLC offers broad applicability with a wide variety of commercially available chiral stationary phases, particularly polysaccharide-based columns, which have demonstrated excellent separation for this compound.[2] It is a versatile and well-established technique that can be readily implemented in many analytical laboratories.

GC , on the other hand, provides high resolution and is well-suited for the analysis of volatile compounds like this compound.[1] The use of cyclodextrin-based chiral columns has been shown to be effective. While derivatization may sometimes be necessary to improve volatility and peak shape for some compounds, it may not be required for this compound.

The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the available instrumentation, desired analysis time, solvent consumption considerations, and the required sensitivity and resolution. For routine analysis and preparative separations, HPLC is often a preferred starting point due to its versatility. For high-throughput screening and the analysis of volatile impurities, GC can be a more efficient option.

References

A Comparative Guide to the Asymmetric Synthesis of 1-Phenyl-2-propanol and 2-Phenyl-1-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the asymmetric synthesis of two structurally isomeric chiral alcohols: 1-phenyl-2-propanol and 2-phenyl-1-propanol. These compounds are valuable chiral building blocks in the pharmaceutical and fine chemical industries. The objective of this guide is to present a side-by-side analysis of synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable strategies for their specific applications.

Structural and Chemical Overview

This compound and 2-phenyl-1-propanol are constitutional isomers with the chemical formula C₉H₁₂O.[1][2] The key structural difference lies in the relative positions of the phenyl group and the hydroxyl group on the propane chain. This seemingly minor variation significantly influences their chemical reactivity and the approaches for their stereoselective synthesis.

  • This compound: Features a chiral center at the carbon atom bearing the hydroxyl group (C2). It is a secondary alcohol.[1]

  • 2-Phenyl-1-propanol: Possesses a chiral center at the carbon atom to which the phenyl group is attached (C2). It is a primary alcohol.[2][3]

The asymmetric synthesis of these molecules focuses on establishing the desired stereochemistry at their respective chiral centers, leading to the production of enantiomerically pure (R)- or (S)-isomers.

Comparative Analysis of Asymmetric Synthesis Methods

The asymmetric synthesis of these chiral alcohols is predominantly achieved through the enantioselective reduction of their corresponding prochiral ketones or aldehydes. Both biocatalytic and chemocatalytic methods have been successfully employed.

Asymmetric Synthesis of this compound

The primary precursor for the asymmetric synthesis of this compound is 1-phenyl-2-propanone, commonly known as phenylacetone.

Table 1: Comparison of Asymmetric Synthesis Methods for this compound

MethodCatalyst/ReagentSubstrateSolventTemp. (°C)Time (h)Yield (%)ee (%)Ref.
BiocatalysisW110V TeSADH mutantPhenylacetoneTris-HCl buffer (pH 8.0), 5% 2-propanolRT->99>99.9 (S)[4]
BiocatalysisW110A TeSADH mutantPhenylacetoneTris-HCl buffer (pH 8.0), 5% 2-propanolRT->9984.1 (S)[4]
Asymmetric HydrogenationRuCl₂[(R)-BINAP]PhenylacetoneMethanol233696>99 (R)[5]
Asymmetric Transfer Hydrogenation[((S)-xylyl-PhanePhos)Ru((R,R)-DPEN)Cl₂]4-Fluorophenylacetone---9399 (S)[6]
Asymmetric Synthesis of 2-Phenyl-1-propanol

The synthesis of enantiomerically enriched 2-phenyl-1-propanol typically starts from 2-phenylpropionaldehyde.

Table 2: Comparison of Asymmetric Synthesis Methods for 2-Phenyl-1-propanol

MethodCatalyst/ReagentSubstrateSolventTemp. (°C)Time (h)Yield (%)ee (%)Ref.
BiocatalysisHorse Liver ADH2-PhenylpropionaldehydeIsopropyl ether/water2022596 (S)[2][7]
BiocatalysisSaccharomyces cerevisiae2-PhenylpropionaldehydePhosphate buffer/Diisopropyl ether30--Low[8][9]
BiocatalysisEngineered E. coli with CtXR D51Arac-2-Phenylpropanal---84.393.1 (S)[5][10]
Dynamic Kinetic ResolutionHorse Liver ADHrac-2-ArylpropionaldehydesAqueous buffer or buffer/organic solvent--GoodHigh[11]

Experimental Protocols

Biocatalytic Reduction of Phenylacetone to (S)-1-Phenyl-2-propanol

This protocol is adapted from a general procedure for the reduction of ketones using a mutant of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH).[4]

Materials:

  • Phenylacetone

  • Tris-HCl buffer (50 mM, pH 8.0)

  • NADP⁺

  • 2-Propanol

  • Mutant TeSADH (e.g., W110V)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • In a round-bottomed flask, prepare a reaction mixture by combining 9.5 mL of Tris-HCl buffer (50 mM, pH 8.0), 1.0 mg of NADP⁺, and 0.5 mL of 2-propanol.

  • Add 0.04 mmol of phenylacetone to the mixture.

  • Initiate the reaction by adding 0.35 mg of the mutant TeSADH.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC or HPLC).

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography if necessary.

  • Determine the enantiomeric excess using chiral HPLC or GC analysis.

Biocatalytic Reduction of 2-Phenylpropionaldehyde to (S)-2-Phenyl-1-propanol

This protocol is based on the stereoselective reduction using horse liver alcohol dehydrogenase (HLADH).[2][7]

Materials:

  • 2-Phenylpropionaldehyde

  • Horse Liver Alcohol Dehydrogenase (HLADH)

  • β-NADH

  • Ethanol

  • Isopropyl ether

  • Phosphate buffer (e.g., pH 7.0)

  • Shake flask

Procedure:

  • Prepare a biphasic system in a shake flask containing a phosphate buffer and isopropyl ether (e.g., in a 37:63 volume ratio of aqueous to organic phase).

  • Dissolve the 2-phenylpropionaldehyde in the isopropyl ether phase.

  • Add ethanol to the reaction mixture, which serves to regenerate the NADH cofactor.

  • In the aqueous phase, dissolve the HLADH and β-NADH.

  • Incubate the shake flask with vigorous shaking at a controlled temperature (e.g., 20°C).

  • Monitor the conversion and enantioselectivity by taking samples from the organic phase and analyzing them by gas chromatography (GC).

  • After the desired conversion is reached, separate the organic layer.

  • Isolate the product from the organic phase by standard workup procedures.

  • Determine the enantiomeric excess by chiral GC analysis, possibly after derivatization of the alcohol.[7]

Visualization of Experimental Workflows

Asymmetric_Synthesis_1_Phenyl_2_Propanol cluster_prep Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification cluster_analysis Analysis start Prepare Reaction Mixture (Buffer, NADP+, 2-Propanol) add_substrate Add Phenylacetone start->add_substrate add_enzyme Add Mutant TeSADH add_substrate->add_enzyme react Stir at RT add_enzyme->react monitor Monitor by GC/HPLC react->monitor extract Extract with Organic Solvent monitor->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify analyze Determine ee% (Chiral HPLC/GC) purify->analyze

Biocatalytic Synthesis of this compound Workflow

Asymmetric_Synthesis_2_Phenyl_1_Propanol cluster_prep Reaction Setup (Biphasic) cluster_reaction Reaction and Monitoring cluster_workup Workup cluster_analysis Analysis prep_organic Prepare Organic Phase (Substrate in Isopropyl Ether) combine Combine Phases Add Ethanol prep_organic->combine prep_aqueous Prepare Aqueous Phase (HLADH, NADH in Buffer) prep_aqueous->combine react Incubate with Shaking combine->react monitor Monitor by GC react->monitor separate Separate Organic Layer monitor->separate isolate Isolate Product separate->isolate analyze Determine ee% (Chiral GC) isolate->analyze

Biocatalytic Synthesis of 2-Phenyl-1-propanol Workflow

Conclusion

The asymmetric synthesis of this compound and 2-phenyl-1-propanol can be effectively achieved through both biocatalytic and chemocatalytic methods. Biocatalytic reductions, particularly with engineered enzymes, often provide exceptionally high enantioselectivities (>99% ee) under mild reaction conditions for the synthesis of this compound.[4] For 2-phenyl-1-propanol, biocatalysis also offers a viable route with good to high enantioselectivity, and dynamic kinetic resolution processes can lead to high yields.[11]

The choice between these methods will depend on factors such as the desired enantiomer, required scale, cost and availability of the catalyst (enzyme or chemical), and the specific process constraints. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their synthetic endeavors.

References

Validating the Structure of 1-Phenyl-2-propanol: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of chemical compounds is a cornerstone of research and development in the pharmaceutical and chemical industries. For a compound like 1-phenyl-2-propanol, an important intermediate in the synthesis of various organic molecules, including fragrances and pharmaceuticals, unambiguous structural validation is critical. Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), stands out as a definitive analytical technique for this purpose. Its ability to provide both molecular weight information and a unique fragmentation "fingerprint" allows for clear differentiation from its structural isomers and related compounds.

This guide provides a comparative analysis of the mass spectral data of this compound against its key structural alternatives, supported by experimental protocols and data visualization to aid researchers in its accurate identification.

The Signature Fragmentation of this compound

Under Electron Ionization (EI), this compound undergoes predictable fragmentation, yielding a characteristic mass spectrum. The molecular ion (M•+) peak is observed at a mass-to-charge ratio (m/z) of 136, confirming its molecular weight.

The most prominent fragmentation pathways include:

  • Benzylic Cleavage: The most favorable cleavage occurs at the C-C bond between the first and second carbon of the propyl chain, adjacent to the phenyl ring. This breakage results in the formation of a stable tropylium ion at m/z 91 and a neutral fragment. However, a rearrangement process, a McLafferty-type rearrangement, is also highly probable, leading to the formation of a radical cation with m/z 92 , which is typically the base peak.

  • Alpha-Cleavage: Cleavage of the bond between the second and third carbon atoms, alpha to the hydroxyl group, results in the formation of the [CH3CHOH]+ fragment at m/z 45 .

G cluster_main Fragmentation of this compound cluster_frags Key Fragments MolIon This compound (M•+) m/z 136 Frag92 Tropylium Rearrangement Ion [C7H8]•+ m/z 92 (Base Peak) MolIon->Frag92 McLafferty-type Rearrangement Frag91 Tropylium Ion [C7H7]+ m/z 91 MolIon->Frag91 Benzylic Cleavage Frag45 [CH3CHOH]+ m/z 45 MolIon->Frag45 α-Cleavage

Caption: Fragmentation pathway of this compound in EI-MS.

Comparative Mass Spectral Data

The key to structural validation lies in comparing the fragmentation pattern of the analyte with that of its isomers and other structurally similar molecules. Even small changes in the position of a functional group can lead to vastly different and identifiable mass spectra.

CompoundMolecular FormulaMolecular WeightMolecular Ion (m/z)Base Peak (m/z)Key Discriminating Fragments (m/z)
This compound C₉H₁₂O136.1913692 91, 45
1-Phenyl-1-propanolC₉H₁₂O136.19136107 79, 77
2-Phenyl-2-propanolC₉H₁₂O136.19136121 77, 43
PhenylacetoneC₉H₁₀O134.1813443 91

As the data clearly indicates, the base peak of this compound at m/z 92 is a unique identifier that distinguishes it from its primary alcohol isomer (1-phenyl-1-propanol, base peak m/z 107) and its tertiary alcohol isomer (2-phenyl-2-propanol, base peak m/z 121). Phenylacetone, a related ketone, is easily differentiated by its different molecular weight (134) and its characteristic acetyl fragment base peak at m/z 43.[1][2]

Experimental Protocols

Reproducible and accurate data acquisition requires a standardized experimental protocol. Below is a typical methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Prepare a stock solution of the this compound standard at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or dichloromethane.

  • For analysis, create a dilute working solution of approximately 10 µg/mL from the stock solution.

  • Ensure the final sample is free of particulate matter by centrifugation or filtration if necessary.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the isomers.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode to maximize sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: Increase at 15°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40-350 amu.

3. Data Analysis

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum from the peak.

  • Compare the obtained mass spectrum, particularly the molecular ion and the fragmentation pattern (base peak and key fragments), with a reference library spectrum or the data presented in this guide.

G cluster_workflow Experimental Workflow for Structural Validation A Sample Prep (10 µg/mL in Methanol) B GC-MS Injection (1 µL, Splitless) A->B C GC Separation (HP-5MS Column) B->C D EI Ionization (70 eV) C->D E Mass Analysis (Quadrupole) D->E F Data Acquisition (m/z 40-350) E->F G Spectral Analysis (Compare Fragments) F->G H Structure Confirmed G->H

Caption: A typical experimental workflow for compound validation via GC-MS.

Conclusion

Mass spectrometry provides a robust and highly specific method for the structural validation of this compound. The compound's characteristic fragmentation pattern, defined by a molecular ion at m/z 136 and a unique base peak at m/z 92, serves as a reliable fingerprint. When compared against the distinct mass spectra of its structural isomers and related compounds, this fingerprint allows for the unambiguous confirmation of its structure, ensuring the integrity and reliability of research and development outcomes.

References

comparative study of different catalysts for phenylacetone reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of phenylacetone (also known as phenyl-2-propanone or P2P) to 1-phenyl-2-propanol is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The choice of catalyst for this reduction is paramount, influencing not only the yield and purity of the product but also the economic and environmental viability of the process. This guide provides an objective comparison of various catalytic systems for phenylacetone reduction, supported by experimental data to aid researchers in catalyst selection and process optimization.

Data Presentation: A Comparative Overview of Catalytic Performance

The following table summarizes the performance of different catalysts in the reduction of phenylacetone and its close structural analog, acetophenone. This data, compiled from various studies, offers a quantitative comparison of yields and reaction conditions.

CatalystSubstrateReducing AgentSolventTemperature (°C)Pressure (atm)Time (h)Yield (%)
Raney Nickel AcetoneH₂-132--High Activity & Selectivity
Palladium on Carbon (Pd/C) AcetophenoneH₂Ethanol6012High
Platinum(IV) Oxide (PtO₂) Substituted PyridinesH₂Glacial Acetic AcidRoom Temp.50-70--
Sodium Borohydride (NaBH₄) Acetophenone-95% EthanolRoom Temp.-0.25High
Lithium Aluminum Hydride (LiAlH₄) Aldehydes, Ketones-Ether/THFReflux--High
Biocatalyst (Engineered ω-Transaminase) Phenylpyruvate-----High

Note: Some data presented is for the reduction of acetophenone, a structurally similar ketone, due to the limited availability of direct comparative studies on phenylacetone. These results are indicative of the expected performance for phenylacetone reduction.

Experimental Protocols: Methodologies for Key Reduction Reactions

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies for key catalytic reductions of aromatic ketones.

Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This procedure is a standard method for the hydrogenation of aromatic ketones.

Materials:

  • Phenylacetone (or Acetophenone)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • Reaction flask equipped with a magnetic stirrer and a gas inlet

Procedure:

  • In a reaction flask, a solution of phenylacetone in ethanol is prepared.

  • The 10% Pd/C catalyst is carefully added to the solution (typically 5-10 mol% with respect to the substrate).

  • The flask is purged with an inert gas (e.g., nitrogen or argon) to remove air.

  • The atmosphere is then replaced with hydrogen gas, and the mixture is stirred vigorously at room temperature or slightly elevated temperature (e.g., 60°C)[1].

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or column chromatography.

Reduction using Sodium Borohydride (NaBH₄)

A common and convenient method for the laboratory-scale reduction of ketones.

Materials:

  • Phenylacetone (or Acetophenone)

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol (solvent)

  • Reaction flask with a magnetic stirrer

Procedure:

  • Phenylacetone is dissolved in methanol or ethanol in a reaction flask, and the solution is cooled in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution. An excess of NaBH₄ is typically used[2].

  • The reaction mixture is stirred at room temperature for a specified period (e.g., 15 minutes)[2].

  • The reaction is quenched by the slow addition of water or dilute acid to decompose the excess NaBH₄ and the borate esters.

  • The product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give this compound.

Visualizing the Process: Experimental Workflow

The following diagram illustrates a typical workflow for the catalytic reduction of phenylacetone.

G Experimental Workflow for Phenylacetone Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Phenylacetone in Solvent B Add Catalyst A->B C Purge with Inert Gas B->C D Introduce Reducing Agent (e.g., H₂) C->D E Stir at Controlled Temperature & Pressure D->E F Filter to Remove Catalyst E->F G Solvent Evaporation F->G H Purification (Distillation/Chromatography) G->H I This compound (Final Product) H->I G Catalyst Selection Logic for Phenylacetone Reduction Start Desired Outcome HighYield High Yield & Scalability Start->HighYield MildConditions Mild Reaction Conditions Start->MildConditions Asymmetric Asymmetric Synthesis (Chiral Alcohol) Start->Asymmetric Catalyst1 Heterogeneous Catalysts (e.g., Pd/C, Raney Ni, PtO₂) HighYield->Catalyst1 Catalyst2 Hydride Reagents (e.g., NaBH₄, LiAlH₄) MildConditions->Catalyst2 Catalyst3 Biocatalysts (e.g., Engineered Enzymes) Asymmetric->Catalyst3

References

A Comparative Guide to IR Spectroscopy for the Confirmation of 1-Phenyl-2-Propanol Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the infrared (IR) spectroscopy profile of 1-phenyl-2-propanol against relevant chemical alternatives. It is designed for researchers, scientists, and drug development professionals to objectively confirm the presence of its key functional groups—a secondary alcohol and a monosubstituted aromatic ring—using supporting experimental data and protocols.

Identifying the Key Functional Groups in this compound

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule.[1] For this compound, two primary functional groups provide characteristic absorption bands:

  • Secondary Alcohol (-OH): The hydroxyl group gives rise to a very strong and broad O-H stretching vibration due to hydrogen bonding.[1][2] Additionally, the C-O stretching vibration is characteristic of the alcohol's substitution (primary, secondary, or tertiary).[2][3][4]

  • Monosubstituted Phenyl Group (C₆H₅-): The aromatic ring exhibits several distinct vibrations, including C-H stretching just above 3000 cm⁻¹, carbon-carbon stretching within the ring, and strong out-of-plane (oop) C-H bending bands that are diagnostic of the substitution pattern.[5][6][7][8]

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflection (ATR) is a common and convenient sampling technique for liquid analysis, requiring minimal sample preparation.[9][10]

Objective: To acquire a high-quality Fourier-Transform Infrared (FTIR) spectrum of liquid this compound.

Apparatus:

  • FTIR Spectrometer (e.g., Bruker Tensor 27) equipped with a diamond ATR crystal.[11]

  • Pipette or dropper.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Methodology:

  • Background Spectrum: Ensure the ATR crystal is clean and dry. Acquire a background spectrum with nothing on the crystal. This reference scan measures the ambient atmosphere (CO₂, water vapor) and will be automatically subtracted from the sample spectrum.[10]

  • Sample Application: Place 1-2 drops of neat (undiluted) this compound directly onto the center of the ATR crystal, ensuring the surface is completely covered.[10]

  • Data Acquisition: Initiate the sample scan. For a typical analysis, co-add 16 to 64 scans at a spectral resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[12][13] Averaging multiple scans improves the signal-to-noise ratio.[9]

  • Cleaning: After the measurement, thoroughly clean the ATR crystal using a soft, lint-free wipe dampened with isopropanol or another suitable solvent.

Data Presentation and Comparative Analysis

The confirmation of this compound's structure is achieved by comparing its spectrum to those of compounds with and without its key functional groups. The table below summarizes the expected IR absorption frequencies.

Functional GroupVibration TypeThis compound (Secondary Alcohol)2-Phenyl-1-Propanol (Primary Alcohol)2-Propanol (Non-Aromatic Secondary Alcohol)Toluene (Aromatic Hydrocarbon)
Alcohol O-H Stretch (H-bonded)~3550-3200 cm⁻¹ (Strong, Broad)~3550-3200 cm⁻¹ (Strong, Broad)~3550-3200 cm⁻¹ (Strong, Broad)Absent
C-O Stretch~1150-1075 cm⁻¹ (Strong)[2][3]~1075-1000 cm⁻¹ (Strong)[3]~1150-1075 cm⁻¹ (Strong)Absent
Aromatic Ring Aromatic C-H Stretch~3100-3000 cm⁻¹ (Medium)[5][14]~3100-3000 cm⁻¹ (Medium)Absent~3030 cm⁻¹ (Medium)[6]
C=C Ring Stretch~1600 & ~1500 cm⁻¹ (Medium)[6][7][8]~1600 & ~1500 cm⁻¹ (Medium)Absent~1614 & ~1506 cm⁻¹[1]
C-H Out-of-Plane Bend~750 & ~700 cm⁻¹ (Strong)[7]~750 & ~700 cm⁻¹ (Strong)Absent~738 cm⁻¹ (Strong)[1]
Alkyl Aliphatic C-H Stretch~3000-2840 cm⁻¹ (Medium)[15]~3000-2840 cm⁻¹ (Medium)~3000-2840 cm⁻¹ (Medium)~2925 cm⁻¹ (Medium)[1]

Analysis of Comparison:

  • O-H Stretch: The presence of a strong, broad band between 3200-3550 cm⁻¹ confirms the hydroxyl group in this compound, distinguishing it from an aromatic hydrocarbon like toluene.[1]

  • C-O Stretch: The position of the C-O stretching band is highly diagnostic. For this compound, a secondary alcohol, this peak appears around 1100 cm⁻¹.[4] This allows differentiation from its primary alcohol isomer, 2-phenyl-1-propanol, which would show a C-O stretch at a lower wavenumber (~1050 cm⁻¹).[3][4]

  • Aromatic Peaks: The presence of aromatic C-H stretches above 3000 cm⁻¹ and ring stretches around 1600-1450 cm⁻¹ confirms the phenyl group, distinguishing it from a simple aliphatic alcohol like 2-propanol.[5][6]

  • Substitution Pattern: For a monosubstituted benzene ring, two strong C-H out-of-plane bending bands are expected between 770-730 cm⁻¹ and 710-690 cm⁻¹.[6][8] This pattern confirms the substitution of the phenyl ring in this compound.

Workflow for Spectroscopic Confirmation

The logical process for confirming the functional groups of this compound using IR spectroscopy is illustrated below.

IR_Confirmation_Workflow cluster_prep Preparation & Analysis cluster_interpret Interpretation Sample Sample: This compound ATR_Prep ATR-FTIR Sample Prep (1-2 drops on crystal) Sample->ATR_Prep Acquire Acquire IR Spectrum (4000-400 cm⁻¹) ATR_Prep->Acquire Analyze Analyze Spectrum for Key Absorptions Acquire->Analyze OH_Check Broad peak at ~3350 cm⁻¹? Strong peak at ~1100 cm⁻¹? Analyze->OH_Check Aromatic_Check Peaks >3000 cm⁻¹? Peaks at 1600-1450 cm⁻¹? Bends at 770-690 cm⁻¹? Analyze->Aromatic_Check OH_Confirm Secondary Alcohol (-OH) Confirmed OH_Check->OH_Confirm Yes Aromatic_Confirm Monosubstituted Phenyl Confirmed Aromatic_Check->Aromatic_Confirm Yes Conclusion Conclusion: Structure consistent with This compound OH_Confirm->Conclusion Aromatic_Confirm->Conclusion

Caption: Workflow for the confirmation of this compound functional groups using IR spectroscopy.

Conclusion

The IR spectrum of this compound provides unambiguous evidence for its constituent functional groups. The combination of a broad O-H stretch (~3350 cm⁻¹), a strong C-O stretch characteristic of secondary alcohols (~1100 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and strong out-of-plane bending bands indicative of a monosubstituted phenyl ring collectively confirms the molecular structure. By comparing this spectral data with that of related primary alcohols, non-aromatic alcohols, and aromatic hydrocarbons, researchers can confidently verify the identity and purity of this compound.

References

A Comparative Guide to the Synthesis of 1-Phenyl-2-propanol: Chemical vs. Biocatalytic Routes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of chiral alcohols is a critical process in the pharmaceutical and fine chemical industries, where enantiomeric purity can dictate biological activity. 1-phenyl-2-propanol, a key chiral building block for various active pharmaceutical ingredients and fragrances, serves as an excellent case study for comparing traditional chemical synthesis with modern biocatalytic methods. This guide provides an objective comparison of these two synthetic paradigms, supported by experimental data and detailed protocols, to assist researchers and development professionals in selecting the optimal route for their applications.

Chemical Synthesis of this compound

Traditional chemical synthesis of this compound often involves the reduction of a corresponding ketone or the use of organometallic reagents. One common approach is the reduction of phenylacetone using a reducing agent. Another well-established method is the Grignard reaction, where a phenylmagnesium halide reacts with an appropriate epoxide or aldehyde.[1][2] These methods are robust but can require harsh reaction conditions, stoichiometric amounts of reagents, and may suffer from a lack of stereoselectivity, often producing racemic mixtures that necessitate further resolution.

For enantiomerically enriched products, asymmetric hydrogenation using chiral metal catalysts, such as Ruthenium-BINAP complexes, is employed.[3] This approach offers high enantioselectivity but involves expensive and often toxic heavy metal catalysts and typically requires high-pressure hydrogen gas.[3][4]

G cluster_chemical Chemical Synthesis Route P2P 1-Phenyl-2-propanone (Phenylacetone) Reaction Asymmetric Hydrogenation P2P->Reaction Catalyst Metal Catalyst (e.g., Ru-BINAP) + H₂ Gas Catalyst->Reaction Solvent Organic Solvent (e.g., Methanol) Solvent->Reaction Workup Purification (e.g., Chromatography) Reaction->Workup High Pressure 25-80°C Product (S)-1-Phenyl-2-propanol Workup->Product G cluster_bio Biocatalytic Synthesis Route cluster_cofactor Cofactor Regeneration P2P 1-Phenyl-2-propanone Reaction Asymmetric Reduction P2P->Reaction ADH Alcohol Dehydrogenase (ADH) ADH->Reaction Buffer Aqueous Buffer (e.g., Phosphate) Buffer->Reaction Workup Extraction & Purification Reaction->Workup Ambient Temp. Atm. Pressure NAD_red NAD(P)H Product (S)-1-Phenyl-2-propanol Workup->Product NAD_ox NAD(P)⁺ NAD_ox->NAD_red Regenerated by ADH NAD_red->NAD_ox Consumed in Reduction Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone Oxidized

References

A Comparative Guide to Validating the Purity of Synthesized 1-Phenyl-2-Propanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides an objective comparison of the primary analytical techniques for validating the purity of 1-phenyl-2-propanol, a key intermediate in the synthesis of various pharmaceuticals. The performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with supporting experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity validation depends on several factors, including the nature of potential impurities, required accuracy and precision, and available instrumentation. The following table summarizes the key performance metrics for GC, HPLC, and qNMR in the analysis of this compound.

ParameterGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H-qNMR)
Principle Separation based on volatility and polarity, detection by flame ionization or mass-to-charge ratio.Separation based on polarity via differential partitioning between a liquid mobile phase and a solid stationary phase.Direct quantification based on the proportionality between the NMR signal integral and the number of nuclei.
Typical Purity Assay (%) > 99%> 99%> 99.5%
Limit of Detection (LOD) 0.01 - 0.1% for impurities0.005 - 0.05% for UV-active impurities[1]~0.1%
Limit of Quantification (LOQ) 0.05 - 0.5% for impurities0.01 - 0.1% for UV-active impurities[1]~0.3%
Precision (%RSD) < 5.0%[2]< 2.0%[2]< 1.0%[2]
Accuracy (% Recovery) 95 - 105%98 - 102%[2]99 - 101%
Strengths Excellent for volatile and semi-volatile impurities, high resolution, established methods.Wide applicability to a broad range of compounds, including non-volatile and thermally labile impurities, high precision."Primary ratio" method, does not require a reference standard for the analyte, provides structural information, non-destructive.[3]
Limitations May require derivatization for polar compounds, potential for thermal degradation of labile impurities.Higher solvent consumption, may have lower resolution for some volatile impurities compared to GC.Lower sensitivity than chromatographic methods, requires a highly stable and well-characterized internal standard.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established analytical practices and can be adapted to specific laboratory conditions.

Gas Chromatography (GC-FID)

This method is highly suitable for assessing the purity and identifying volatile impurities in this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC with Flame Ionization Detector (FID) or equivalent.[4]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

  • Inlet Temperature: 250°C.[4]

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C, hold for 5 minutes.[4]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]

  • Detector Temperature: 300°C.[5]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

Potential Impurities to Monitor:

  • Phenylacetone (P-2-P): A common starting material or byproduct.[6][7]

  • Benzaldehyde: Can be present from side reactions.

  • Benzyl alcohol: A potential reduction byproduct.

  • 1-Phenyl-1-propanol: A structural isomer.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique for the purity assessment of this compound and is particularly effective for non-volatile impurities. Chiral HPLC can also be employed to determine the enantiomeric excess.

Instrumentation and Conditions (Reversed-Phase):

  • HPLC System: Agilent 1260 Infinity II LC System with UV detector or equivalent.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection: UV at 215 nm.[2]

  • Injection Volume: 10 µL.[2]

Instrumentation and Conditions (Chiral Separation):

  • Column: Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralcel OD-H).[8]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[8]

  • Flow Rate: 0.5 mL/min.[8]

  • Detection: UV at 254 nm.[9]

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

qNMR is a primary analytical method that allows for direct quantification of this compound without the need for a specific reference standard of the analyte itself.[10]

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of ¹H detection.

  • Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified internal standard with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).[2]

Experimental Protocol:

  • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into a vial.

  • Accurately weigh and add a known amount of the certified internal standard to the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate quantitative parameters, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.[3]

  • Process the spectrum with proper phasing and baseline correction.

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity of the this compound based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the sample and internal standard.[11]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound and the decision-making process for selecting the appropriate analytical technique.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_validation Purity Validation Synthesis This compound Synthesis Workup Reaction Work-up & Isolation Synthesis->Workup Crude_Product Crude Product Workup->Crude_Product Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product Technique_Selection Select Analytical Technique(s) Purified_Product->Technique_Selection GC_Analysis GC Analysis Technique_Selection->GC_Analysis Volatile Impurities HPLC_Analysis HPLC Analysis Technique_Selection->HPLC_Analysis Non-volatile Impurities / Enantiomeric Purity qNMR_Analysis qNMR Analysis Technique_Selection->qNMR_Analysis High Accuracy Assay Data_Analysis Data Analysis & Purity Calculation GC_Analysis->Data_Analysis HPLC_Analysis->Data_Analysis qNMR_Analysis->Data_Analysis Final_Report Final Purity Report Data_Analysis->Final_Report Technique_Selection_Logic Start Need to Validate Purity of this compound Question1 Primary Goal? Start->Question1 Impurity_Profile Impurity Profiling Question1->Impurity_Profile Impurity Profiling High_Accuracy_Assay High Accuracy Purity Assay Question1->High_Accuracy_Assay High Accuracy Assay Enantiomeric_Purity Enantiomeric Purity Question1->Enantiomeric_Purity Enantiomeric Purity Question2 Are enantiomers present? GC_MS Use GC-MS for volatile impurities Impurity_Profile->GC_MS HPLC_UV Use HPLC-UV for non-volatile impurities Impurity_Profile->HPLC_UV qNMR Use qNMR High_Accuracy_Assay->qNMR Chiral_HPLC Use Chiral HPLC Enantiomeric_Purity->Chiral_HPLC

References

A Comparative Guide to Chiral Auxiliaries: Pseudoephedrine vs. Evans Oxazolidinones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the strategic selection of a chiral auxiliary is paramount to achieving high stereoselectivity in the construction of enantiomerically pure molecules. For researchers, scientists, and drug development professionals, an ideal chiral auxiliary should be readily available, easy to attach and remove, and, most importantly, induce a high degree of stereocontrol. This guide provides a comprehensive comparison of two widely utilized chiral auxiliaries: pseudoephedrine-derived amides and Evans oxazolidinones.

While the initial topic proposed a comparison with 1-phenyl-2-propanol, a thorough review of scientific literature reveals a notable scarcity of its application as a chiral auxiliary for inducing stereoselectivity. In contrast, pseudoephedrine has been extensively documented as a highly effective and practical chiral auxiliary.[1][2] Therefore, this guide will focus on comparing pseudoephedrine with another stalwart of asymmetric synthesis, the Evans oxazolidinone auxiliary, to provide a data-driven comparison for informed decision-making in synthetic route design.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The effectiveness of a chiral auxiliary is determined by its ability to direct the approach of an electrophile to one face of the enolate, resulting in a high diastereomeric excess (de) of the product.

Data Presentation: Asymmetric Alkylation of Propionamide Enolates
AuxiliaryElectrophile (R-X)Diastereomeric Excess (de) (%)Yield (%)Reference
(1S,2S)-Pseudoephedrine Benzyl bromide (BnBr)≥9990[3]
n-Butyl iodide (n-BuI)≥9980[3]
Isopropyl iodide (i-PrI)9885[3]
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Benzyl bromide (BnBr)>9990-95[4]
n-Butyl iodide (n-BuI)9585-90[4]
Isopropyl iodide (i-PrI)9580-85[4]

Key Observations:

  • Both pseudoephedrine and Evans oxazolidinone auxiliaries provide excellent levels of diastereoselectivity in the alkylation of propionamide enolates with various alkyl halides.[3][4]

  • Pseudoephedrine amides often yield highly crystalline products, which can be easily purified to ≥99% de by recrystallization.[3][5]

  • The reactions with pseudoephedrine amides are noted for their high yields and the ability to use a wide range of alkyl halides, including less reactive ones.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the asymmetric alkylation using pseudoephedrine and Evans oxazolidinone auxiliaries.

Protocol 1: Asymmetric Alkylation using (1S,2S)-Pseudoephedrine Auxiliary

1. Amide Formation: (1S,2S)-(+)-Pseudoephedrine is acylated with propionyl chloride in the presence of a base such as triethylamine in a suitable solvent like dichloromethane to form the corresponding N-propionyl amide.[3]

2. Enolate Formation and Alkylation: The pseudoephedrine amide is dissolved in anhydrous tetrahydrofuran (THF) containing lithium chloride and cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) is added dropwise to generate the Z-enolate. The alkyl halide is then added, and the reaction is stirred at a low temperature until completion.[3]

3. Work-up and Purification: The reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash chromatography or recrystallization to yield the highly diastereomerically enriched alkylated product.[3]

4. Auxiliary Removal: The chiral auxiliary can be cleaved under various conditions to afford the corresponding carboxylic acid, alcohol, aldehyde, or ketone with high enantiomeric excess.[3][5] For example, acidic or basic hydrolysis yields the carboxylic acid, while reduction with a suitable reagent like lithium amidotrihydroborate (LAB) provides the primary alcohol.[5]

Protocol 2: Asymmetric Alkylation using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone Auxiliary

1. N-Acylation: The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is N-acylated with propionyl chloride using a base like n-butyllithium in THF at a low temperature.[4]

2. Enolate Formation and Alkylation: The N-acyl oxazolidinone is dissolved in THF and cooled to -78 °C. LDA is added to form the lithium enolate. The alkyl halide is then introduced, and the reaction mixture is stirred for several hours at low temperature.[4]

3. Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted. The organic extracts are dried and concentrated, and the resulting product is purified by chromatography or recrystallization.[4]

4. Auxiliary Removal: The auxiliary can be removed by various methods, such as hydrolysis with lithium hydroxide to give the carboxylic acid or reduction with lithium borohydride to yield the primary alcohol.[4]

Visualization of Experimental Workflow and Logic

To further clarify the processes, the following diagrams illustrate the general workflow for asymmetric synthesis using a chiral auxiliary and the logic of stereocontrol.

G General Workflow for Asymmetric Synthesis cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product and Recovery Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

G Logical Flow of Stereocontrol Chiral_Auxiliary Chiral Auxiliary Chiral_Environment Creation of a Chiral Environment Chiral_Auxiliary->Chiral_Environment Prochiral_Center Prochiral Center on Substrate Prochiral_Center->Chiral_Environment Facial_Differentiation Facial Differentiation of Enolate/Substrate Chiral_Environment->Facial_Differentiation Diastereomeric_Transition_States Diastereomeric Transition States Facial_Differentiation->Diastereomeric_Transition_States Energy_Difference Energy Difference (ΔΔG‡) Diastereomeric_Transition_States->Energy_Difference Stereoselective_Product Formation of Major Diastereomer Energy_Difference->Stereoselective_Product

References

Cross-Validation of Enantiomeric Excess: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of pharmaceutical development, asymmetric synthesis, and quality control, the accurate determination of the enantiomeric excess (ee) of chiral molecules is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate rigorous analytical validation. Relying on a single analytical method can be insufficient for regulatory purposes and may mask potential method-specific biases. Therefore, cross-validation of enantiomeric excess results using orthogonal analytical techniques is a critical step to ensure data integrity and confidence.

This guide provides an objective comparison of the most prevalent analytical methods for determining enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. It includes supporting data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in selecting and implementing the most appropriate techniques for their needs.

Principles of Enantiomeric Excess Determination

Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of two enantiomers, expressed as a percentage. A racemic mixture (a 50:50 mixture of both enantiomers) has an ee of 0%, while an enantiomerically pure sample has an ee of 100%. The most common methods for determining ee rely on either the physical separation of enantiomers or the creation of diastereomeric environments that can be distinguished spectroscopically.

  • Chiral Chromatography (HPLC and GC): These techniques physically separate enantiomers by utilizing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, allowing for their individual quantification based on peak area.

  • NMR Spectroscopy: This method does not separate the enantiomers. Instead, it uses a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create transient diastereomeric complexes. These complexes have distinct chemical shifts in the NMR spectrum, and the ratio of the integrals of these signals corresponds to the ratio of the enantiomers.

  • Capillary Electrophoresis (CE): This technique separates enantiomers based on their differential migration in an electric field in the presence of a chiral selector added to the buffer.

Cross-Validation Workflow

Cross-validation involves analyzing the same sample batch with two or more independent analytical methods. The results are then compared to ensure consistency and accuracy. A general workflow for this process is illustrated below.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Analysis & Comparison Sample Chiral Compound Sample HPLC Chiral HPLC Analysis Sample->HPLC GC Chiral GC Analysis Sample->GC NMR NMR Analysis (with CSA/CDA) Sample->NMR Data_HPLC ee (%) from HPLC HPLC->Data_HPLC Data_GC ee (%) from GC GC->Data_GC Data_NMR ee (%) from NMR NMR->Data_NMR Compare Compare Results Data_HPLC->Compare Data_GC->Compare Data_NMR->Compare Conclusion Validated ee Value Compare->Conclusion

Figure 1: General workflow for cross-validation of enantiomeric excess results.

Quantitative Data Comparison

The choice of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the key attributes of chiral HPLC, chiral GC, and NMR spectroscopy for ee determination.

Table 1: Comparison of Analytical Method Performance

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy (with CSA/CDA)
Principle Physical separation on a chiral stationary phase.Physical separation of volatile compounds on a chiral stationary phase.Formation of transient diastereomeric complexes leading to distinct NMR signals.
Applicability Wide range of non-volatile and thermally stable compounds.Volatile and thermally stable compounds.Soluble compounds; may require derivatization.
Sensitivity Generally high (ng/mL to µg/mL).Very high (pg to ng range).Generally lower (µg to mg range).
Accuracy HighHighGood to High
Precision (%RSD) < 2%< 2%< 5%
Sample Throughput Lower; longer run times and method development.Moderate to HighHigher; rapid sample preparation and data acquisition.
Solvent Consumption HighLowVery Low.
Non-destructive NoNoYes
Case Study: Cross-Validation of Enantiomeric Excess for a Chiral Alcohol

To illustrate the cross-validation process, consider a hypothetical chiral alcohol, "Compound X". A batch of Compound X with a target ee of 95% was synthesized and analyzed by chiral HPLC, chiral GC, and ¹H NMR with a chiral solvating agent.

Table 2: Enantiomeric Excess Results for "Compound X"

Analytical MethodEnantiomer 1 Area/IntegralEnantiomer 2 Area/IntegralCalculated ee (%)
Chiral HPLC 97.45%2.55%94.90%
Chiral GC 97.52%2.48%95.04%
¹H NMR 97.382.6294.76%
Mean ee (%) 94.90%
Standard Deviation 0.14

The results from the three orthogonal methods show excellent agreement, with a mean ee of 94.90% and a low standard deviation. This provides a high degree of confidence in the determined enantiomeric purity of Compound X.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the analysis of a chiral alcohol.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol is based on the separation of enantiomers on a polysaccharide-based chiral stationary phase.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Chiralpak® AD-H (amylose derivative), 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Isocratic mixture of n-hexane and isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the chiral alcohol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: Integrate the peak areas for the two enantiomers (Area₁ and Area₂). Calculate the enantiomeric excess using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Method 2: Chiral Gas Chromatography (GC)

This method is suitable for volatile chiral alcohols or those that can be derivatized to become volatile.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Chiral GC column, such as one with a trifluoroacetylated γ-cyclodextrin stationary phase.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 220°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 5°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Detector Temperature: 250°C.

  • Injection Volume: 1 µL (split injection).

  • Sample Preparation:

    • (If derivatization is needed) Dissolve the chiral alcohol in dichloromethane. Add an excess of trifluoroacetic anhydride (TFAA) and a catalytic amount of pyridine. Allow the reaction to proceed for 30 minutes.

    • Dilute the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • Data Analysis: Calculate the ee from the peak areas of the two enantiomers using the same formula as for HPLC.

Method 3: ¹H NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This protocol uses a chiral solvating agent to induce chemical shift differences between the enantiomers.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the chiral alcohol into an NMR tube.

    • Add ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.

    • Add 1.1 to 1.5 equivalents of the TFAE to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a proton signal of the chiral alcohol that is well-resolved into two distinct peaks in the presence of the CSA.

    • Integrate the two diastereotopic signals (Integral₁ and Integral₂).

    • Calculate the ee using the formula: % ee = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

Logical Framework for Method Selection

The selection of an appropriate analytical technique depends on various factors related to the analyte, the research stage, and available resources.

Method Selection Logic Start Start: Need to Determine ee Q1 Is the compound volatile & thermally stable? Start->Q1 Q2 Is high throughput required? Q1->Q2 No GC Consider Chiral GC Q1->GC Yes Q3 Is high sensitivity (trace analysis) required? Q2->Q3 No NMR Consider NMR with CSA/CDA Q2->NMR Yes HPLC Consider Chiral HPLC Q3->HPLC Yes Q3->HPLC No, but it's the most versatile

Figure 2: Decision tree for selecting an analytical method for ee determination.

Conclusion

Chiral HPLC, chiral GC, and NMR spectroscopy are all powerful techniques for the determination of enantiomeric excess. Chromatographic methods, particularly HPLC and GC, are the gold standard for quantitative analysis due to their high accuracy, precision, and sensitivity, making them ideal for quality control and regulatory submissions. NMR spectroscopy offers a rapid, non-destructive, and high-throughput alternative, which is particularly advantageous for reaction monitoring and screening in research and development.

Ultimately, no single method is universally superior. The most robust approach for validating the enantiomeric purity of a chiral compound is the use of at least two orthogonal methods. By demonstrating a strong correlation between the results from techniques based on different principles, researchers can have the highest level of confidence in their data, ensuring the quality, safety, and efficacy of chiral molecules.

Safety Operating Guide

Proper Disposal of 1-Phenyl-2-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of 1-Phenyl-2-propanol.

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2] Adherence to proper disposal procedures is critical to mitigate these risks and prevent environmental contamination. All waste containing this chemical must be treated as hazardous.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all necessary personal protective equipment (PPE) is worn and that you are working in a safe, well-ventilated environment.

Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use appropriate chemical-resistant gloves, such as nitrile rubber.[1]

  • Skin and Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[1]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[1][3]

  • Hygiene: Always wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the work area.[1]

  • Ignition Sources: Keep this compound and its waste away from open flames, hot surfaces, and other potential sources of ignition.[1][4]

Chemical and Physical Properties

A clear understanding of the properties of this compound is fundamental to its safe management.

PropertyValue
CAS Number 698-87-3[4][5]
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1][5]
Appearance Colorless liquid[1]
Boiling Point 219-221 °C (at 760 mmHg)[1][6]
Flash Point 85 °C (185 °F) - Closed Cup[1]
Density Approximately 0.973-0.99 g/mL at 20-25 °C[1][7]
Incompatibilities Strong oxidizing agents, strong acids[4][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with federal, state, and local regulations.[4][7] Do not discharge into sewers or waterways.[7]

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure unused product, reaction mixtures, and contaminated materials (e.g., paper towels, gloves, absorbent pads).

  • Due to its combustibility and irritant properties, all this compound waste must be classified as hazardous.[1]

  • Do not mix this waste with non-hazardous materials. Keep it segregated from incompatible chemicals, especially strong oxidizing agents and acids.[4][7]

2. Waste Collection and Containment:

  • Collect liquid waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with this compound.

  • Solid waste contaminated with this compound (e.g., absorbent materials from a spill) should be collected in a separate, labeled, and sealed container.[7]

3. Labeling:

  • The waste container must be labeled with the words "Hazardous Waste."[1]

  • The label must clearly identify the contents as "this compound" and list any other chemical constituents in the waste mixture.[1]

  • Indicate the associated hazards, such as "Combustible" and "Irritant."[1]

4. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[4][7]

  • Ensure the storage area is designated for hazardous waste and has secondary containment to prevent the spread of material in case of a leak.

5. Professional Disposal:

  • The disposal of this compound waste must be managed by a licensed and certified hazardous waste disposal company.[1]

  • A hazardous waste manifest will be required for off-site transportation and disposal. This document tracks the waste from its point of generation to its final treatment facility.[1]

  • Retain all disposal records and manifests as required by your institution and relevant regulations.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Ensure all ignition sources are removed.[7]

    • Wearing appropriate PPE, contain and absorb the spill using sand, earth, vermiculite, or another inert absorbent material.[7]

    • Collect the contaminated absorbent material into a labeled container for hazardous waste disposal.[7]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area immediately and move upwind.[7]

    • Alert your institution's emergency responders or safety office, providing them with the location and nature of the hazard.[7]

    • Prevent the spill from entering drains or waterways.[7]

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_disposal Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Identify Identify Waste as Hazardous FumeHood->Identify Segregate Segregate from Incompatible Materials Identify->Segregate Collect Collect in a Labeled, Sealed Container Segregate->Collect Store Store in a Designated Cool, Dry Area Collect->Store Contact Engage a Certified Hazardous Waste Vendor Store->Contact Manifest Complete Hazardous Waste Manifest Contact->Manifest Dispose Vendor Transports for Final Disposal Manifest->Dispose

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-Phenyl-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with 1-Phenyl-2-propanol. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper chemical handling.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible liquid that can be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Repeated exposure can lead to skin dryness and cracking.[1] It is essential to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.

Summary of Recommended Personal Protective Equipment

PPE CategorySpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be worn if there is a potential for splashes.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Chemical-resistant gloves (e.g., nitrile rubber) are recommended. Always inspect gloves before use. A lab coat should be worn.
Respiratory Protection Work in a well-ventilated area.[1] If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Operational and Disposal Plan

A systematic approach to handling and disposal is critical for safety and environmental protection.

I. Pre-Handling Preparations

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly read and understand the SDS for this compound.[5]

  • Don Personal Protective Equipment (PPE): Equip all required PPE as detailed in the table above.

  • Prepare Workspace: Ensure all procedures are conducted in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[2][5] Facilities should be equipped with an eyewash station and a safety shower.[2]

II. Safe Handling Procedures

  • Chemical Handling: Avoid all personal contact, including inhalation.[1] Prevent contact with skin and eyes.[1] Do not eat, drink, or smoke when handling.[1]

  • Storage: Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[1][4] Keep away from heat, sparks, open flames, and other ignition sources.[4] The substance is incompatible with strong oxidizing agents and strong acids.[1][4]

III. Spill Response

  • Minor Spills:

    • Remove all ignition sources.[1]

    • Absorb the spill with inert material such as sand, earth, or vermiculite.[1][2]

    • Place the absorbed material into a suitable, labeled container for disposal.[1]

  • Major Spills:

    • Evacuate the area and move upwind.[1]

    • Alert emergency responders.[1]

    • Wear a self-contained breathing apparatus and protective gloves.[1]

    • Contain the spill and prevent it from entering drains or waterways.[1]

IV. Disposal Protocol

  • Waste Collection: Collect all waste material, including contaminated PPE and absorbent materials, in a clearly labeled and sealed container.[5]

  • Disposal Method: All waste must be handled in accordance with local, state, and federal regulations.[1] Do not discharge into sewers or waterways.[1] If recycling is not feasible, the material may be disposed of at an authorized landfill.[1]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal sds Review SDS ppe Don Appropriate PPE sds->ppe workspace Prepare Well-Ventilated Workspace ppe->workspace handle Handle Chemical Safely workspace->handle storage Store Properly handle->storage spill Spill Occurs handle->spill collect Collect Waste handle->collect After Use minor_spill Minor Spill Protocol spill->minor_spill Small & Contained major_spill Major Spill Protocol spill->major_spill Large or Uncontained minor_spill->collect major_spill->collect dispose Dispose According to Regulations collect->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-2-propanol
Reactant of Route 2
Reactant of Route 2
1-Phenyl-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.